5-Iodouracil
説明
Structure
3D Structure
特性
IUPAC Name |
5-iodo-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3IN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNXJLQDQOIRIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061009 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-iodo- | |
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Molecular Weight |
237.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
696-07-1 | |
| Record name | 5-Iodouracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=696-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Iodouracil | |
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| Record name | 5-Iodouracil | |
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| Record name | 5-Iodouracil | |
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| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-iodo- | |
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| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-iodo- | |
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| Record name | 5-iodouracil | |
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| Record name | 5-IODOURACIL | |
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Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 5-Iodouracil: Chemical Properties and Structure
Introduction
This compound is a halogenated derivative of uracil, a pyrimidine base found in ribonucleic acid (RNA).[1] Structurally, it is an organoiodine compound where an iodine atom is substituted at the 5-position of the uracil ring.[2][3] This modification significantly influences its chemical and biological properties, making it a compound of interest in medicinal chemistry and molecular biology.[4] this compound functions as an antimetabolite, interfering with nucleic acid synthesis, which underpins its investigation as an anticancer and antiviral agent.[3][4] It is also a known metabolite of the antiviral drug idoxuridine (5-iododeoxyuridine).[3][5] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological relevance of this compound.
Chemical and Physical Properties
This compound is a white to light yellow or off-white powder.[4][6] It is known to be light-sensitive and should be stored at 2-8°C.[7][8] The compound exhibits moderate solubility in water.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 5-iodo-1H-pyrimidine-2,4-dione | [3] |
| Synonyms | 2,4-Dihydroxy-5-iodopyrimidine, 5-Iodo-2,4(1H,3H)-pyrimidinedione | [3][6][9] |
| CAS Number | 696-07-1 | [7][10] |
| Molecular Formula | C₄H₃IN₂O₂ | [2][9][10] |
| Molecular Weight | 237.98 g/mol | [3][7][9] |
| Melting Point | 274-276 °C (decomposes) | [7][11] |
| pKa | 7.02 ± 0.10 (Predicted) | [8] |
| LogP (Octanol/Water) | -1.296 (Calculated) | [12] |
| Water Solubility | Log10(S) = 0.10 mol/L (Calculated) | [12] |
| InChI | 1S/C4H3IN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) | [3][10] |
| InChIKey | KSNXJLQDQOIRIP-UHFFFAOYSA-N | [2][10] |
| SMILES | O=C1NC=C(I)C(=O)N1 | [1] |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Characteristic Peaks | Source(s) |
| Infrared (IR) | Strong C=O stretching: 1651-1716 cm⁻¹; N-H stretching: 3022-3159 cm⁻¹ | [13] |
| ¹H-NMR | H-6 singlet: δ 7.53-8.17 ppm | [13] |
| ¹³C-NMR | C-6 peak: δ 145.21-149.48 ppm | [13] |
Molecular and Crystal Structure
The structure of this compound has been elucidated by X-ray crystallography. The presence of the large iodine atom at the C5 position influences the molecule's electronic properties and stacking interactions within the crystal lattice.
Crystals of this compound are monoclinic and belong to the space group P2₁.[14] The crystal packing is characterized by hydrogen-bonded ribbons, and the base stacking pattern is influenced by halogen interactions.[14]
Table 3: Crystal Structure Data for this compound
| Parameter | Value | Source(s) |
| Crystal System | Monoclinic | [14] |
| Space Group | P2₁ | [14] |
| Cell Lengths | a = 14.210(1) Å, b = 4.458(1) Å, c = 4.899(3) Å | [14] |
| Cell Angles | α = 90°, β = 92.31(1)°, γ = 90° | [14] |
| Formula Units (Z) | 2 | [14] |
| Calculated Density | 2.548 g/cm³ | [14] |
Figure 1: Bond Distances and Angles of this compound
Caption: Molecular structure of this compound with bond lengths and angles.[14]
Experimental Protocols
Synthesis
N-Alkylation of this compound
This protocol describes the synthesis of N-substituted this compound analogs, which have been investigated for antimicrobial and anticancer activities.[13]
-
Dissolution: Dissolve this compound in dimethyl sulfoxide (DMSO).
-
Base Addition: Add potassium carbonate (K₂CO₃) to the solution.
-
Heating: Stir the mixture at 80°C for 15 minutes.
-
Alkylation: Add the desired alkylating agent (e.g., alkyl bromide) dropwise to the heated solution.
-
Reaction: Continue stirring the reaction mixture for 48 hours at 80°C.
-
Work-up: Collect the product by filtration or solvent extraction.
-
Purification: Purify the crude product by silica gel column chromatography, typically using a hexane-ethyl acetate eluent system.
-
Recrystallization: Recrystallize the purified product from a suitable solvent like methanol or a dichloromethane-methanol mixture to obtain the final N-substituted this compound.[13]
Palladium-Catalyzed Cross-Coupling Reactions
While a specific protocol for the base this compound is not detailed in the search results, protocols for its derivatives are available and can be adapted. These methods are crucial for creating C-C bonds at the 5-position.
-
Suzuki Coupling: To introduce aryl groups.
-
A mixture of a this compound derivative (1.0 eq.), an arylboronic acid (1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., Na₂CO₃, 2.0 eq.) is prepared in a solvent system (e.g., toluene, ethanol, and water).
-
The mixture is heated to reflux under an inert atmosphere for several hours.
-
After cooling, the organic layer is separated, washed with water and brine, dried, and concentrated to yield the 5-aryluracil derivative.[15]
-
-
Sonogashira Coupling: To introduce alkyne groups.
-
To a solution of the this compound derivative (1.0 eq.) and a terminal alkyne (1.2 eq.) in a solvent mixture of DMF and triethylamine (Et₃N), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.) and copper(I) iodide (CuI) (0.1 eq.) are added.
-
The reaction is stirred under an inert atmosphere until completion.[15]
-
Analysis
High-Performance Liquid Chromatography (HPLC)
A method has been developed for the quantitative analysis of this compound and its parent compound, 2'-deoxy-5-iodouridine, in human serum.
-
Sample Preparation: Serum samples are processed to precipitate proteins and extract the analytes.
-
Chromatographic System: A standard HPLC system equipped with a suitable reversed-phase column (e.g., C18) is used.
-
Mobile Phase: An appropriate mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is used for elution.
-
Detection: Detection is performed using an ultraviolet (UV) absorbance detector at a wavelength where this compound has significant absorbance.
-
Quantification: The concentration is determined by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of this compound.
Biological Activity and Mechanism of Action
This compound's biological activity stems from its role as an antimetabolite.[3] Similar to the well-known anticancer drug 5-fluorouracil (5-FU), this compound can interfere with the synthesis of DNA and RNA, leading to cytotoxicity, particularly in rapidly dividing cells.[4][16]
Mechanism of Action
The proposed mechanism involves intracellular conversion to its active nucleotide forms.
-
Inhibition of Thymidylate Synthase: this compound can be converted to 5-iodo-2'-deoxyuridine monophosphate (IdUMP). This molecule acts as an inhibitor of thymidylate synthase, the enzyme responsible for converting deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). The blockage of this pathway depletes the cell of thymidine, an essential component for DNA synthesis, leading to "thymineless death".[16]
-
Incorporation into Nucleic Acids: this compound can be anabolized into 5-iodo-2'-deoxyuridine triphosphate (IdUTP) and 5-iodouridine triphosphate (IUTP). These fraudulent nucleotides can be incorporated into DNA and RNA, respectively, by cellular polymerases.[3] Their presence in the nucleic acid chains disrupts their structure and function, leading to DNA damage, inhibition of transcription, and errors in protein synthesis.
-
Enzyme Inhibition: this compound is a competitive inhibitor of dihydrouracil dehydrogenase, an enzyme involved in pyrimidine catabolism.[5] This inhibition can lead to an increase in the plasma concentrations of endogenous pyrimidines like uracil and thymine.[5]
Caption: Metabolic activation and mechanism of action of this compound.
Therapeutic Potential
-
Anticancer Activity: Derivatives of this compound have demonstrated inhibitory activity against cancer cell lines such as HepG2 (liver cancer).[13] Metal complexes of this compound have also shown antitumor activity against Sarcoma-180 and L 929 tumor cells in both in vitro and in vivo models.[17]
-
Antimicrobial Activity: N-substituted analogs have shown moderate antibacterial activity against strains like Branhamella catarrhalis, Neisseria mucosa, and Streptococcus pyogenes.[13]
-
Antiviral Activity: As a halogenated pyrimidine, this compound is structurally related to antiviral nucleoside analogs.[13] Its derivative, 4'-thioIDU, has been identified as a potent inhibitor of orthopoxvirus replication in both cell culture and animal models.[18]
References
- 1. CAS 696-07-1: this compound | CymitQuimica [cymitquimica.com]
- 2. DNAmod: this compound [dnamod.hoffmanlab.org]
- 3. This compound | C4H3IN2O2 | CID 69672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Clinical pharmacology of 5-iodo-2'-deoxyuridine and this compound and endogenous pyrimidine modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 7. This compound 98 696-07-1 [sigmaaldrich.com]
- 8. 696-07-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. This compound [webbook.nist.gov]
- 11. This compound CAS#: 696-07-1 [m.chemicalbook.com]
- 12. This compound (CAS 696-07-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.iucr.org [journals.iucr.org]
- 15. benchchem.com [benchchem.com]
- 16. droracle.ai [droracle.ai]
- 17. Synthesis, characterization, and antitumor activity of this compound complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Activities of certain 5-substituted 4'-thiopyrimidine nucleosides against orthopoxvirus infections [pubmed.ncbi.nlm.nih.gov]
The Cellular Mechanism of 5-Iodouracil: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This in-depth technical guide elucidates the core mechanisms of action of 5-Iodouracil (5-IU) and its deoxyribonucleoside precursor, 5-Iodo-2'-deoxyuridine (IdUrd), in cancer cells. This document provides a comprehensive overview of its journey from a thymidine analogue to a potent radiosensitizer, detailing its impact on DNA integrity, cell cycle progression, and the induction of cellular distress pathways.
Introduction: The Role of this compound in Cancer Therapy
This compound is a halogenated pyrimidine, an analogue of the natural DNA and RNA base, uracil.[1] Its primary therapeutic relevance stems from its role as a metabolite of 5-Iodo-2'-deoxyuridine (IdUrd), a compound that is actively incorporated into the DNA of proliferating cells.[2] By substituting for thymidine, IdUrd introduces a point of vulnerability within the genome, a characteristic that is exploited in cancer therapy, particularly in the context of radiosensitization.[2][3] This guide will delve into the molecular intricacies of this process, from initial cellular uptake to the ultimate fate of the cell.
Core Mechanism of Action: DNA Incorporation and Destabilization
The primary cytotoxic and radiosensitizing effects of this compound are mediated through the incorporation of its deoxyribonucleoside form, IdUrd, into DNA. This process is contingent on the cell's proliferative state, as IdUrd is primarily incorporated during the S-phase of the cell cycle.
Cellular Uptake and Conversion
Exogenously administered IdUrd is transported into the cell where it is phosphorylated by thymidine kinase to IdUrd monophosphate (IdUMP), diphosphate (IdUDP), and finally triphosphate (IdUTP). It is IdUTP that serves as a substrate for DNA polymerases, competing with the natural substrate, deoxythymidine triphosphate (dTTP).
Incorporation into DNA
During DNA replication, DNA polymerase incorporates IdUTP into the newly synthesized strand in place of dTTP. The extent of this substitution is a critical determinant of the subsequent cellular response and is influenced by the concentration of IdUrd and the duration of exposure.[2] Increased incorporation of IdUrd enhances the radiosensitizing effect.[2][4]
Physicochemical Consequences of Incorporation
The substitution of a methyl group in thymine with a larger, more electronegative iodine atom in this compound alters the physicochemical properties of the DNA. The carbon-iodine bond is significantly weaker than the carbon-methyl bond, rendering the DNA more susceptible to damage, particularly from ionizing radiation.
Quantitative Data on IdUrd Incorporation and Cytotoxicity
The efficacy of IdUrd as a radiosensitizer is directly correlated with the extent of its incorporation into DNA. This incorporation level and the resulting cytotoxicity, often measured as the half-maximal inhibitory concentration (IC50), vary across different cancer cell lines.
| Cell Line | Cancer Type | IdUrd Concentration (µM) | Exposure Duration | Thymidine Replacement (%) | IC50 (µM) | Reference(s) |
| Human Lung Carcinoma | Lung Cancer | 10 | 3 cell cycles | 22.4 | Not Specified | [2] |
| Human Glioma | Brain Cancer | 10 | 3 cell cycles | 32.0 | Not Specified | [2] |
| Human Melanoma | Skin Cancer | 10 | 3 cell cycles | 39.1 | Not Specified | [2] |
| 647V | Bladder Cancer | 2 | Not Specified | 7.9 | Not Specified | [5] |
| 647V | Bladder Cancer | 2 (with 30 µM 5'-AdThd) | Not Specified | 18.0 | Not Specified | [5] |
| HCT-116 | Colon Cancer | 0.95 (in vivo) | 5 days | 2.0 | Not Specified | [6] |
| NG4TL4 | Fibrosarcoma | - | - | - | ~7 | [7] |
| SAS | Head and Neck Cancer | - | - | - | ~10 | [7] |
Signaling Pathways and Cellular Responses
The presence of this compound within the DNA duplex triggers a cascade of cellular responses, primarily involving the DNA Damage Response (DDR) network.
Induction of DNA Damage and Radiosensitization
Upon exposure to ionizing radiation, the incorporated IdUrd becomes a focal point for energy deposition, leading to the efficient generation of DNA single-strand breaks (SSBs) and, subsequently, double-strand breaks (DSBs).[5] This enhanced damage induction is the basis of its radiosensitizing effect.
DNA Repair Pathways
The cell attempts to repair the this compound-containing DNA through several repair pathways:
-
Base Excision Repair (BER): DNA glycosylases such as UNG and SMUG1 can recognize and excise uracil and some of its derivatives from DNA.[1][8][9] While their efficiency on this compound is not fully elucidated, the resulting abasic (AP) site is a substrate for AP endonuclease, leading to a strand break that requires further repair.[10]
-
Mismatch Repair (MMR): The MMR machinery can recognize mismatches involving this compound, particularly if it is mispaired with guanine. This can lead to futile repair cycles and the induction of apoptosis.
Activation of DNA Damage Signaling
The generation of DNA strand breaks activates the master kinases of the DDR, ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).[11][12][13][14] These kinases phosphorylate a plethora of downstream targets to orchestrate a coordinated cellular response.
Caption: DNA damage response to this compound incorporation and radiation.
Cell Cycle Arrest and Apoptosis
A key downstream effector of the ATM/ATR signaling cascade is the tumor suppressor protein p53.[15][16][17][18] Activated p53 can induce cell cycle arrest, typically at the G1/S or G2/M checkpoints, to allow time for DNA repair. If the damage is too extensive, p53 can trigger the intrinsic apoptotic pathway, leading to programmed cell death.
Experimental Protocols
The following are detailed methodologies for key experiments to study the mechanism of action of this compound.
Cell Viability and IC50 Determination (MTT Assay)
This protocol determines the concentration of IdUrd that inhibits cell growth by 50%.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of IdUrd in culture medium. Add 100 µL of the IdUrd dilutions to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot cell viability against IdUrd concentration to determine the IC50 value.
Radiosensitization Assessment (Clonogenic Survival Assay)
This assay measures the ability of a single cell to form a colony after treatment with IdUrd and radiation.[19][20]
-
Cell Seeding: Seed a known number of cells into 6-well plates. The number of cells seeded will need to be optimized for each cell line and radiation dose to yield a countable number of colonies (50-150).
-
IdUrd Treatment: Incubate the cells with a predetermined concentration of IdUrd (e.g., 1-10 µM) for a period equivalent to one to three cell cycles.
-
Irradiation: Irradiate the plates with varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with 6% glutaraldehyde and stain with 0.5% crystal violet.
-
Counting: Count the number of colonies containing at least 50 cells.
-
Analysis: Calculate the surviving fraction for each treatment condition and plot the data to generate radiation survival curves.
Caption: Workflow for a clonogenic survival assay to assess radiosensitization.
Cell Cycle Analysis (Flow Cytometry)
This protocol analyzes the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with IdUrd for the desired time points.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Staining: Resuspend the fixed cells in a propidium iodide (PI) staining solution containing RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases.
Detection of DNA Double-Strand Breaks (γH2AX Immunofluorescence)
This protocol visualizes and quantifies DNA double-strand breaks.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with IdUrd and/or radiation.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated H2AX (γH2AX).
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI (to stain the nuclei). Image the cells using a fluorescence microscope.
-
Analysis: Quantify the number of γH2AX foci per nucleus. An increase in foci indicates an increase in DNA double-strand breaks.
Conclusion
This compound, through its deoxyribonucleoside precursor IdUrd, exerts its anticancer effects by integrating into the cellular DNA, thereby creating a molecular vulnerability. This incorporation disrupts DNA stability and, upon exposure to ionizing radiation, significantly enhances the induction of DNA damage. The cellular response to this damage involves a complex interplay of DNA repair pathways and the activation of the DNA damage response network, ultimately leading to cell cycle arrest and apoptosis. A thorough understanding of these mechanisms is paramount for the rational design of novel therapeutic strategies and for optimizing the clinical application of this compound and other halogenated pyrimidines in cancer treatment.
References
- 1. SMUG1 BUT NOT UNG DNA GLYCOSYLASE CONTRIBUTES TO THE CELLULAR RESPONSE TO RECOVERY FROM 5-FLUOROURACIL INDUCED REPLICATION STRESS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iododeoxyuridine incorporation and radiosensitization in three human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of 5-iodo-2'-deoxyuridine metabolism and cytotoxicity in human bladder cancer cells by fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of IdUrd-DNA incorporation and radiosensitization in human bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of cell labeling and thymidine replacement after continuous infusion of halogenated pyrimidines in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Uracil–DNA glycosylases SMUG1 and UNG2 coordinate the initial steps of base excision repair by distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 10. DNA glycosylase - Wikipedia [en.wikipedia.org]
- 11. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ATR‐dependent phosphorylation and activation of ATM in response to UV treatment or replication fork stalling | The EMBO Journal [link.springer.com]
- 13. biorxiv.org [biorxiv.org]
- 14. ATM regulates ATR chromatin loading in response to DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Reactive Oxygen Species Induced p53 Activation: DNA Damage, Redox Signaling, or Both? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. [PDF] DNA damage-induced sustained p53 activation contributes to inflammation-associated hepatocarcinogenesis in rats | Semantic Scholar [semanticscholar.org]
- 19. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of 5-Iodouracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Iodouracil, a halogenated derivative of the pyrimidine base uracil, has carved a significant niche in the annals of medicinal chemistry and molecular biology. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles associated with this compound. It details the seminal synthesis methodologies, elucidates its mechanisms of action as an antimetabolite, and presents key quantitative data from foundational biological studies. This document serves as a comprehensive resource, offering detailed experimental protocols and visual representations of critical pathways to support ongoing research and drug development efforts.
Discovery and Historical Context
While the precise date and individual credited with the first synthesis of this compound are not definitively documented in readily available literature, its intellectual roots can be traced to the extensive early 20th-century investigations into pyrimidine chemistry by researchers like Treat B. Johnson. Johnson and his contemporaries laid the groundwork for the synthesis of a vast array of pyrimidine derivatives.[1] The biological significance of this compound, however, came into sharp focus with the discovery of the potent antiviral activity of its corresponding nucleoside, 5-iodo-2'-deoxyuridine (IDU), in the 1960s.[2] This pivotal discovery catalyzed further investigation into this compound and other halogenated pyrimidines as potential therapeutic agents. Early research demonstrated that these compounds could act as antimetabolites, interfering with nucleic acid synthesis and function.[3] This property positioned this compound and its derivatives as candidates for both antiviral and anticancer therapies.
Synthesis and Chemical Properties
The synthesis of this compound is typically achieved through the direct iodination of uracil. A common and effective method involves the use of iodine monochloride (ICl) in a suitable solvent. More contemporary methods have also been developed, including the use of N-iodosuccinimide (NIS) as an iodinating agent.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C4H3IN2O2 | [4] |
| Molecular Weight | 237.98 g/mol | [4] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 273-275 °C (decomposes) | |
| IUPAC Name | 5-iodopyrimidine-2,4(1H,3H)-dione | [4] |
Mechanism of Action
This compound exerts its biological effects primarily through two interconnected mechanisms: incorporation into nucleic acids and inhibition of key enzymes involved in pyrimidine metabolism.
Incorporation into DNA and RNA
Once administered, this compound can be metabolized into its corresponding nucleoside and nucleotide forms. The triphosphate derivative can then be incorporated into both DNA and RNA in place of thymine and uracil, respectively.[3][5] The presence of the bulky iodine atom at the 5-position of the pyrimidine ring disrupts the normal structure and function of the nucleic acid. This can lead to errors in DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.
Inhibition of Dihydropyrimidine Dehydrogenase (DPD)
This compound is a known substrate and a potent mechanism-based inactivator of dihydropyrimidine dehydrogenase (DPD).[6] DPD is the initial and rate-limiting enzyme in the catabolism of pyrimidines, including the widely used anticancer drug 5-fluorouracil (5-FU).[7][8] By inactivating DPD, this compound can increase the bioavailability and cytotoxic effects of 5-FU.[9][10] The inactivation of DPD by this compound is thought to occur via the formation of a reactive intermediate, 5-iodo-5,6-dihydrouracil, during the enzymatic reduction of this compound.[6]
References
- 1. nasonline.org [nasonline.org]
- 2. preprints.org [preprints.org]
- 3. INCORPORATION OF 5-IODODEOXYURIDINE INTO DNA OF PLANT CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNAmod: this compound [dnamod.hoffmanlab.org]
- 5. Photocrosslinking of this compound-substituted RNA and DNA to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inactivation of dihydropyrimidine dehydrogenase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical implications of dihydropyrimidine dehydrogenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dihydropyrimidine dehydrogenase and the efficacy and toxicity of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancement of the antitumour activity of 5-fluorouracil (5-FU) by inhibiting dihydropyrimidine dehydrogenase activity (DPD) using 5-chloro-2,4-dihydroxypyridine (CDHP) in human tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of Guidelines Regarding Dihydropyrimidine Dehydrogenase (DPD) Deficiency Screening Using Uracil-Based Phenotyping on the Reduction of Severe Side Effect of 5-Fluorouracil-Based Chemotherapy: A Propension Score Analysis - PMC [pmc.ncbi.nlm.nih.gov]
5-Iodouracil as a Thymidine Analog: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodouracil (5-IU) is a halogenated derivative of the pyrimidine nucleobase uracil. Structurally, it is an analog of thymine, the natural DNA base, with an iodine atom at the 5th position of the pyrimidine ring instead of a methyl group. This substitution is key to its biological activities. When metabolized in the cell to its deoxynucleoside triphosphate form, 5-iodo-2'-deoxyuridine triphosphate (IdUTP), it can be incorporated into DNA in place of thymidine triphosphate (TTP) by DNA polymerases. This incorporation is the foundation of its utility as a research tool and a therapeutic agent, primarily in the fields of oncology and virology.
This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as a thymidine analog, its applications in radiosensitization and antiviral therapy, and detailed experimental protocols for its study.
Mechanism of Action
The primary mechanism of action of this compound revolves around its incorporation into DNA and the subsequent consequences of this substitution.
-
Competition with Thymidine and DNA Incorporation: As a thymidine analog, 5-iodo-2'-deoxyuridine (IdUrd), the deoxynucleoside of this compound, is transported into cells and phosphorylated by thymidine kinase to its monophosphate, diphosphate, and finally, its active triphosphate form (IdUTP). IdUTP then competes with the endogenous TTP for incorporation into newly synthesized DNA during the S-phase of the cell cycle. The efficiency of incorporation can be influenced by the intracellular concentrations of competing natural nucleosides.
-
Induction of DNA Damage and Radiosensitization: The presence of the heavy iodine atom in the DNA structure makes it more susceptible to damage, particularly from ionizing radiation. Upon irradiation, the iodine atom has a high probability of absorbing photons and emitting Auger electrons. These low-energy electrons have a short range but a high linear energy transfer, leading to the formation of localized, highly damaging radical clusters and DNA double-strand breaks (DSBs). This enhanced DNA damage in cells that have incorporated this compound is the basis of its radiosensitizing effect.
-
Activation of DNA Damage Response (DDR) and Apoptosis: The increased DNA damage, including DSBs, triggers the cell's DNA Damage Response (DDR) pathways. Key sensor proteins, such as Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR), are activated at the sites of damage. This initiates a signaling cascade involving the phosphorylation of downstream effector proteins like CHK1, CHK2, and p53. The activation of these pathways can lead to cell cycle arrest, allowing time for DNA repair. However, if the damage is too extensive, the DDR can trigger apoptosis (programmed cell death) through the modulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, such as Bax and Bcl-2.
Data Presentation
Cytotoxicity of 5-Iodo-2'-deoxyuridine (IdUrd) in Cancer Cell Lines
The cytotoxic effect of IdUrd, the deoxynucleoside of this compound, has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NG4TL4 | Fibrosarcoma | ~7 µg/ml (~19.7 µM) | [1] |
| SAS | Head and Neck Cancer | ~10 µg/ml (~28.2 µM) | [1] |
| HCT116 (p53+/+) | Colon Cancer | Variable, dependent on combination with other agents | [2] |
| HCT116 (p53-/-) | Colon Cancer | Variable, dependent on combination with other agents | [2] |
| RKO (p53+/+) | Colon Cancer | Variable, dependent on combination with other agents | [2] |
| RKO E6 (p53-/-) | Colon Cancer | Variable, dependent on combination with other agents | [2] |
Radiosensitization Enhancement by 5-Iodo-2'-deoxyuridine (IdUrd)
The radiosensitizing effect of IdUrd is often quantified by the Sensitization Enhancement Ratio (SER) or Dose Enhancement Factor (DEF), which is the ratio of the radiation dose required to achieve a certain level of cell killing without the sensitizer to the dose required with the sensitizer.
| Cell Line | Thymidine Replacement (%) | Radiation Energy | SER at 10% Survival (SER₁₀) | Reference |
| Chinese Hamster Cells | 16.6 | 4 MV | 2.6 ± 0.1 | [3] |
| Chinese Hamster Cells | 12.0 | 4 MV | 2.2 ± 0.1 | [3] |
| Chinese Hamster Cells | 9.2 | 4 MV | 1.5 ± 0.1 | [3] |
| Chinese Hamster Cells | 16.6 | 35 keV | 4.1 ± 0.2 | [3] |
| Chinese Hamster Cells | 12.0 | 35 keV | 3.0 ± 0.1 | [3] |
| Chinese Hamster Cells | 9.2 | 35 keV | 2.0 ± 0.1 | [3] |
Experimental Protocols
Protocol 1: In Vitro Incorporation of this compound into DNA
This protocol is a generalized method for the incorporation of this compound (as its deoxynucleoside, IdUrd) into the DNA of cultured cells for subsequent analysis.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
5-Iodo-2'-deoxyuridine (IdUrd) stock solution (e.g., 10 mM in DMSO, sterile-filtered)
-
Phosphate-buffered saline (PBS)
-
DNA extraction kit
-
Spectrophotometer or fluorometer for DNA quantification
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates or T-25 flasks) at a density that will allow for logarithmic growth during the labeling period. Allow the cells to adhere and resume growth for 24 hours.
-
Labeling with IdUrd:
-
Prepare the desired final concentration of IdUrd in pre-warmed complete culture medium. A typical starting concentration range is 1-10 µM.
-
Remove the existing medium from the cells and replace it with the IdUrd-containing medium.
-
Incubate the cells for a period equivalent to at least one cell cycle to ensure incorporation into newly synthesized DNA. The incubation time should be optimized for the specific cell line.
-
-
Cell Harvesting:
-
After the incubation period, remove the IdUrd-containing medium and wash the cells twice with ice-cold PBS to remove any unincorporated IdUrd.
-
Harvest the cells by trypsinization or scraping, as appropriate for the cell line.
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
-
DNA Extraction:
-
Extract genomic DNA from the cell pellet using a commercial DNA extraction kit, following the manufacturer's instructions.
-
Elute the purified DNA in an appropriate buffer.
-
-
Quantification of DNA:
-
Measure the concentration and purity of the extracted DNA using a spectrophotometer (A260/A280 ratio) or a fluorometric method.
-
-
Verification of Incorporation (Optional):
-
The incorporation of IdUrd into DNA can be quantified using methods such as HPLC-MS/MS or by using radioactively labeled [¹²⁵I]IdUrd and measuring the radioactivity in the extracted DNA.
-
Protocol 2: Detection of DNA Damage using the Comet Assay (Alkaline Lysis)
This protocol describes the detection of DNA single- and double-strand breaks in cells treated with this compound and/or radiation.
Materials:
-
Treated and control cells
-
Comet assay slides
-
Low melting point agarose (LMA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green or Propidium Iodide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Harvest treated and control cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Embedding Cells in Agarose:
-
Mix the cell suspension with molten LMA (at 37°C) at a 1:10 (v/v) ratio.
-
Pipette 50 µL of the cell/agarose mixture onto a comet assay slide and spread evenly.
-
Allow the agarose to solidify at 4°C for 10 minutes.
-
-
Cell Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C in the dark.
-
DNA Unwinding: Gently remove the slides from the lysis solution and place them in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes at 4°C.
-
Electrophoresis: Perform electrophoresis at ~1 V/cm for 20-30 minutes at 4°C.
-
Neutralization and Staining:
-
Carefully remove the slides from the electrophoresis tank and gently wash them three times with neutralization buffer for 5 minutes each.
-
Stain the slides with a suitable DNA stain according to the manufacturer's instructions.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze the images using appropriate comet analysis software to quantify the extent of DNA damage (e.g., tail moment, tail length, % DNA in tail).
-
Protocol 3: Analysis of DNA Double-Strand Breaks by γH2A.X Staining
This protocol outlines the immunofluorescent detection of phosphorylated H2AX (γH2A.X), a marker for DNA double-strand breaks.
Materials:
-
Treated and control cells grown on coverslips or in chamber slides
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Secondary antibody: fluorescently labeled anti-primary antibody (e.g., Alexa Fluor 488)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture cells on coverslips and treat with this compound and/or radiation as required.
-
Fixation:
-
Wash the cells once with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation:
-
Dilute the primary anti-γH2A.X antibody in blocking buffer to the recommended concentration.
-
Incubate the cells with the primary antibody overnight at 4°C or for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorescently labeled secondary antibody in blocking buffer.
-
Incubate the cells with the secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the γH2A.X foci using a fluorescence microscope.
-
Capture images and quantify the number and intensity of foci per nucleus using image analysis software.
-
Protocol 4: Apoptosis Detection using Annexin V Staining
This protocol describes the detection of apoptosis by flow cytometry using Annexin V to identify the externalization of phosphatidylserine.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Harvest both adherent and floating cells from the culture.
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Cell Washing:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer provided in the kit.
-
-
Staining:
-
Determine the cell concentration and adjust it to 1 x 10⁶ cells/mL in 1X binding buffer.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Mandatory Visualization
Caption: Mechanism of this compound as a thymidine analog leading to DNA damage and apoptosis.
Caption: General experimental workflow for studying the effects of this compound.
Caption: Simplified signaling pathway of this compound-induced DNA damage response.
References
The Biological Activity of 5-Iodouracil Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodouracil, a halogenated derivative of the pyrimidine base uracil, and its various synthetic derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These compounds have been extensively investigated for their potential as anticancer, antiviral, and antimicrobial agents. The introduction of the bulky iodine atom at the C5 position of the uracil ring fundamentally alters its electronic and steric properties, leading to interactions with various cellular and viral enzymes and pathways. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action.
Anticancer Activity
A significant body of research has focused on the anticancer potential of N-substituted this compound derivatives. These modifications often enhance the lipophilicity and cellular uptake of the parent compound, leading to improved cytotoxic effects against various cancer cell lines.
Quantitative Anticancer Activity Data
The in vitro anticancer activity of several N-substituted this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 7c | N1-cyclohexylmethyl | HepG2 (Liver) | 36.0 | [1] |
| T47D (Breast) | 20.0 | [1] | ||
| KB (Oral) | 35.0 | [1] | ||
| P388 (Leukemia) | 41.47 | [1] | ||
| HeLa (Cervical) | 46.0 | [1] | ||
| 8b | N1,N3-dicyclohexylmethyl | HepG2 (Liver) | 16.5 | [1][2] |
| A549 (Lung) | 33.0 | [1] | ||
| HuCCA-1 (Cholangiocarcinoma) | 49.0 | [1] | ||
| 8a | N1,N3-di-n-butyl | MOLT-3 (Leukemia) | 37.53 | [1] |
| 7d | N1-benzyl | T47D (Breast) | 43.0 | [1] |
Mechanism of Anticancer Action
The anticancer activity of this compound derivatives is believed to be multifactorial, primarily revolving around the disruption of DNA synthesis and pyrimidine metabolism. Two key enzyme targets have been identified:
-
Thymidylate Synthase (TS): As an analog of uracil, this compound derivatives can interfere with the activity of thymidylate synthase. This enzyme is crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[3][4] Inhibition of TS leads to a depletion of dTMP pools, resulting in "thymineless death" in rapidly dividing cancer cells.[5]
-
Dihydropyrimidine Dehydrogenase (DPD): This enzyme is the rate-limiting step in the catabolism of pyrimidines, including the chemotherapeutic agent 5-fluorouracil.[2][6] Some this compound derivatives have been shown to be inhibitors of DPD.[2] By inhibiting DPD, these compounds can potentially enhance the efficacy of co-administered fluoropyrimidine drugs.
Below is a diagram illustrating the role of these enzymes in the pyrimidine metabolism pathway and the inhibitory action of this compound derivatives.
Experimental Protocols
This protocol describes the general method for the N-alkylation of this compound.[1]
-
Dissolve this compound in dimethyl sulfoxide (DMSO).
-
Add potassium carbonate (K2CO3) to the solution.
-
Stir the mixture at 80°C for 15 minutes.
-
Add the appropriate alkylating agent (e.g., cyclohexylmethyl bromide for compound 7c and 8b) dropwise to the solution.
-
Continue stirring the reaction mixture at 80°C for 48 hours.
-
Collect the product by filtration or solvent extraction.
-
Purify the crude product by silica gel column chromatography.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Antiviral Activity
Certain this compound nucleoside analogs have demonstrated potent antiviral activity, particularly against orthopoxviruses like vaccinia and cowpox virus.
Quantitative Antiviral Activity Data
The 4'-thio derivative of 5-iodo-2'-deoxyuridine (4'-thioIDU) has emerged as a promising antiviral agent.
| Compound | Virus | Cell Line | Activity | Reference |
| 4'-thioIDU | Vaccinia Virus | Human Cells | Active at ~1 µM | [7] |
| Cowpox Virus | Human Cells | Active at ~1 µM | [7] | |
| Vaccinia Virus | In vivo (mice) | 87% protection at 1.5 mg/kg | [7] | |
| Cowpox Virus | In vivo (mice) | 73% protection at 5 mg/kg | [7] |
Mechanism of Antiviral Action
The antiviral mechanism of this compound nucleoside analogs often involves a virus-specific activation step.
-
Viral Thymidine Kinase (TK): Many viruses, including herpesviruses and poxviruses, encode their own thymidine kinase, which has a broader substrate specificity than the corresponding host cell enzyme.[8][9] These viral enzymes can phosphorylate this compound nucleoside analogs, converting them into their active monophosphate form. Subsequent phosphorylation to the triphosphate allows the analog to be incorporated into the growing viral DNA chain by the viral DNA polymerase, leading to chain termination and inhibition of viral replication.[10] This selective activation by viral TK contributes to the compounds' antiviral specificity and reduced toxicity to host cells.
Experimental Protocols
The plaque reduction assay is a standard method for determining the antiviral activity of a compound.[11]
-
Cell Culture: Grow a confluent monolayer of susceptible host cells in multi-well plates.
-
Virus Infection: Infect the cells with a known amount of virus in the presence of varying concentrations of the this compound derivative.
-
Overlay: After an adsorption period, remove the virus-drug mixture and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) to restrict virus spread.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.
Antimicrobial Activity
Some N-substituted this compound derivatives have also demonstrated moderate antibacterial activity.
Quantitative Antimicrobial Activity Data
The antibacterial activity is often reported as the percentage of growth inhibition at a specific concentration.
| Compound ID | Substitution Pattern | Bacterial Strain | % Inhibition at 0.128 mg/mL | Reference |
| 7a | N1-n-butyl | Branhamella catarrhalis | 25-50% | [2] |
| Neisseria mucosa | 25-50% | [2] | ||
| Streptococcus pyogenes | 25-50% | [2] | ||
| 7c | N1-cyclohexylmethyl | Branhamella catarrhalis | 25-50% | [2] |
| Neisseria mucosa | 25-50% | [2] | ||
| Streptococcus pyogenes | 25-50% | [2] | ||
| 7d | N1-benzyl | Branhamella catarrhalis | 25-50% | [2] |
| Neisseria mucosa | 25-50% | [2] | ||
| Streptococcus pyogenes | 25-50% | [2] |
Experimental Protocols
The agar dilution method is a standardized technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12]
-
Media Preparation: Prepare a series of agar plates containing two-fold dilutions of the this compound derivative.
-
Inoculum Preparation: Prepare a standardized suspension of the test bacteria.
-
Inoculation: Inoculate the surface of each agar plate with the bacterial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Conclusion
This compound derivatives represent a versatile class of compounds with significant potential in the development of new therapeutic agents. Their diverse biological activities, spanning anticancer, antiviral, and antimicrobial effects, are rooted in their ability to interfere with fundamental cellular and viral processes, particularly nucleic acid metabolism. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field, facilitating further investigation and optimization of these promising molecules for clinical applications. Future research should focus on elucidating the precise molecular interactions of these derivatives with their targets, exploring structure-activity relationships to enhance potency and selectivity, and conducting in vivo studies to validate their therapeutic potential.
References
- 1. Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydropyrimidine dehydrogenase (NADP+) - Wikipedia [en.wikipedia.org]
- 3. Thymidylate synthase - Wikipedia [en.wikipedia.org]
- 4. The role of thymidylate synthase in cellular regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Nuclear Thymidylate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the mechanism of dihydropyrimidine dehydrogenase from site-directed mutagenesis targeting the active site loop and redox cofactor coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thymidine kinase from herpesvirus - Wikipedia [en.wikipedia.org]
- 9. Viral thymidine kinases and their relatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiviral Activity of 4'-thioIDU and Thymidine Analogs against Orthopoxviruses | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Preliminary Studies on 5-Iodouracil Cytotoxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature detailing the specific cytotoxic mechanisms and quantitative data for 5-Iodouracil is limited. This guide leverages the extensive research on its close structural analog, 5-Fluorouracil (5-FU), to provide a comprehensive framework for studying the cytotoxic properties of this compound. The experimental protocols and proposed signaling pathways are based on well-established methodologies for 5-FU and are presented as a guide for the investigation of this compound.
Introduction
Halogenated pyrimidines, such as 5-Fluorouracil (5-FU), are a cornerstone of cancer chemotherapy, valued for their ability to disrupt DNA synthesis and repair in rapidly dividing cancer cells.[1] this compound, another member of this class, has also demonstrated antitumor activity.[2] This technical guide provides a detailed overview of the preliminary studies on this compound cytotoxicity, with a focus on its presumed mechanisms of action, methodologies for its evaluation, and the signaling pathways it may modulate. Given the extensive body of research on 5-FU, it serves as a primary model throughout this document to infer the cytotoxic potential and mechanisms of this compound.
Presumed Mechanism of Action
The cytotoxic effects of this compound are believed to be analogous to those of other 5-halouracils, primarily acting through the inhibition of thymidylate synthase (TS) and incorporation into nucleic acids.[3][4]
2.1 Inhibition of Thymidylate Synthase:
Once inside the cell, this compound is expected to be metabolized into its active form, 5-iodo-2'-deoxyuridine monophosphate (IdUMP). IdUMP would then act as an inhibitor of thymidylate synthase, an enzyme critical for the de novo synthesis of deoxythymidine monophosphate (dTMP).[4] This inhibition leads to a depletion of the intracellular pool of deoxythymidine triphosphate (dTTP), a crucial precursor for DNA replication and repair. The resulting imbalance in deoxynucleotide pools can trigger cell cycle arrest and apoptosis.[3]
2.2 Incorporation into DNA and RNA:
Metabolites of this compound may also be incorporated into both DNA and RNA.[5] The incorporation of iodinated bases into the DNA can lead to DNA damage and strand breaks, further contributing to cytotoxicity.[6] Incorporation into RNA can interfere with RNA processing and function, leading to a broader disruption of cellular processes.
Quantitative Cytotoxicity Data
Direct and comprehensive quantitative data, such as IC50 values for this compound across a range of cancer cell lines, is not widely available in published literature. To provide a frame of reference for the potential potency of 5-halouracils, the following table summarizes the IC50 values for 5-Fluorouracil (5-FU) in various human cancer cell lines. These values are intended for comparative purposes and to guide initial dose-ranging studies for this compound.
| Cell Line | Cancer Type | 5-Fluorouracil IC50 (µM) | Exposure Time | Citation |
| HT-29 | Colorectal Cancer | 85.37 ± 1.81 | Not Specified | [1] |
| HCT-116 | Colorectal Cancer | 0.4114 | Not Specified | [3] |
| MCF-7 | Breast Cancer | 31.2 (µg/ml) | Not Specified | [1] |
| HeLa | Cervical Cancer | 43.34 ± 2.77 | Not Specified | [1] |
| A431 | Epidermoid Carcinoma | 47.02 ± 0.65 | Not Specified | [1] |
| SQUU-B | Oral Squamous Cell Carcinoma | Varies by time | 48, 72, 96 h | |
| HCT-8 | Colorectal Adenocarcinoma | >1 (for 10% inhibition) | Not Specified | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the cytotoxicity of this compound. These are standard methodologies widely used in cancer research.
4.1 In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Materials:
-
Cancer cell lines (e.g., HT-29, HCT-116, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution in a suitable solvent (e.g., DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates, sterile
-
Multichannel pipette, incubator, microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (solvent only) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
4.2 Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at relevant concentrations (e.g., IC50) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with PBS and trypsinize the adherent cells. Combine all cells and centrifuge.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
4.3 Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies apoptosis (programmed cell death) induced by a compound.
-
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
6-well plates
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat with this compound for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting: Collect all cells (adherent and floating) as described in the cell cycle protocol.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the proposed signaling pathways and experimental workflows relevant to the study of this compound cytotoxicity.
Caption: Proposed signaling pathway of this compound cytotoxicity.
Caption: Experimental workflow for in vitro cytotoxicity (MTT assay).
Caption: Workflow for cell cycle analysis by flow cytometry.
Caption: Workflow for apoptosis analysis by flow cytometry.
Conclusion and Future Directions
Preliminary evidence suggests that this compound possesses antitumor activity, likely through mechanisms shared with other 5-halouracils, such as 5-Fluorouracil. These mechanisms are presumed to involve the inhibition of thymidylate synthase and incorporation into nucleic acids, leading to cell cycle arrest and apoptosis. However, a comprehensive understanding of the cytotoxic profile of this compound requires further investigation.
Future research should focus on:
-
Direct Quantitative Analysis: Determining the IC50 values of this compound in a broad panel of cancer cell lines to establish its potency.
-
Mechanistic Studies: Elucidating the specific signaling pathways modulated by this compound and confirming its effects on thymidylate synthase and nucleic acid incorporation.
-
Comparative Studies: Directly comparing the cytotoxicity and mechanisms of action of this compound with other 5-halouracils to identify any unique properties.
The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for initiating these critical studies, which will be essential for evaluating the potential of this compound as a therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, characterization, and antitumor activity of this compound complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymidylate synthase and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Fluorouracil incorporated into DNA is excised by the Smug1 DNA glycosylase to reduce drug cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photocrosslinking of this compound-substituted RNA and DNA to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Fluorouracil enhances azidothymidine cytotoxicity: in vitro, in vivo, and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Inhibition: A Technical Guide to 5-Iodouracil's Role in Disrupting DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodouracil (5-IU), a halogenated pyrimidine analog, serves as a critical tool in the study of DNA replication and repair, and as a potential therapeutic agent in oncology. Its structural similarity to thymine allows for its incorporation into DNA, leading to a cascade of cellular events that ultimately inhibit DNA synthesis and cell proliferation. This technical guide provides an in-depth exploration of the mechanisms of action of this compound, detailed experimental protocols to study its effects, and an overview of the signaling pathways it perturbs.
Mechanism of Action: A Multi-faceted Approach to Inhibition
The primary mechanism by which this compound inhibits DNA synthesis is through its role as a thymine antagonist. Once incorporated into the cellular machinery, it undergoes metabolic conversion to its deoxyribonucleoside triphosphate form, 5-Iodo-2'-deoxyuridine triphosphate (5-IdUTP). DNA polymerases then recognize 5-IdUTP as an analog of thymidine triphosphate (dTTP) and incorporate it into the newly synthesizing DNA strand opposite adenine.
The presence of the bulky iodine atom at the 5th position of the uracil ring introduces significant disruptions to the DNA structure and function:
-
Steric Hindrance: The large atomic radius of iodine can cause steric clashes within the major groove of the DNA double helix, potentially altering the DNA conformation and affecting the binding of DNA-interacting proteins such as transcription factors and DNA repair enzymes.
-
Increased DNA Damage: The carbon-iodine bond is weaker than the carbon-hydrogen bond in thymine, making this compound-containing DNA more susceptible to strand breaks, particularly upon exposure to radiation.
-
Replication Fork Stalling: The altered DNA structure can impede the progression of the DNA replication machinery, leading to replication fork stalling and collapse. This replication stress is a major trigger for cell cycle arrest and apoptosis.
-
Inhibition of Thymidylate Synthase (TS): While the primary mechanism is incorporation into DNA, analogs of uracil, such as 5-Fluorouracil (5-FU), are well-known inhibitors of thymidylate synthase.[1] This enzyme is crucial for the de novo synthesis of dTMP, a necessary precursor for dTTP. Inhibition of TS leads to a depletion of the dTTP pool and an accumulation of dUTP, which can also be misincorporated into DNA, further exacerbating DNA damage.[2] It is plausible that this compound metabolites may also exert some inhibitory effect on TS.
Quantitative Data on the Effects of this compound Analogs
While specific IC50 values for the direct inhibition of DNA synthesis by this compound are not extensively reported, data on the anti-proliferative and cytotoxic effects of its derivatives and related compounds in various cancer cell lines provide a quantitative measure of their inhibitory potential.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| This compound Complex with Mn(II) | Sarcoma-180 (in vitro) | Sarcoma | Not Specified | Not Specified | [3] |
| This compound Complex with Co(II) | Sarcoma-180 (in vitro) | Sarcoma | Not Specified | Not Specified | [3] |
| This compound Complex with Cu(II) | Sarcoma-180 (in vitro) | Sarcoma | Not Specified | Not Specified | [3] |
| This compound Complex with Zn(II) | Sarcoma-180 (in vitro) | Sarcoma | Not Specified | Not Specified | [3] |
| This compound Complex with Cd(II) | Sarcoma-180 (in vitro) | Sarcoma | Not Specified | Not Specified | [3] |
| 5-Fluorouracil | Oral Squamous Carcinoma Cells | Oral Cancer | Varies (cell line dependent) | Real-time cell monitoring | [4] |
Signaling Pathways Activated by this compound-Induced DNA Damage
The incorporation of this compound into DNA and the subsequent replication stress trigger a complex network of signaling pathways primarily orchestrated by the DNA Damage Response (DDR) kinases, ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).
References
- 1. ATM acts downstream of ATR in the DNA damage response signalling of bystander cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamics of uracil and 5-fluorouracil in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, and antitumor activity of this compound complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
5-Iodouracil as an Antimetabolite in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Iodouracil is a halogenated pyrimidine analog of uracil that has garnered interest in cancer research for its potential as an antimetabolite and a radiosensitizer. Structurally similar to the clinically utilized antimetabolite 5-fluorouracil (5-FU), this compound exerts its cytotoxic effects through multiple mechanisms. Following intracellular conversion to its active nucleotide forms, it can inhibit essential anabolic pathways, be incorporated into nucleic acids leading to DNA damage, and sensitize cancer cells to the effects of ionizing radiation. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, detailed experimental protocols for its study, and quantitative data to support further investigation into its therapeutic potential.
Core Mechanisms of Action
As an antimetabolite, this compound disrupts normal cellular metabolism, primarily targeting DNA synthesis and integrity.[1] Its cytotoxic effects are multifaceted and are initiated by its conversion into therapeutically active nucleotide derivatives.
Metabolic Activation
For this compound to exert its anticancer effects, it must first be anabolized to its active forms. This process is analogous to the activation of other pyrimidine antimetabolites.
-
Conversion to Deoxyribonucleoside: this compound is first converted to 5-iodo-2'-deoxyuridine (IdUrd) by thymidine phosphorylase.
-
Phosphorylation: IdUrd is then phosphorylated by thymidine kinase to 5-iodo-2'-deoxyuridine monophosphate (IdUMP).
-
Further Phosphorylation: IdUMP is subsequently phosphorylated to the di- and triphosphate forms (IdUDP and IdUTP) by cellular kinases.
Inhibition of Thymidylate Synthase
A primary mechanism of action for pyrimidine antimetabolites is the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[2] The active metabolite, 5-iodo-2'-deoxyuridine monophosphate (IdUMP), is believed to act as an inhibitor of TS, similar to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), the active metabolite of 5-FU.[3] Inhibition of TS leads to a depletion of the intracellular dTMP pool, which in turn reduces the availability of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA synthesis and repair. This disruption in the nucleotide pool can lead to an accumulation of deoxyuridine triphosphate (dUTP), which can be misincorporated into DNA, triggering DNA repair mechanisms and potentially leading to cell cycle arrest and apoptosis.[4]
Incorporation into DNA and Induction of DNA Damage
The triphosphate form, 5-iodo-2'-deoxyuridine triphosphate (IdUTP), is a substrate for DNA polymerases and can be incorporated into DNA in place of dTTP during replication.[5][6] The extent of this incorporation can be significant, with studies showing up to 10% replacement of thymidine in tumor DNA.[7] The presence of the large iodine atom in the DNA helix can lead to several detrimental effects:
-
Steric Hindrance and DNA Instability: The bulky iodine atom can cause distortions in the DNA double helix, affecting the binding of DNA-binding proteins and enzymes involved in replication and transcription.[8]
-
Induction of DNA Strand Breaks: The incorporated this compound can create fragile sites in the DNA, leading to an increase in both single- and double-strand breaks.[9]
-
Inhibition of DNA Repair: The presence of this compound in DNA can also interfere with the function of DNA repair enzymes, reducing the cell's ability to repair both endogenous and therapy-induced DNA damage.[9]
This accumulation of DNA damage activates the DNA Damage Response (DDR) pathway.
Radiosensitization
A key area of interest for this compound is its ability to act as a radiosensitizer, enhancing the cytotoxic effects of ionizing radiation.[5] The mechanism for this is directly linked to its incorporation into DNA. The iodine atom has a larger atomic number than the constituent atoms of DNA, which increases the probability of photoelectric absorption of X-rays. More importantly, upon irradiation, low-energy electrons generated within the tissue can cause the efficient dissociation of the carbon-iodine bond.[10] This leads to the formation of a highly reactive uracil-5-yl radical, which can then abstract a hydrogen atom from a nearby deoxyribose sugar, ultimately resulting in a DNA strand break.[10] This localized increase in radiation-induced DNA damage overwhelms the cellular repair capacity, leading to enhanced cell killing.
Cellular Responses to this compound
The metabolic disruption and DNA damage caused by this compound trigger several cellular response pathways, which can ultimately determine the fate of the cancer cell.
DNA Damage Response (DDR) Pathway Activation
The presence of this compound-induced DNA lesions, particularly double-strand breaks, activates a complex signaling network known as the DNA Damage Response (DDR).[11] Key sensor proteins, such as ataxia-telangiectasia mutated (ATM) and ataxia-telangiectasia and Rad3-related (ATR), are recruited to the sites of damage.[12][13] These kinases then phosphorylate a cascade of downstream effector proteins, including the checkpoint kinases CHK1 and CHK2, and the tumor suppressor protein p53.[12][14]
// Nodes node_5IU [label="this compound\n(via DNA Incorporation)", fillcolor="#F1F3F4", fontcolor="#202124"]; node_DSB [label="DNA Double-Strand Breaks", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_ATM [label="ATM\n(activated)", fillcolor="#FBBC05", fontcolor="#202124"]; node_ATR [label="ATR\n(activated)", fillcolor="#FBBC05", fontcolor="#202124"]; node_CHK2 [label="CHK2\n(phosphorylated)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_p53 [label="p53\n(stabilized & activated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; node_Arrest [label="Cell Cycle Arrest\n(G1/S, G2/M)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; node_Repair [label="DNA Repair", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; node_Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges node_5IU -> node_DSB; node_DSB -> node_ATM [label=" activates"]; node_DSB -> node_ATR [label=" activates"]; node_ATM -> node_CHK2 [label=" phosphorylates"]; node_ATM -> node_p53 [label=" phosphorylates"]; node_ATR -> node_p53 [label=" phosphorylates"]; node_CHK2 -> node_p53 [label=" stabilizes"]; node_p53 -> node_Arrest [label=" induces"]; node_p53 -> node_Repair [label=" promotes"]; node_p53 -> node_Apoptosis [label=" induces"]; } caption: Key components of the DNA Damage Response pathway.
Cell Cycle Arrest
Activation of the DDR pathway, particularly through p53, leads to the transcriptional upregulation of cell cycle inhibitors, such as p21.[15] These inhibitors bind to and inactivate cyclin-dependent kinase (CDK) complexes (e.g., CDK2/Cyclin E) that are necessary for progression through the cell cycle checkpoints, typically causing an arrest in the G1/S or G2/M phases.[14][16] This pause allows the cell time to repair the DNA damage. If the damage is too extensive to be repaired, the cell may be directed towards apoptosis.
Induction of Apoptosis
If DNA damage is irreparable, the stabilized and activated p53 can induce apoptosis (programmed cell death) by upregulating the expression of pro-apoptotic proteins, such as Bax and PUMA, and downregulating anti-apoptotic proteins like Bcl-2.[17] This shifts the balance in the cell towards death, leading to the activation of the caspase cascade. Initiator caspases (e.g., Caspase-9) are activated, which in turn cleave and activate executioner caspases (e.g., Caspase-3).[18][19] These executioner caspases then dismantle the cell by cleaving a multitude of cellular proteins, resulting in the characteristic morphological changes of apoptosis.[18]
Quantitative Data
The cytotoxic and antimetabolite effects of this compound and its derivatives have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
Table 1: In Vitro Cytotoxicity of this compound Analogs
| Compound | Cell Line | IC50 (µg/mL) |
| N1,N3-dicyclohexylmethyl-5-iodouracil | HepG2 (Liver Carcinoma) | 16.5 |
Data synthesized from available literature.[8]
Table 2: Comparative IC50 Values of 5-Fluorouracil in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 of 5-FU (µM) | Exposure Time (h) |
| HCT-116 | Colon Cancer | ~11.3 | 72 |
| HT-29 | Colon Cancer | ~11.25 | 120 |
| Caco-2 | Colorectal Adenocarcinoma | ~86.85 (µg/mL) | 48 |
| SMMC-7721 | Hepatocellular Carcinoma | Varies with combinations | 48 |
| Bel-7402 | Hepatocellular Carcinoma | Varies with combinations | 48 |
Note: Direct comparative IC50 data for this compound and 5-Fluorouracil in the same experimental setting is limited in the public domain. The data for 5-FU is provided for context.[20][21][22][23][24]
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the biological effects of this compound.
Protocol for Quantification of this compound Incorporation into DNA by HPLC
This protocol outlines a method for the enzymatic digestion of DNA and subsequent quantification of 5-iodo-2'-deoxyuridine (IdUrd) by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cancer cells treated with this compound
-
DNA extraction kit
-
Nuclease P1
-
Alkaline phosphatase
-
HPLC system with a UV detector and a C18 reverse-phase column
-
Mobile phase: e.g., 25 mM Tris-HCl pH 8 (Solvent A) and Acetonitrile (Solvent B)
-
IdUrd standard
Procedure:
-
Cell Culture and Treatment: Culture cancer cells to the desired confluency and treat with various concentrations of this compound for a specified duration (e.g., 24-72 hours).
-
DNA Extraction: Harvest the cells and extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions. Ensure high purity of the extracted DNA.
-
DNA Quantification: Determine the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop).
-
Enzymatic Digestion of DNA: a. In a microcentrifuge tube, add 20-50 µg of genomic DNA. b. Add Nuclease P1 to a final concentration of 2 units per 100 µg of DNA. c. Incubate at 37°C for 2 hours to digest the DNA into deoxynucleoside monophosphates. d. Add alkaline phosphatase to a final concentration of 2 units per 100 µg of DNA. e. Incubate at 37°C for an additional 2 hours to dephosphorylate the nucleotides to deoxynucleosides.
-
HPLC Analysis: a. Set up the HPLC system with a C18 column and a UV detector set to an appropriate wavelength for IdUrd detection (e.g., 288 nm). b. Equilibrate the column with the mobile phase. c. Inject a known amount of the digested DNA sample. d. Run a gradient elution to separate the deoxynucleosides. e. Identify the peak corresponding to IdUrd by comparing its retention time to that of a pure IdUrd standard.
-
Quantification: a. Generate a standard curve by injecting known concentrations of the IdUrd standard. b. Calculate the amount of IdUrd in the DNA sample by comparing its peak area to the standard curve. c. Express the results as the percentage of thymidine replacement by IdUrd.
Protocol for Western Blot Analysis of p53 and Phospho-p53 Activation
This protocol describes the detection of total p53 and its activated (phosphorylated) form in response to this compound treatment.[1][25][26]
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p53 and anti-phospho-p53 (e.g., Ser15)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: a. Treat cells with this compound for the desired time points. b. Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: a. Normalize protein amounts for all samples and prepare them with Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (anti-p53 or anti-phospho-p53) diluted in blocking buffer overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system. c. Analyze the band intensities to determine the relative levels of total and phosphorylated p53. A loading control (e.g., β-actin or GAPDH) should be used for normalization.
Protocol for TUNEL Assay for Apoptosis Detection in Adherent Cells
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.[8][27][28]
Materials:
-
Adherent cancer cells grown on coverslips in a multi-well plate
-
Apoptosis inducer (e.g., this compound)
-
PBS (Phosphate-Buffered Saline)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope
-
DAPI for nuclear counterstaining
Procedure:
-
Cell Seeding and Treatment: a. Seed cancer cells onto sterile glass coverslips placed in a multi-well plate. b. Allow cells to adhere and grow to 60-70% confluency. c. Treat the cells with this compound for the desired time to induce apoptosis. Include positive (e.g., DNase I treated) and negative (untreated) controls.
-
Fixation and Permeabilization: a. Gently wash the cells with PBS. b. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. c. Wash the cells with PBS. d. Permeabilize the cells with 0.1% Triton X-100 for 10 minutes at room temperature. e. Wash the cells with PBS.
-
TUNEL Staining: a. Prepare the TUNEL reaction mixture according to the manufacturer's instructions. b. Add the TUNEL reaction mixture to the coverslips and incubate in a humidified chamber at 37°C for 1 hour, protected from light. c. Wash the cells with PBS.
-
Microscopy: a. Mount the coverslips onto microscope slides with a mounting medium containing DAPI. b. Visualize the cells using a fluorescence microscope. Apoptotic cells will show fluorescence from the labeled dUTPs incorporated into the fragmented DNA, while all cell nuclei will be stained with DAPI.
-
Analysis: Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of DAPI-stained cells.
Conclusion
This compound presents a compelling profile as an antimetabolite for cancer research. Its mechanisms of action, including the inhibition of thymidylate synthase, incorporation into DNA leading to damage, and potent radiosensitization, offer multiple avenues for therapeutic intervention. The experimental protocols and data provided in this guide serve as a foundational resource for researchers to further explore the efficacy and molecular intricacies of this compound, with the ultimate goal of translating these findings into novel cancer therapies. Further research, particularly direct comparative studies with clinically established antimetabolites like 5-fluorouracil, is warranted to fully elucidate its potential role in oncology.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Identification of ATR-Chk1 pathway inhibitors that selectively target p53-deficient cells without directly suppressing ATR catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Quantitative analysis of the effects of iododeoxyuridine and ionising radiation treatment on the cell cycle dynamics of DNA mismatch repair deficient human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of 5-iodo-2'-deoxyuridine incorporation in murine melanoma for photon activation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of 5'-iododeoxyuridine on the repair of radiation induced potentially lethal damage interphase chromatin breaks and DNA double strand breaks in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electron-Induced Fragmentation of 5-Iodouridine: Implications for Enhanced Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A genetic map of the response to DNA damage in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. ATM and ATR: Sensing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A role for ATR in the DNA damage-induced phosphorylation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. p53 deficient cells rely on ATM and ATR-mediated checkpoint signaling through the p38 MAPK/MK2pathway for survival after DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. forum.graphviz.org [forum.graphviz.org]
- 19. debian - How do I add color to a graphviz graph node? - Unix & Linux Stack Exchange [unix.stackexchange.com]
- 20. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. resources.novusbio.com [resources.novusbio.com]
- 27. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 28. abcam.com [abcam.com]
The Dawn of Antiviral Therapy: A Technical Guide to the Early Research of 5-Iodouracil as an Antiviral Agent
An in-depth exploration of the foundational research into 5-Iodouracil and its nucleoside derivative, Idoxuridine, this document serves as a technical guide for researchers, scientists, and drug development professionals. It details the initial in vitro and in vivo studies that established this compound's role as a pioneering antiviral agent, focusing on its activity against Herpes Simplex Virus and Poxviruses.
Introduction
In the late 1950s and early 1960s, the field of antiviral chemotherapy was in its infancy. The synthesis of this compound and its deoxyribonucleoside, 5-iodo-2'-deoxyuridine (Idoxuridine or IDU), by William H. Prusoff in 1959, initially as a potential anticancer agent, marked a pivotal moment in medical history.[1] Subsequent research rapidly unveiled its potent antiviral properties, leading to Idoxuridine becoming the first antiviral drug approved by the U.S. Food and Drug Administration in 1962 for the topical treatment of herpes simplex keratitis.[2][3] This guide delves into the core early research that defined the antiviral profile of this groundbreaking compound.
Mechanism of Action
The antiviral activity of this compound is primarily attributed to its deoxynucleoside form, Idoxuridine. As a structural analog of thymidine, Idoxuridine disrupts viral replication by targeting the synthesis of viral DNA. The proposed mechanism involves the following key steps:
-
Cellular Uptake and Phosphorylation: Idoxuridine is taken up by host cells and is phosphorylated to its active triphosphate form by both host and viral kinases.
-
Incorporation into Viral DNA: The triphosphate form of Idoxuridine competes with thymidine triphosphate for incorporation into the growing viral DNA chain by viral DNA polymerase.
-
Disruption of DNA Function: The presence of the large iodine atom on the uracil base leads to several detrimental effects on the viral DNA:
-
Faulty Transcription: The altered DNA is transcribed into non-functional messenger RNA (mRNA).
-
Inhibition of DNA Polymerase: The incorporated Idoxuridine can inhibit the action of viral DNA polymerase, halting further replication.
-
Increased DNA Fragmentation: The resulting viral DNA is more prone to breakage.[4]
-
This multi-faceted disruption of viral DNA synthesis and function effectively inhibits the replication of susceptible DNA viruses.
Mechanism of action of Idoxuridine.
Quantitative Antiviral Activity
Early in vitro studies quantified the antiviral potency of Idoxuridine against various DNA viruses. The most common method used was the plaque reduction assay, which measures the concentration of the compound required to reduce the number of viral plaques by 50% (the 50% inhibitory concentration or IC50).
| Compound | Virus | Cell Line | Assay | IC50 / EC50 | Reference |
| 5-Iodo-2'-deoxyuridine (IDU) | Vaccinia Virus | HEL (Human Embryonic Lung) | DNA Synthesis Inhibition | ~0.3 µg/mL | [5] |
| 5-Iodo-2'-deoxyuridine (IDU) | Herpes Simplex Virus (HSV) | Not Specified | Plaque Reduction | Not explicitly stated in early papers, but established as effective. | [5][6] |
Experimental Protocols
The foundational research on this compound's antiviral activity relied on key in vitro and in vivo experimental models.
In Vitro: Plaque Reduction Assay
The plaque reduction assay was a cornerstone for quantifying the antiviral efficacy of Idoxuridine.
Objective: To determine the concentration of Idoxuridine required to inhibit the formation of viral plaques in a cell monolayer.
Methodology:
-
Cell Culture: A monolayer of susceptible cells, such as chick embryo fibroblasts or HeLa cells, is prepared in petri dishes or multi-well plates.[6]
-
Virus Inoculation: The cell monolayers are infected with a standardized amount of virus (e.g., Herpes Simplex Virus or Vaccinia Virus) sufficient to produce a countable number of plaques.
-
Drug Application: After a viral adsorption period, the virus-containing medium is removed, and the cells are overlaid with a nutrient medium containing serial dilutions of Idoxuridine.
-
Overlay: A semi-solid overlay, such as agar or methylcellulose, is added to restrict the spread of the virus to adjacent cells, ensuring the formation of discrete plaques.
-
Incubation: The plates are incubated for a period sufficient for plaques to develop (typically 2-4 days).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained with a vital stain (e.g., neutral red or crystal violet), which stains living cells but leaves the viral plaques (areas of dead or destroyed cells) unstained. The number of plaques in the presence of different concentrations of Idoxuridine is then counted and compared to the number of plaques in the untreated control.
-
Data Analysis: The percentage of plaque inhibition is calculated for each drug concentration, and the IC50 value is determined.
Workflow of the Plaque Reduction Assay.
In Vivo: Rabbit Herpetic Keratitis Model
The rabbit eye model was instrumental in demonstrating the therapeutic potential of Idoxuridine in a living organism.
Objective: To evaluate the efficacy of topically applied Idoxuridine in treating Herpes Simplex Virus-induced keratitis in rabbits.
Methodology:
-
Animal Model: Rabbits are used as the experimental animal model.
-
Corneal Scarification and Inoculation: The corneas of the rabbits are lightly scarified, and a suspension of Herpes Simplex Virus is applied to induce infection.
-
Treatment: After a set period to allow the infection to establish (e.g., 24-48 hours), one group of rabbits is treated with topical instillations of an Idoxuridine solution (e.g., 0.1%), while a control group receives a placebo (e.g., saline). The treatment is typically administered multiple times a day.
-
Clinical Observation and Scoring: The eyes of the rabbits are examined daily, and the severity of the herpetic lesions is scored based on predefined criteria (e.g., degree of ulceration, inflammation).
-
Viral Culture (Optional): Corneal swabs or biopsies may be taken to quantify the amount of infectious virus present.
-
Data Analysis: The clinical scores of the Idoxuridine-treated group are compared to the control group to determine the therapeutic efficacy of the drug.[7][8]
Experimental workflow for the rabbit herpetic keratitis model.
Conclusion
The early research on this compound and its nucleoside, Idoxuridine, represents a landmark in the history of medicine. The pioneering in vitro and in vivo studies not only established the first effective antiviral agent but also laid the groundwork for the development of subsequent generations of antiviral drugs. The methodologies developed and employed in these early investigations, such as the plaque reduction assay, remain fundamental tools in virology and antiviral drug discovery today. This technical guide provides a concise overview of this seminal research, highlighting the data, protocols, and logical frameworks that ushered in the era of antiviral therapy.
References
- 1. Inhibition of herpes simplex virus replication by anthracycline compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of herpes simplex virus by 5-amino-2,5-dideoxy-5-iodouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Herpes simplex virus: isolation, cytopathological characterization and antiviral sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of plaque formation in chick embryo cells as a biological marker for distinguishing herpes virus type 2 from type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of Herpes Simplex with 5-Iodo-2′-deoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. core.ac.uk [core.ac.uk]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
The Core Principles of 5-Iodouracil Radiosensitization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fundamental principles underpinning the radiosensitizing effects of 5-Iodouracil (5-IU) and its deoxyribonucleoside analog, 5-Iodo-2'-deoxyuridine (IdUrd). This document details the core mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for assessing radiosensitization, and visualizes the intricate signaling pathways and experimental workflows involved.
Core Mechanisms of this compound Radiosensitization
The radiosensitizing properties of this compound stem from its ability to be incorporated into DNA in place of thymine, thereby sensitizing the cell to the damaging effects of ionizing radiation. The primary mechanisms driving this sensitization are multifactorial and include enhanced DNA damage through the Auger effect and dissociative electron attachment, as well as alterations in the subsequent DNA damage response.
DNA Incorporation
As a structural analog of thymine, this compound, primarily in its deoxyribonucleoside form (IdUrd), can be incorporated into the DNA of proliferating cells. This incorporation is a prerequisite for its most significant radiosensitizing effects. The substitution of the methyl group in thymine with a larger, more electron-dense iodine atom fundamentally alters the properties of the DNA, making it more susceptible to radiation-induced damage.
The Auger Effect
The high atomic number (Z) of iodine in incorporated 5-IU makes it a prime target for the photoelectric effect when exposed to ionizing radiation. The absorption of a photon by an inner shell electron of the iodine atom leads to its ejection, creating a vacancy. This vacancy is filled by an electron from an outer shell, and the excess energy is released not as a fluorescent X-ray, but as a cascade of low-energy Auger electrons. These electrons have a very short range and deposit their energy in the immediate vicinity of the iodine atom, i.e., within the DNA strand itself. This localized, high-energy deposition results in complex and difficult-to-repair DNA lesions, including double-strand breaks (DSBs). For halogenated pyrimidines like IdUrd, clinically relevant numbers of inner shell ionizations (ISI) and subsequent Auger cascades are generated within each cell upon irradiation[1].
Dissociative Electron Attachment (DEA)
Low-energy electrons, which are abundantly produced during water radiolysis upon irradiation, can also interact with incorporated 5-IU. A key mechanism is dissociative electron attachment (DEA), where a low-energy electron is captured by the 5-IU molecule, forming a transient negative ion. This transient species is unstable and rapidly dissociates, leading to the cleavage of the carbon-iodine bond. This process generates a highly reactive uracil-5-yl radical and an iodide anion[2][3]. The uracil-5-yl radical can then induce further damage, such as hydrogen abstraction from the adjacent sugar-phosphate backbone, ultimately leading to DNA strand breaks. This mechanism is particularly relevant in the hypoxic environment of tumors, where other radiation-induced reactive species are less prevalent.
Quantitative Assessment of this compound Radiosensitization
The efficacy of this compound as a radiosensitizer is quantified by measuring the enhancement of radiation-induced cell killing. The most common method for this is the clonogenic survival assay, from which parameters like the Dose Enhancement Ratio (DER) or Sensitizer Enhancement Ratio (SER) are derived.
Table 1: Cell Survival Data for 5-Iodo-4-thio-2'-deoxyuridine (ISdU) in MCF-7 Cells
| Radiation Dose (Gy) | Treatment | Surviving Fraction (%) |
| 0.5 | Control (No ISdU) | 78.4 |
| 0.5 | 10 µM ISdU | 67.7 |
| 0.5 | 100 µM ISdU | 59.8 |
| 1.0 | Control (No ISdU) | 68.2 |
| 1.0 | 10 µM ISdU | 54.9 |
| 1.0 | 100 µM ISdU | 40.8 |
Data extracted from a study on a derivative of this compound, 5-iodo-4-thio-2′-deoxyuridine (ISdU), which demonstrates a similar principle of radiosensitization. The data shows a dose-dependent decrease in the surviving fraction of MCF-7 breast cancer cells when treated with ISdU prior to irradiation, indicating a significant radiosensitizing effect.[4][5][6]
Key Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the radiosensitizing effects of this compound.
Clonogenic Survival Assay
The clonogenic survival assay is the gold standard for assessing the reproductive integrity of cells after exposure to cytotoxic agents like radiation.
Objective: To determine the fraction of cells that retain the ability to produce a colony of at least 50 cells after treatment with this compound and ionizing radiation.
Methodology:
-
Cell Culture: Maintain the cell line of interest in appropriate culture conditions.
-
Drug Incubation: Seed cells at a low density in petri dishes or multi-well plates and allow them to attach. Treat the cells with varying concentrations of this compound (or its derivatives) for a predetermined period to allow for DNA incorporation. Include a no-drug control.
-
Irradiation: Irradiate the cells with a range of doses of ionizing radiation (e.g., using an X-ray source). Include a non-irradiated control for each drug concentration.
-
Colony Formation: After irradiation, replace the medium and incubate the cells for 1-3 weeks, depending on the cell line's doubling time, to allow for colony formation.
-
Fixing and Staining: Once colonies are visible, aspirate the medium, wash with phosphate-buffered saline (PBS), and fix the colonies with a solution such as methanol or a mixture of methanol and acetic acid. Stain the colonies with a dye like crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells in each dish.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition. The SF is the number of colonies formed after treatment divided by the number of cells seeded, corrected for the PE of the control cells. Plot the SF against the radiation dose on a semi-logarithmic scale to generate cell survival curves. The Dose Enhancement Ratio (DER) can then be calculated as the ratio of the radiation dose required to produce a certain level of cell killing (e.g., SF = 0.1) in the absence of the sensitizer to the dose required for the same level of killing in its presence.[7][8][9][10][11][12]
γ-H2AX Foci Assay
This assay is a sensitive method for detecting DNA double-strand breaks (DSBs), a critical lesion induced by ionizing radiation and enhanced by this compound.
Objective: To quantify the formation of DSBs in cells treated with this compound and radiation by visualizing the phosphorylation of histone H2AX (γ-H2AX).
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips or in chamber slides. Treat the cells with this compound and irradiate as described for the clonogenic assay.
-
Fixation and Permeabilization: At various time points after irradiation, fix the cells with a solution like 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100 to allow antibody access to the nucleus.
-
Immunofluorescence Staining:
-
Block non-specific antibody binding using a blocking solution (e.g., bovine serum albumin).
-
Incubate the cells with a primary antibody specific for γ-H2AX.
-
Wash the cells to remove unbound primary antibody.
-
Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstain the nuclei with a DNA dye such as DAPI.
-
-
Microscopy and Image Analysis: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Capture images of the nuclei and the fluorescent γ-H2AX foci. Use image analysis software to automatically or manually count the number of foci per nucleus.
-
Data Analysis: Compare the number of γ-H2AX foci in cells treated with radiation alone versus those treated with this compound and radiation. An increase in the number of foci in the presence of this compound indicates enhanced DSB formation.[9][13][14][15][16][17][18][19][20]
DNA Fiber Assay
The DNA fiber assay allows for the visualization of individual DNA replication forks and can be used to assess the impact of this compound and radiation on DNA replication dynamics.
Objective: To investigate the effects of this compound and radiation on replication fork progression, stalling, and the generation of DNA damage at the single-molecule level.
Methodology:
-
Pulse Labeling: Sequentially pulse-label replicating cells with two different thymidine analogs, such as 5-chloro-2'-deoxyuridine (CldU) followed by 5-iodo-2'-deoxyuridine (IdU). This is achieved by adding each analog to the culture medium for a defined period (e.g., 20-30 minutes each).
-
Treatment: The treatment with this compound would precede the pulse labeling to allow for its incorporation. Irradiation can be performed before, during, or after the pulse labeling to investigate different aspects of the DNA damage response.
-
Cell Lysis and DNA Spreading: Harvest the cells and lyse them in a controlled manner to release the DNA. Spread the DNA fibers onto microscope slides.
-
Immunodetection: Denature the DNA and then perform immunofluorescence staining using primary antibodies that specifically recognize CldU and IdU, followed by fluorescently labeled secondary antibodies of different colors.
-
Microscopy and Analysis: Visualize the labeled DNA fibers using a fluorescence microscope. The length of the CldU and IdU tracks can be measured to determine replication fork speed. The pattern of the tracks can reveal events such as replication fork stalling, termination, and the firing of new origins.
-
Data Interpretation: Changes in fork speed, an increase in stalled forks, or the appearance of shorter DNA fragments after treatment with this compound and radiation can provide insights into the mechanisms of radiosensitization at the level of DNA replication.[5][10][15][16][21]
Signaling Pathways and Experimental Workflows
The cellular response to the DNA damage induced by this compound and radiation involves a complex network of signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows.
Mechanism of this compound Radiosensitization
References
- 1. researchgate.net [researchgate.net]
- 2. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clonogenic Assay [bio-protocol.org]
- 5. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Impact of time interval and dose rate on cell survival following low-dose fractionated exposures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clonogenic Assay [en.bio-protocol.org]
- 8. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 9. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Re-evaluation of cellular radiosensitization by 5-fluorouracil: high-dose, pulsed administration is effective and preferable to conventional low-dose, chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay [bio-protocol.org]
- 16. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 18. [PDF] Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. Demonstration of the DNA Fiber Assay for Investigating DNA Damage and Repair Dynamics Induced by Nanoparticles [jove.com]
Methodological & Application
Application Notes and Protocols for Labeling DNA with 5-Iodouracil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the labeling of DNA with the thymidine analog, 5-Iodouracil (5-IU), and its nucleoside form, 5-Iodo-2'-deoxyuridine (IdU). This document covers metabolic labeling in cell culture, various detection methods, and a specialized application in DNA-protein crosslinking.
Introduction
This compound is a halogenated pyrimidine that can be incorporated into newly synthesized DNA in place of thymine. This incorporation provides a unique chemical tag within the DNA, enabling researchers to study cellular processes such as DNA replication, cell proliferation, and DNA damage response. Additionally, the photosensitive nature of the carbon-iodine bond in 5-IU allows for its use in advanced applications like DNA-protein photocrosslinking. The ability to specifically label and detect DNA containing 5-IU makes it a valuable tool in molecular biology, cancer research, and drug development.
Core Applications
-
Metabolic Labeling of Proliferating Cells: Tracking DNA synthesis and cell cycle progression.
-
Immunodetection of Labeled DNA: Visualizing and quantifying DNA replication in situ.
-
Biochemical Detection: Quantifying the incorporation of 5-IU in genomic DNA.
-
DNA-Protein Photocrosslinking: Identifying proteins in close proximity to specific DNA sequences.
Section 1: Metabolic Labeling of DNA with 5-Iodo-2'-deoxyuridine (IdU)
This section describes the in vivo incorporation of IdU into the DNA of proliferating cells.
Experimental Workflow for Metabolic Labeling
Caption: Workflow for metabolic labeling of cells with IdU.
Protocol 1.1: Metabolic Labeling of Adherent Cells with IdU
Materials:
-
Adherent cells in culture
-
Complete cell culture medium
-
5-Iodo-2'-deoxyuridine (IdU) stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for harvesting)
Procedure:
-
Cell Seeding: Seed adherent cells onto appropriate culture vessels (e.g., culture plates, chamber slides, or coverslips) at a density that will ensure they are in the logarithmic growth phase at the time of labeling. Allow cells to adhere and grow for 24 hours.
-
Preparation of IdU Labeling Medium: Prepare a working solution of IdU in complete cell culture medium. The final concentration of IdU can range from 10 to 100 µM. A common starting concentration is 20 µM.
-
Labeling: Remove the existing culture medium from the cells and replace it with the IdU-containing medium.
-
Incubation: Incubate the cells for the desired period. The incubation time can vary from a short pulse of 15-30 minutes to a longer period of up to 24 hours, depending on the experimental goals.
-
Washing: After incubation, remove the IdU-containing medium and wash the cells twice with warm PBS to remove any unincorporated IdU.
-
Harvesting/Fixation: The cells can now be harvested for DNA extraction and subsequent analysis or fixed for in situ detection methods.
Table 1: Recommended IdU Concentrations and Incubation Times
| Cell Type | IdU Concentration (µM) | Incubation Time | Application |
| Human Bladder Cancer (T24) | 10 - 50 | 4 - 24 hours | Cytotoxicity and metabolic studies[1] |
| Human Embryonic Lung (HEL) | 1 - 10 | 24 - 72 hours | Antiviral and cytotoxicity assays[2] |
| Mouse Embryonic Fibroblasts | 10 - 20 | 15 - 60 minutes | Cell cycle analysis[3] |
Note on Cytotoxicity: Prolonged exposure to high concentrations of IdU can be cytotoxic to some cell lines.[1][4] It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental duration.
Section 2: Detection of Incorporated this compound
This section provides protocols for detecting DNA that has incorporated 5-IU.
Immunodetection
Immunodetection relies on specific antibodies that recognize the incorporated halogenated nucleoside. This method is suitable for immunofluorescence, immunohistochemistry, and flow cytometry.
Experimental Workflow for Immunodetection
References
- 1. Modulation of 5-iodo-2'-deoxyuridine metabolism and cytotoxicity in human bladder cancer cells by fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Use of the Pyrimidine Analog, 5-Iodo-2'-Deoxyuridine (IdU) with Cell Cycle Markers to establish Cell Cycle Phases in a Mass Cytometry Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibition of herpes simplex virus by 5-amino-2,5-dideoxy-5-iodouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 5-Iodouracil for Cell Proliferation Assays
Introduction
5-Iodouracil (5-IU) is a halogenated pyrimidine, structurally analogous to thymine, that can be incorporated into the DNA of proliferating cells during the S-phase of the cell cycle. This incorporation provides a basis for labeling and detecting newly synthesized DNA, making 5-IU a potential tool for cell proliferation assays. Similar to the widely used 5-bromo-2'-deoxyuridine (BrdU) assays, the detection of incorporated 5-IU can serve as a reliable marker for cell division. This document provides detailed application notes and a proposed protocol for the use of this compound in cell proliferation studies.
Principle of the Assay
The this compound cell proliferation assay is based on the incorporation of the thymidine analog, this compound, into newly synthesized DNA during the S-phase of the cell cycle. Once incorporated, the 5-IU can be detected using a specific primary antibody that recognizes the halogenated pyrimidine. A secondary antibody conjugated to a fluorescent dye or an enzyme is then used for visualization and quantification. The intensity of the resulting signal is directly proportional to the amount of DNA synthesis and, therefore, to the rate of cell proliferation.
Applications
-
Oncology Research: Studying the effects of anti-cancer drugs on tumor cell proliferation.
-
Drug Development: Screening compounds for cytotoxic or cytostatic effects.
-
Immunology: Assessing lymphocyte activation and proliferation.
-
Neuroscience: Investigating neurogenesis and neural stem cell division.
-
Toxicology: Evaluating the impact of various substances on cell division and DNA synthesis.
Comparison with other Proliferation Assays
| Assay Method | Principle | Advantages | Disadvantages |
| This compound (Proposed) | Incorporation of 5-IU into DNA, detection with a specific antibody. | Potentially offers an alternative to BrdU with similar workflow. | Lack of a commercially available and validated specific anti-5-IU antibody for immunocytochemistry. Requires DNA denaturation. |
| BrdU Assay | Incorporation of BrdU into DNA, detection with an anti-BrdU antibody.[1] | Well-established and validated method. High sensitivity and specificity. | Requires DNA denaturation which can affect cell morphology and co-staining with other antibodies.[1] |
| EdU Assay (Click Chemistry) | Incorporation of EdU (5-ethynyl-2'-deoxyuridine) into DNA, detection via a copper-catalyzed click reaction with a fluorescent azide. | Does not require DNA denaturation, leading to a faster and milder protocol.[1] Compatible with multiplexing. | Can be more expensive than BrdU assays. |
| MTT/XTT Assays | Measures metabolic activity by the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases. | Simple, rapid, and high-throughput. | Indirect measure of cell proliferation; can be affected by changes in cell metabolism without affecting proliferation. |
| Ki-67 Staining | Immunohistochemical detection of the Ki-67 protein, a nuclear antigen present in all active phases of the cell cycle (G1, S, G2, M) but absent in resting cells (G0). | Good marker for proliferating cells in fixed tissues. | Does not distinguish between the different phases of the cell cycle. |
Experimental Protocols
Protocol 1: In Vitro Cell Labeling with this compound
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (5-IU) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Denaturation solution (e.g., 2 M HCl)
-
Neutralization solution (e.g., 0.1 M sodium borate buffer, pH 8.5)
-
Blocking buffer (e.g., 1% BSA, 0.1% Tween-20 in PBS)
-
Primary antibody: Anti-5-Iodouracil antibody (requires sourcing and validation)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto sterile coverslips in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
5-IU Labeling: Add this compound to the culture medium to a final concentration of 10-100 µM. The optimal concentration and labeling time should be determined empirically for each cell type and experimental condition. Incubate for a period ranging from 30 minutes to 24 hours.
-
Cell Fixation:
-
Remove the 5-IU containing medium and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
DNA Denaturation:
-
Incubate the cells with 2 M HCl for 30 minutes at room temperature to denature the DNA.
-
Carefully aspirate the HCl and immediately neutralize the cells by washing three times with 0.1 M sodium borate buffer (pH 8.5).
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-5-Iodouracil antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS containing 0.1% Tween-20, protected from light.
-
-
Counterstaining and Mounting:
-
Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filters. Proliferating cells will exhibit nuclear fluorescence from the incorporated 5-IU.
Visualizations
References
Application Notes and Protocols: 5-Iodouracil as a Radiosensitizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodouracil (5-IU) and its deoxyribonucleoside analog, 5-Iodo-2'-deoxyuridine (IdUrd), are thymidine analogs that can be incorporated into the DNA of proliferating cells. This incorporation sensitizes the cells to the cytotoxic effects of ionizing radiation, making 5-IU a potent radiosensitizer. The mechanism of radiosensitization is primarily attributed to the increased DNA damage induced upon irradiation of the iodine-containing DNA. The absorption of photons by the iodine atom leads to the release of Auger electrons, resulting in highly localized energy deposition and the formation of DNA double-strand breaks (DSBs). Furthermore, the altered chemical stability of the DNA containing 5-IU makes it more susceptible to radiation-induced damage.
These application notes provide a comprehensive overview of the experimental setups and protocols for evaluating this compound as a radiosensitizer in both in vitro and in vivo models.
Data Presentation: Quantitative Analysis of Radiosensitization
The efficacy of a radiosensitizer is quantified by its ability to enhance the cell-killing effect of radiation. This is often expressed as the Sensitizer Enhancement Ratio (SER) or Dose Enhancement Factor (DEF), which is the ratio of the radiation dose required to produce a given level of biological effect (e.g., 10% cell survival) in the absence of the sensitizer to the dose required for the same effect in its presence.
Table 1: In Vitro Radiosensitization by 5-Iodo-2'-deoxyuridine (IdUrd)
| Cell Line | IdUrd Concentration (µM) | Radiation Dose (Gy) for 10% Survival (SF0.1) | Sensitizer Enhancement Ratio (SER) | Reference |
| Human Colon Cancer (HT29) | 1 | Not Specified | Increased radiosensitization observed | [1] |
| Human Colon Cancer (HT29) | 10 | Not Specified | Radiosensitization equal to predicted by incorporation | [1] |
| Human Breast Cancer (MCF-7) | 10 | ~2.5 (Control), ~1.8 (IdUrd) | ~1.4 | [2] |
| Human Breast Cancer (MCF-7) | 100 | ~2.5 (Control), ~1.5 (IdUrd) | ~1.7 | [2] |
Table 2: In Vivo Radiosensitization by 5-Fluorouracil (a related pyrimidine analog)
| Tumor Model | Drug and Dose | Radiation Schedule | Endpoint | Outcome | Reference |
| HCT116 Xenograft | 5-FU (100 mg/kg) + Selumetinib (50 mg/kg) | 3 Gy | Tumor Growth Delay | Additive growth delay observed | [1][3] |
| A549 Xenograft | Valproic Acid (150 mg/kg) | 12 Gy in 4 fractions | Tumor Growth Delay | Significant radiosensitization effect | [4] |
| U87MG Xenograft | Valproic Acid (150 mg/kg) | 12 Gy in 4 fractions | Tumor Growth Delay | Significant radiosensitization, potentially beyond additive | [4] |
Experimental Protocols
In Vitro Radiosensitization Studies
1.1. Cell Culture and this compound Treatment
-
Cell Lines: A variety of human cancer cell lines can be used, such as HT29 (colon), MCF-7 (breast), A549 (lung), and U87MG (glioblastoma).
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound or 5-Iodo-2'-deoxyuridine (IdUrd) in sterile DMSO or PBS. Further dilute in culture medium to the desired final concentrations (e.g., 1-100 µM).
-
Treatment: Incubate cells with the this compound-containing medium for a sufficient duration to allow for incorporation into DNA (typically 24-72 hours, corresponding to at least one cell cycle).
1.2. Irradiation Procedure
-
Irradiation Source: Use a calibrated X-ray or gamma-ray source.
-
Dose Delivery: Irradiate cells at a specified dose rate (e.g., 1-2 Gy/min). Doses will typically range from 2 to 8 Gy.
-
Sham Irradiation: A control group of cells should be sham-irradiated (handled in the same manner but not exposed to radiation).
1.3. Clonogenic Survival Assay
This is the gold standard for assessing cell reproductive death after cytotoxic treatment.
-
Cell Seeding: Following this compound treatment and irradiation, trypsinize cells, count them, and seed a known number of cells into 6-well plates. The number of cells seeded will need to be optimized for each cell line and radiation dose to obtain a countable number of colonies (50-150).
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Colony Counting: Count colonies containing at least 50 cells.
-
Calculation of Surviving Fraction (SF): SF = (Number of colonies formed after treatment) / (Number of cells seeded × Plating Efficiency) Plating Efficiency (PE) = (Number of colonies formed in control) / (Number of cells seeded in control)
-
Data Analysis: Plot the log of the surviving fraction against the radiation dose to generate cell survival curves. The SER can be calculated from these curves.
1.4. DNA Damage Assessment: γH2AX Foci Immunofluorescence
Phosphorylation of histone H2AX (γH2AX) is an early marker of DNA double-strand breaks.
-
Cell Seeding: Seed cells on coverslips in 24-well plates.
-
Treatment and Irradiation: Treat with this compound and irradiate as described above.
-
Fixation and Permeabilization: At desired time points post-irradiation (e.g., 1, 4, 24 hours), fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Immunostaining:
-
Block with 1% BSA.
-
Incubate with a primary antibody against γH2AX.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount coverslips on slides with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Microscopy and Analysis: Visualize foci using a fluorescence microscope and quantify the number of foci per nucleus.
1.5. Western Blotting for DNA Damage Response Proteins
-
Protein Extraction: Lyse treated and irradiated cells to extract total protein.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies against key DNA damage response proteins such as p-ATM, p-ATR, p-Chk1, and p-Chk2.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an ECL substrate.
-
1.6. Cell Cycle Analysis
-
Cell Preparation: Harvest treated and irradiated cells.
-
Fixation: Fix cells in ice-cold 70% ethanol.
-
Staining: Resuspend cells in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
1.7. Quantification of this compound Incorporation into DNA
-
DNA Extraction: Extract genomic DNA from treated cells.
-
DNA Hydrolysis: Hydrolyze the DNA to individual nucleosides.
-
LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the amount of IdUrd relative to thymidine. Isotope-labeled internal standards can be used for accurate quantification.
-
Alternative Method (Isopycnic Centrifugation): DNA containing the heavier iodine atom will have a higher buoyant density. This can be detected by ultracentrifugation in a cesium chloride (CsCl) gradient.
In Vivo Radiosensitization Studies
2.1. Animal Models
-
Xenograft Models: Establish subcutaneous or orthotopic tumors by injecting human cancer cells into immunocompromised mice (e.g., nude or SCID mice).
2.2. Drug Administration
-
Route of Administration: this compound or its prodrugs can be administered via various routes, including intraperitoneal (i.p.) injection, intravenous (i.v.) injection, or oral gavage.
-
Dosing Schedule: The dosing schedule should be optimized to allow for sufficient incorporation into the tumor DNA before irradiation. This may involve daily administration for several days leading up to and during the radiation treatment period.
2.3. Tumor Irradiation
-
Irradiation Source: Use a small-animal irradiator with a focused X-ray beam.
-
Tumor Shielding: Shield the rest of the animal's body to minimize systemic radiation exposure.
-
Fractionation Schedule: Radiation can be delivered as a single dose or in a fractionated schedule (e.g., 2 Gy per day for 5 days) to mimic clinical radiotherapy.
2.4. Efficacy Evaluation
-
Tumor Growth Delay: Measure tumor volume regularly (e.g., twice weekly) using calipers. Plot the mean tumor volume over time for each treatment group. The tumor growth delay is the time it takes for tumors in the treated groups to reach a certain volume compared to the control group.
-
Tumor Cell Survival: At the end of the study, tumors can be excised, dissociated into single cells, and a clonogenic survival assay can be performed as described for the in vitro studies.
-
Toxicity Assessment: Monitor animal body weight and general health throughout the experiment to assess treatment-related toxicity.
Mandatory Visualizations
Caption: Workflow for in vitro evaluation of this compound as a radiosensitizer.
Caption: Workflow for in vivo evaluation of this compound as a radiosensitizer.
Caption: DNA damage response pathway activated by this compound and radiation.
References
- 1. Enhancement of 5- Fluorouracil-induced In Vitro and In Vivo Radiosensitization with MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of Radio-Thermo-Sensitivity of 5-Iodo-2-Deoxyuridine-Loaded Polymeric-Coated Magnetic Nanoparticles Triggers Apoptosis in U87MG Human Glioblastoma Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of 5-fluorouracil-induced in vitro and in vivo radiosensitization with MEK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Radiosensitizing Effect of Valproic Acid on Fractionated Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Antiviral Screening of Novel 5-Iodouracil Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of novel 5-iodouracil derivatives and their subsequent evaluation for antiviral activity. The protocols outlined below are intended to serve as a foundational resource for the discovery and development of new antiviral agents based on the versatile this compound scaffold.
Introduction
This compound is a halogenated derivative of the pyrimidine nucleobase uracil.[1] It serves as a critical starting material for the synthesis of a diverse range of nucleoside and non-nucleoside analogs with potential therapeutic applications.[1] The presence of the iodine atom at the 5-position not only provides a scaffold for further chemical modifications but can also enhance biological activity.[1] Derivatives of this compound, particularly its nucleoside analogs, have demonstrated significant antiviral activity against a variety of DNA and RNA viruses.[1][2] The primary mechanism of action for many of these compounds is the inhibition of viral replication by acting as nucleoside analogs.[1] Once metabolized within a host cell to their active triphosphate form, these molecules can be incorporated into the growing viral DNA or RNA chain by viral polymerases, leading to chain termination or a dysfunctional viral genome.[1][3]
This document details the synthesis of novel this compound derivatives through N-alkylation and palladium-catalyzed cross-coupling reactions, followed by protocols for evaluating their antiviral efficacy and cytotoxicity.
Data Presentation
Table 1: Synthesis and Characterization of Novel this compound Derivatives
| Compound ID | Derivative Type | R Group(s) | Yield (%) | Melting Point (°C) | Analytical Data (NMR, MS) |
| IU-N1-01 | N1-Alkyl | n-Butyl | 28 | 118-120 | Consistent with literature |
| IU-N1-02 | N1-Alkyl | Cyclohexylmethyl | 28.1 | 178-180 | Consistent with literature |
| IU-N1,N3-01 | N1,N3-Dialkyl | n-Butyl | Minor Product | 78-80 | Consistent with literature |
| IU-C5-01 | C5-Aryl | 2-Furyl | 95 | >300 | Consistent with literature |
| IU-C5-02 | C5-Aryl | 2-Thienyl | 98 | >300 | Consistent with literature |
Note: The data presented is a compilation from literature sources for illustrative purposes.[4][5] Actual results may vary.
Table 2: Antiviral Activity and Cytotoxicity of Novel this compound Derivatives (Illustrative)
| Compound ID | Target Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| IU-N1-01 | Herpes Simplex Virus 1 (HSV-1) | 15.2 | >100 | >6.6 |
| IU-N1-02 | Herpes Simplex Virus 1 (HSV-1) | 8.7 | >100 | >11.5 |
| IU-C5-01 | Influenza A Virus | 22.5 | >150 | >6.7 |
| IU-C5-02 | Influenza A Virus | 12.1 | >150 | >12.4 |
| Acyclovir | Herpes Simplex Virus 1 (HSV-1) | 1.5 | >100 | >66.7 |
| Remdesivir | Influenza A Virus | 5.0 | >50 | >10 |
Note: This data is hypothetical and for illustrative purposes to demonstrate the calculation of the Selectivity Index. Compounds with an SI value ≥ 10 are generally considered promising candidates for further investigation.[6]
Experimental Protocols
Protocol 1: Synthesis of N-Substituted this compound Derivatives via Alkylation
This protocol describes the synthesis of N1- and N1,N3-substituted this compound derivatives.[4]
Materials:
-
This compound
-
Alkyl bromide (e.g., n-butyl bromide, cyclohexylmethyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Hexane
-
Ethyl acetate
-
Methanol
-
Dichloromethane
Procedure:
-
Dissolve this compound in DMSO in a round-bottom flask.
-
Add K₂CO₃ to the solution and stir the mixture at 80°C for 15 minutes.
-
Add the alkylating agent dropwise to the solution over 5 minutes.
-
Continue stirring the reaction mixture at 80°C for 48 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the product by filtration or solvent extraction.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate solvent system.
-
Recrystallize the purified product from methanol or a dichloromethane-methanol mixture to obtain the final N-substituted this compound derivative.
-
Characterize the final product using ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry.
Protocol 2: Synthesis of C5-Aryl this compound Derivatives via Palladium-Catalyzed Direct Arylation
This protocol details the synthesis of 5-arylated uracil analogs through a palladium-catalyzed direct arylation reaction.[7]
Materials:
-
N-protected this compound (e.g., 1-N-benzyl-5-iodouracil)
-
Arene or heteroarene (e.g., furan, thiophene)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tetrabutylammonium fluoride (TBAF)
-
Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, combine the N-protected this compound, the arene or heteroarene, Pd₂(dba)₃, and TBAF in DMF.
-
Stir the reaction mixture under an inert atmosphere at 100°C for 1 hour.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 5-arylated uracil derivative.
-
Characterize the final product using appropriate analytical techniques.
Protocol 3: Antiviral Screening using Plaque Reduction Assay
This assay determines the concentration of a compound required to reduce the number of viral plaques by 50% (EC₅₀).[8][9]
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV-1) in multi-well plates
-
Virus stock of known titer
-
Test compounds (this compound derivatives) at various concentrations
-
Serum-free cell culture medium
-
Semi-solid overlay medium (e.g., containing carboxymethyl cellulose or agarose)
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer overnight.
-
Compound Dilution: Prepare serial dilutions of the test compounds in serum-free medium.
-
Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with a predetermined amount of virus (to produce 50-100 plaques per well) in the presence of varying concentrations of the test compounds. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: Carefully remove the inoculum and add the semi-solid overlay medium to each well.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).
-
Fixation and Staining: Aspirate the overlay and fix the cells with the fixing solution. After fixation, stain the cells with crystal violet solution.
-
Plaque Counting: Wash the plates with water and allow them to air dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration and using regression analysis.
Protocol 4: Cytotoxicity Evaluation using MTT Assay
This assay measures the 50% cytotoxic concentration (CC₅₀) of a compound based on the metabolic activity of the cells.[10]
Materials:
-
Host cells in a 96-well plate
-
Test compounds at various concentrations
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and an untreated cell control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the CC₅₀ value by plotting cell viability against compound concentration and using regression analysis.
Visualizations
Caption: Synthetic workflow for novel this compound derivatives.
Caption: Workflow for antiviral screening of synthesized compounds.
Caption: Mechanism of action for this compound nucleoside analogs.
References
- 1. Mode of antiviral action of this compound deoxyriboside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Practical and concise synthesis of nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Palladium-catalyzed direct arylation of 5-halouracils and 5-halouracil nucleosides with arenes and heteroarenes promoted by TBAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: 5-Iodouracil in Cancer Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Iodouracil and its derivatives, such as 5-Iododeoxyuridine (IUdR), in cancer therapy research. This document includes summaries of quantitative data, detailed experimental protocols for key in vitro and in vivo assays, and diagrams of the relevant biological pathways and experimental workflows.
Introduction
This compound is a halogenated pyrimidine analog that functions as an antimetabolite.[1] Its structural similarity to thymine allows for its incorporation into DNA during replication, primarily in rapidly dividing cancer cells.[2] This incorporation disrupts DNA structure and function, leading to cytotoxicity. Furthermore, the presence of the heavy iodine atom makes the DNA more susceptible to damage from ionizing radiation, establishing this compound and its derivatives as potent radiosensitizers.[3][4] These characteristics have made it a subject of extensive research in oncology, both as a standalone therapeutic and in combination with radiotherapy.
Mechanism of Action
This compound exerts its anticancer effects through two primary mechanisms:
-
Inhibition of Nucleic Acid Synthesis: As an antimetabolite, it can interfere with the normal synthesis of nucleic acids, crucial for cancer cell proliferation.[1]
-
DNA Damage and Radiosensitization: When its deoxyribonucleoside form, 5-Iododeoxyuridine (IUdR), is incorporated into DNA in place of thymidine, it sensitizes the cells to radiation.[3][4] The iodine atom readily releases an Auger electron upon irradiation, leading to localized, highly damaging DNA strand breaks. This enhanced DNA damage overwhelms the cancer cell's repair mechanisms, leading to cell cycle arrest and apoptosis.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies evaluating the efficacy of this compound derivatives as radiosensitizers.
Table 1: In Vitro Radiosensitization of Cancer Cells
| Cell Line | Compound | Compound Concentration (µM) | Radiation Dose (Gy) | Surviving Fraction (%) | Fold Enhancement |
| MCF-7 (Breast Cancer) | 5-Iodo-4-thio-2'-deoxyuridine (ISdU) | 10 | 0.5 | 67.7 | 1.16 |
| 100 | 0.5 | 59.8 | 1.31 | ||
| 10 | 1 | 54.9 | 1.24 | ||
| 100 | 1 | 40.8 | 1.67 |
Data extracted from a study on 5-Iodo-4-thio-2′-Deoxyuridine as a sensitizer for X-ray induced cancer cell killing.[3] The surviving fraction for cells treated with radiation alone was 78.4% at 0.5 Gy and 68.2% at 1 Gy.[3]
Table 2: In Vivo Radiosensitization in a Human Glioblastoma Xenograft Model (U251)
| Treatment Group | Sensitizer Enhancement Ratio (SER) | P-value |
| Oral IPdR (1500 mg/kg/d) + XRT | 1.31 | 0.05 |
| Continuous Infusion IUdR + XRT | 1.07 | 0.57 |
IPdR (5-iodo-2-pyrimidinone-2'-deoxribose) is a prodrug of IUdR. XRT (Radiation Therapy) was administered at 2 Gy/day for 4 days.[2] This study highlights the significant radiosensitizing effect of the orally administered prodrug.[2]
Experimental Protocols
Protocol 1: In Vitro Clonogenic Survival Assay
This assay is the gold standard for assessing the cytotoxic and radiosensitizing effects of a compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative (e.g., ISdU) stock solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO₂)
-
X-ray irradiator
-
Fixation solution (e.g., 6.0% glutaraldehyde)
-
Staining solution (e.g., 0.5% crystal violet)
-
Stereomicroscope
Procedure:
-
Cell Culture and Seeding:
-
Culture cells to approximately 80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed a predetermined number of cells into 6-well plates. The seeding density should be optimized for each cell line to yield 50-150 colonies in the control wells (typically 200-1000 cells/well).
-
Incubate overnight to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in complete culture medium.
-
Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 24 hours).
-
-
Irradiation:
-
Following drug incubation, irradiate the plates with varying doses of X-rays (e.g., 0, 0.5, 1, 2, 3 Gy).[3]
-
Return the plates to the incubator.
-
-
Colony Formation:
-
Incubate the plates for 10-14 days, allowing colonies to form.[5]
-
-
Fixation and Staining:
-
Aspirate the medium and gently wash the wells with PBS.
-
Add the fixation solution and incubate for at least 30 minutes.[6]
-
Remove the fixation solution and add the crystal violet staining solution. Incubate for at least 30 minutes.[6]
-
Carefully wash the wells with water and allow them to air dry.[6]
-
-
Colony Counting:
-
Count the number of colonies (defined as a cluster of at least 50 cells) in each well using a stereomicroscope.[7]
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100.
-
Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE)) x 100.
-
Plot the SF against the radiation dose to generate survival curves.
-
Caption: Workflow of the in vitro clonogenic survival assay.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the this compound derivative at various concentrations for a specified time (e.g., 24-48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and then combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension to pellet the cells.
-
-
Fixation:
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a small amount of PBS and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping.
-
Fix the cells on ice for at least 30 minutes or at -20°C for at least 2 hours.[8]
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.[8]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
-
References
- 1. Enhancement of Radio-Thermo-Sensitivity of 5-Iodo-2-Deoxyuridine-Loaded Polymeric-Coated Magnetic Nanoparticles Triggers Apoptosis in U87MG Human Glioblastoma Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical toxicity and efficacy study of a 14-day schedule of oral 5-iodo-2-pyrimidinone-2'-deoxyribose as a prodrug for 5-iodo-2'-deoxyuridine radiosensitization in U251 human glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of 5-Iodouracil Incorporation into Genomic DNA
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Iodouracil (5-IU) is a halogenated pyrimidine analog of thymine. When its corresponding nucleoside, 5-Iodo-2'-deoxyuridine (IdUrd), is supplied to cells, it can be incorporated into genomic DNA in place of thymidine during DNA replication. This incorporation is of significant interest in cancer therapy, as it can sensitize tumor cells to ionizing radiation, a process known as radiosensitization.[1][2][3] The mechanism involves the incorporated 5-IU making the DNA more susceptible to damage from radiation, leading to increased cell death in targeted cancer cells.[1][3] Accurate quantification of 5-IU incorporation is therefore critical for evaluating the efficacy of radiosensitization strategies, understanding the mechanisms of action, and for the development of new therapeutic agents.
This document provides detailed protocols for the quantification of 5-IU in genomic DNA using sensitive and robust analytical methods, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Quantification Methods
The quantification of 5-IU in genomic DNA typically involves a multi-step process:
-
Cell Culture and Treatment: Cells of interest are cultured and treated with 5-Iodo-2'-deoxyuridine (IdUrd), the precursor that gets incorporated into DNA.
-
Genomic DNA (gDNA) Isolation: High-purity gDNA is extracted from the treated cells.
-
DNA Hydrolysis: The purified gDNA is enzymatically digested into its constituent deoxyribonucleosides.
-
Analytical Quantification: The resulting mixture of deoxyribonucleosides is analyzed to quantify the amount of 5-Iodo-2'-deoxyuridine (as a proxy for 5-IU) relative to the canonical deoxyribonucleosides, particularly 2'-deoxythymidine (dT).
LC-MS/MS is the gold standard for this application due to its high sensitivity, specificity, and ability to provide absolute quantification.[4][5][6] The method separates the deoxyribonucleosides by liquid chromatography and then uses tandem mass spectrometry to specifically detect and quantify IdUrd and dT based on their unique mass-to-charge ratios and fragmentation patterns.
Experimental Workflows and Pathways
General Experimental Workflow
The overall process from cell treatment to data analysis is outlined below. This workflow ensures the accurate and reproducible quantification of 5-IU incorporation.
Caption: High-level workflow for quantifying 5-IU incorporation in genomic DNA.
Mechanism of 5-IU Radiosensitization
The incorporation of 5-IU into DNA is the critical first step in its function as a radiosensitizer. Upon exposure to ionizing radiation, the incorporated 5-IU acts as a focal point for energy deposition, leading to enhanced DNA damage.
Caption: Mechanism of this compound (5-IU) as a DNA radiosensitizer.
Quantitative Data Summary
The level of 5-IU incorporation can vary significantly based on cell type, IdUrd concentration, and incubation time. The following table summarizes representative quantitative data from studies analyzing halogenated pyrimidine incorporation.
| Cell Line | Treatment Conditions | Incorporation Level (% of Thymidine Replaced) | Analytical Method | Reference |
| Human Bladder Cancer | 10 µM IdUrd for 24 hours | 5.5% ± 0.8% | LC-MS/MS | Fictional Data |
| Murine Melanoma | 5 µM IdUrd for 48 hours | 8.2% ± 1.1% | HPLC-UV | Fictional Data |
| Human Glioblastoma | 20 µM IdUrd for 12 hours | 3.1% ± 0.5% | LC-MS/MS | Fictional Data |
| Human Colon Cancer | 10 µM IdUrd for 72 hours | 12.4% ± 2.3% | Radiolabeling Assay | Fictional Data |
Note: The data presented in this table is illustrative and synthesized for demonstration purposes. Actual results will vary based on specific experimental conditions.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment with 5-Iodo-2'-deoxyuridine (IdUrd)
Objective: To culture cells and facilitate the incorporation of IdUrd into their genomic DNA.
Materials:
-
Cell line of interest (e.g., cancer cell line)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
5-Iodo-2'-deoxyuridine (IdUrd) stock solution (e.g., 10 mM in DMSO)
-
Cell culture flasks or plates
-
Sterile PBS
Procedure:
-
Seed cells in appropriate culture vessels and grow them to 60-70% confluency in a humidified incubator (37°C, 5% CO₂).
-
Prepare the working concentration of IdUrd by diluting the stock solution in a complete culture medium. Concentrations typically range from 1 µM to 20 µM.
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the IdUrd-containing medium to the cells. Include a vehicle control (medium with the same concentration of DMSO without IdUrd).
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours). This duration should be sufficient to cover at least one full cell cycle to maximize incorporation.
-
After incubation, proceed immediately to cell harvesting and DNA extraction.
Protocol 2: Genomic DNA (gDNA) Extraction and Purification
Objective: To isolate high-quality gDNA free from RNA and protein contaminants.
Materials:
-
Cell harvesting tools (cell scraper or trypsin-EDTA)
-
Genomic DNA purification kit (e.g., Qiagen DNeasy Blood & Tissue Kit, Promega Wizard® Genomic DNA Purification Kit)[7][8]
-
RNase A solution
-
Proteinase K
-
Lysis buffer
-
Ethanol (70% and 100%)
-
Nuclease-free water or TE buffer
-
Microcentrifuge tubes
Procedure (Example using a spin-column based kit):
-
Harvest Cells:
-
For adherent cells, wash with PBS, detach using trypsin-EDTA, and neutralize with a complete medium.
-
For suspension cells, collect directly.
-
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). Discard the supernatant.
-
Resuspend the cell pellet in the lysis buffer provided by the kit.
-
Add Proteinase K and mix thoroughly. Incubate at 56°C until the tissue is completely lysed, as per the manufacturer's instructions.
-
Add RNase A and incubate at room temperature for 5-10 minutes to remove RNA contamination.
-
Add binding buffer and 100% ethanol to the lysate to promote DNA binding to the silica membrane.
-
Transfer the mixture to a spin column and centrifuge. Discard the flow-through.
-
Wash the column with the provided wash buffers to remove proteins and other impurities. Typically, two wash steps are performed.[9]
-
Dry the silica membrane by an additional centrifugation step to remove any residual ethanol.
-
Place the spin column in a clean collection tube and elute the purified gDNA by adding nuclease-free water or TE buffer directly to the membrane. Incubate for 1-5 minutes before the final centrifugation.
-
Quantify DNA: Measure the concentration and purity (A260/A280 ratio) of the extracted gDNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~1.8 is indicative of pure DNA. Store the gDNA at -20°C.
Protocol 3: LC-MS/MS Quantification of 5-IU Incorporation
Objective: To enzymatically digest gDNA and quantify the resulting IdUrd and dT using LC-MS/MS.
Materials:
-
Purified gDNA sample (~1-5 µg)
-
Nuclease P1
-
Alkaline Phosphatase
-
Ammonium acetate buffer
-
IdUrd and dT analytical standards
-
Stable isotope-labeled internal standards (e.g., [¹⁵N₂]-IdUrd, [¹⁵N₂]-dT) for absolute quantification
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)
-
Reversed-phase HPLC column (e.g., C18)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
Procedure:
1. Enzymatic Hydrolysis of gDNA:
-
In a microcentrifuge tube, add 1-5 µg of gDNA.
-
Add ammonium acetate buffer (pH ~5.3) and Nuclease P1.
-
Incubate at 37°C for 2 hours to digest the DNA into deoxynucleoside 5'-monophosphates.
-
Add Alkaline Phosphatase and adjust the buffer pH if necessary.
-
Incubate at 37°C for an additional 2 hours to dephosphorylate the nucleotides into deoxyribonucleosides.
-
Stop the reaction by adding an organic solvent like acetonitrile or by heat inactivation.
-
Centrifuge the sample to pellet the enzymes and any debris. Transfer the supernatant containing the deoxyribonucleosides to an HPLC vial for analysis.
2. LC-MS/MS Analysis:
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of IdUrd and dT, along with a fixed concentration of the internal standards.
-
Chromatography: Inject the hydrolyzed sample and calibration standards onto the LC system. Separate the deoxyribonucleosides using a gradient elution on a C18 column.
-
Mass Spectrometry: Analyze the column eluent using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for IdUrd, dT, and their respective internal standards.
-
Example MRM Transitions (Positive Ion Mode):
-
IdUrd: m/z 355.0 → 229.0
-
dT: m/z 243.1 → 127.1
-
-
-
Data Analysis:
-
Integrate the peak areas for IdUrd and dT from the chromatograms.
-
Use the calibration curve to determine the absolute amount (e.g., in fmols) of IdUrd and dT in the injected sample.
-
Calculate the percentage of thymidine replacement using the following formula:
% Incorporation = (moles of IdUrd / (moles of IdUrd + moles of dT)) * 100
-
References
- 1. Uracil-5-yl O-Sulfamate: An Illusive Radiosensitizer. Pitfalls in Modeling the Radiosensitizing Derivatives of Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiosensitizer - Wikipedia [en.wikipedia.org]
- 3. Application of Radiosensitizers in Cancer Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. A robust, sensitive assay for genomic uracil determination by LC/MS/MS reveals lower levels than previously reported - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.tue.nl [pure.tue.nl]
- 7. DNA Purification | DNA Extraction Methods [worldwide.promega.com]
- 8. DNA Extraction Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. plantpath.ifas.ufl.edu [plantpath.ifas.ufl.edu]
Unraveling DNA Replication Dynamics: Application Notes and Protocols for Using 5-Iodouracil in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise duplication of the genome is paramount for maintaining cellular integrity and preventing diseases such as cancer. Understanding the intricate dynamics of DNA replication is therefore a fundamental goal in biomedical research. 5-Iodouracil (5-IU), and its deoxyribonucleoside form, 5-Iodo-2'-deoxyuridine (IdU), are invaluable tools for dissecting this process at the single-molecule level. As analogues of thymidine, they are incorporated into newly synthesized DNA, allowing for the direct visualization and quantification of DNA replication dynamics. This document provides detailed application notes and protocols for utilizing IdU in conjunction with its counterpart, 5-Chloro-2'-deoxyuridine (CldU), in the DNA fiber assay to study various aspects of DNA replication in mammalian cells.
Application Notes
The dual-labeling strategy with IdU and CldU in the DNA fiber assay is a powerful technique to investigate several key parameters of DNA replication.[1][2] This method allows for the visualization of individual replication forks and the analysis of their progression. By sequentially pulsing cells with IdU and CldU, researchers can distinguish between DNA synthesized during each pulse, appearing as distinct colors after immunodetection.[3] This enables the measurement of:
-
Replication Fork Speed: The rate at which a single replication fork progresses along the DNA template. This is a critical parameter that can be affected by various factors, including DNA damage, nutrient availability, and the presence of therapeutic agents.[4][5][6]
-
Origin Firing and Density: The frequency at which replication origins are activated. The distance between two adjacent origins, known as the inter-origin distance (IOD), provides insights into the density of origin firing.[4][7]
-
Replication Fork Stalling and Restart: The pausing of replication forks upon encountering obstacles and their subsequent ability to resume synthesis. This is a crucial aspect of the cellular response to replication stress.[4][6]
-
DNA Damage and Repair: The impact of DNA damaging agents on replication fork dynamics and the subsequent repair processes can be visualized and quantified.
The versatility of the DNA fiber assay makes it an indispensable tool in basic research to elucidate the mechanisms of DNA replication and in drug development to assess the efficacy and mechanism of action of novel anti-cancer therapies that target DNA replication or repair pathways.
Quantitative Data Presentation
The following tables summarize representative quantitative data obtained from DNA fiber assays in mammalian cells. These values can vary depending on the cell type, experimental conditions, and the specific treatment being investigated.
| Parameter | Cell Type | Condition | Value | Reference |
| Replication Fork Speed | Human Primary Normal Keratinocytes | Untreated | 1.46 ± 0.01 kb/min | [5] |
| DT40 (Chicken B-lymphoma) | Untreated | 0.4 µm/min | [8] | |
| Human HCT116 | Untreated | ~1-2 kb/min | [7] | |
| Inter-Origin Distance (IOD) | Human Primary Normal Keratinocytes | Untreated | Median = 111 kb | [5] |
| Human Cells | Untreated | Mean = 113 ± 66.4 kb | [9] | |
| HeLa Cells | Untreated | 188.7 kb | [10] |
Note: The conversion factor of 2.59 kb/µm is often used to convert measurements from micrometers to kilobases.[4]
Experimental Protocols
Protocol 1: Dual-Labeling of Nascent DNA with IdU and CldU
This protocol describes the sequential labeling of replicating DNA in cultured mammalian cells.
Materials:
-
Mammalian cells of interest cultured to 75-80% confluency
-
Complete cell culture medium
-
5-Iodo-2'-deoxyuridine (IdU) stock solution (e.g., 5 mM in medium)
-
5-Chloro-2'-deoxyuridine (CldU) stock solution (e.g., 2.5 mM in medium)
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Pre-warm the complete cell culture medium to 37°C.
-
Prepare the IdU labeling medium by adding IdU stock solution to the pre-warmed medium to a final concentration of 25-50 µM.[11][12]
-
Aspirate the existing medium from the cultured cells and gently wash once with sterile PBS.
-
Add the IdU labeling medium to the cells and incubate for a defined period (e.g., 20-30 minutes) at 37°C in a CO2 incubator.[13][14] The incubation time will determine the length of the first labeled track.
-
While the first labeling is in progress, prepare the CldU labeling medium by adding CldU stock solution to pre-warmed medium to a final concentration of 100-250 µM.[12][13]
-
After the first incubation, aspirate the IdU labeling medium and gently wash the cells three times with sterile PBS.[13]
-
Add the CldU labeling medium to the cells and incubate for a defined period (e.g., 20-30 minutes) at 37°C in a CO2 incubator.[13]
-
Following the second incubation, wash the cells three times with ice-cold PBS.
-
The cells are now ready for harvesting and DNA fiber spreading (Protocol 2).
Protocol 2: DNA Fiber Spreading
This protocol details the procedure for lysing the labeled cells and stretching the DNA fibers onto microscope slides.
Materials:
-
Labeled cells from Protocol 1
-
Ice-cold PBS
-
Lysis Buffer (e.g., 200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS)[13]
-
Positively charged microscope slides
-
Fixative solution (e.g., Methanol:Acetic Acid, 3:1)
Procedure:
-
Trypsinize and harvest the labeled cells. Centrifuge at a low speed (e.g., 1000 rpm for 5 minutes) at 4°C.[13]
-
Carefully remove the supernatant and resuspend the cell pellet in 1 ml of ice-cold PBS.[12]
-
Determine the cell concentration and adjust to approximately 200-400 cells/µl.[3][12]
-
Place a 2.5 µl drop of the cell suspension onto a positively charged microscope slide.[13]
-
Add 7.5 µl of lysis buffer to the cell drop and gently mix by pipetting up and down 4-5 times. Incubate at room temperature for 7-8 minutes.[13]
-
Tilt the slide at a 25-45 degree angle to allow the DNA-containing lysate to slowly run down the length of the slide, creating DNA spreads.[8][13]
-
Allow the slides to air dry completely for at least 15-20 minutes.[13]
-
Fix the DNA fibers by immersing the slides in a fresh 3:1 methanol:acetic acid solution for 2 minutes.[11]
-
Air dry the slides completely. The slides can be stored at -20°C for several days.[12]
Protocol 3: Immunodetection of Labeled DNA Fibers
This protocol describes the staining of the incorporated IdU and CldU with specific antibodies for visualization.
Materials:
-
DNA fiber slides from Protocol 2
-
2.5 M HCl
-
PBS
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibodies:
-
Mouse anti-BrdU (recognizes IdU)
-
Rat anti-BrdU (recognizes CldU)
-
-
Secondary antibodies:
-
Anti-mouse secondary antibody conjugated to a green fluorophore (e.g., Alexa Fluor 488)
-
Anti-rat secondary antibody conjugated to a red fluorophore (e.g., Alexa Fluor 594)
-
-
Antifade mounting medium
Procedure:
-
Denature the DNA by incubating the slides in 2.5 M HCl for 80 minutes at room temperature.[3][11]
-
Wash the slides three times with PBS for 3 minutes each.[11]
-
Block the slides with Blocking Buffer for 30 minutes at room temperature in a humidified chamber.[11][12]
-
Incubate the slides with the primary antibodies (diluted in blocking buffer) for 1 hour at room temperature. A common combination is mouse anti-BrdU (for IdU) and rat anti-BrdU (for CldU).[14]
-
Wash the slides three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.
-
Incubate the slides with the appropriate fluorophore-conjugated secondary antibodies (diluted in blocking buffer) for 45 minutes at room temperature in the dark.[14]
-
Wash the slides three times with PBST for 5 minutes each in the dark.
-
Mount the slides with an antifade mounting medium and a coverslip.
-
The slides are now ready for imaging using a fluorescence microscope.
Visualization of Workflows and Pathways
Experimental Workflow: DNA Fiber Assay
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Activation of ATR in response to replication stress | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Replication Fork Velocities at Adjacent Replication Origins Are Coordinately Modified during DNA Replication in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DNA Replication Origin Interference Increases the Spacing between Initiation Events in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ATR: a Master Conductor of Cellular Responses to DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.plos.org [journals.plos.org]
Application Notes and Protocols for Immunodetection of 5-Iodouracil in Fixed Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodouracil (5-IU) is a halogenated pyrimidine, analogous to thymine, that can be incorporated into the DNA of proliferating cells during the S-phase of the cell cycle. This incorporation provides a powerful tool for labeling and subsequently detecting cells that are actively synthesizing DNA. The immunodetection of 5-IU offers a robust method for assessing cell proliferation, DNA replication, and the efficacy of anti-cancer therapies that target DNA synthesis. Furthermore, the presence of the iodine atom makes 5-IU a photosensitizer; upon exposure to UV radiation, it can induce DNA damage, a property that is valuable for studying DNA repair mechanisms and for photodynamic therapy research.
These application notes provide a detailed protocol for the immunofluorescent detection of this compound in fixed cells, guidance on quantitative data analysis, and an overview of its applications in cellular and drug development research.
Principle of the Method
The immunodetection of this compound relies on the specific recognition of the incorporated 5-IU in single-stranded DNA by a primary antibody. The overall workflow involves several key steps:
-
Labeling: Proliferating cells are incubated with 5-Iododeoxyuridine (IdU), the deoxynucleoside form of this compound, which is readily taken up by cells and incorporated into newly synthesized DNA in place of thymidine.
-
Fixation and Permeabilization: Cells are fixed to preserve their morphology and cellular structures. Subsequently, cell membranes are permeabilized to allow the entry of antibodies.
-
DNA Denaturation: The double-stranded DNA is denatured, typically using an acid treatment, to expose the incorporated 5-IU bases. This step is crucial for the antibody to access its epitope.
-
Immunostaining: The cells are incubated with a primary antibody that specifically binds to 5-IU. This is followed by incubation with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Visualization and Analysis: The fluorescent signal from the labeled cells is visualized using fluorescence microscopy, and the signal can be quantified to determine the extent of cell proliferation.
Data Presentation
The following table summarizes typical experimental parameters for the immunodetection of this compound. It is important to note that these values are starting points and should be optimized for specific cell types and experimental conditions.
| Parameter | Recommended Range | Notes |
| 5-Iododeoxyuridine (IdU) Labeling Concentration | 10 - 50 µM | Higher concentrations may be toxic to some cell lines. |
| IdU Labeling Incubation Time | 1 - 24 hours | Shorter times are suitable for pulse-labeling experiments. |
| Primary Antibody Dilution (Anti-IdU or cross-reactive Anti-BrdU) | 1:100 - 1:500 | Optimal dilution should be determined by titration.[1][2] |
| Secondary Antibody Dilution (Fluorophore-conjugated) | 1:500 - 1:2000 | Dependent on the specific antibody and fluorophore. |
| DNA Denaturation (HCl) | 2 M | Incubation time and temperature are critical variables. |
| Expected Outcome | Nuclear staining in S-phase cells | The intensity of the signal can correlate with the rate of DNA synthesis. |
Experimental Protocols
Materials and Reagents
-
Cells of interest cultured on sterile glass coverslips or in microplates
-
Complete cell culture medium
-
5-Iododeoxyuridine (IdU) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.25% Triton X-100 in PBS
-
Denaturation Solution: 2 M Hydrochloric Acid (HCl)
-
Neutralization Buffer: 0.1 M Sodium Borate Buffer, pH 8.5
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host of the secondary antibody) and 0.1% Triton X-100 in PBS
-
Primary Antibody: e.g., Rat monoclonal anti-IdU antibody [OTI2F8] or a cross-reactive mouse anti-BrdU antibody.[2]
-
Secondary Antibody: Fluorophore-conjugated goat anti-rat or goat anti-mouse IgG
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342
-
Antifade Mounting Medium
Protocol for Immunofluorescent Staining of this compound
-
Cell Seeding: Seed cells onto sterile glass coverslips in a petri dish or in a multi-well plate at a density that will ensure they are in a logarithmic growth phase at the time of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
5-Iododeoxyuridine (IdU) Labeling: a. Thaw the IdU stock solution and dilute it in pre-warmed complete cell culture medium to the desired final concentration (e.g., 20 µM). b. Remove the existing medium from the cells and replace it with the IdU-containing medium. c. Incubate the cells for the desired labeling period (e.g., 2 hours for a pulse-label or 24 hours for cumulative labeling) at 37°C in a 5% CO2 incubator.
-
Cell Fixation: a. Aspirate the IdU-containing medium and wash the cells twice with ice-cold PBS. b. Add 4% PFA in PBS to the cells and incubate for 15 minutes at room temperature. c. Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Cell Permeabilization: a. Add 0.25% Triton X-100 in PBS to the cells and incubate for 10 minutes at room temperature. b. Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.
-
DNA Denaturation: a. Add 2 M HCl to the cells and incubate for 30 minutes at room temperature. This step is critical for exposing the incorporated IdU.[3] b. Carefully aspirate the HCl and immediately wash the cells three times with PBS to neutralize the acid. c. For a more thorough neutralization, incubate the cells with 0.1 M Sodium Borate Buffer (pH 8.5) for 5 minutes at room temperature, followed by two washes with PBS.
-
Blocking: a. Add Blocking Buffer to the cells and incubate for 1 hour at room temperature. This step minimizes non-specific antibody binding.
-
Primary Antibody Incubation: a. Dilute the primary anti-IdU antibody in the blocking buffer to its optimal concentration (e.g., 1:150 for IHC-P, requires optimization for IF).[2] b. Aspirate the blocking buffer and add the diluted primary antibody solution to the cells. c. Incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: a. The next day, aspirate the primary antibody solution and wash the cells three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each. b. Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. c. Add the diluted secondary antibody solution to the cells and incubate for 1 hour at room temperature, protected from light.
-
Nuclear Counterstaining: a. Aspirate the secondary antibody solution and wash the cells three times with PBST for 5 minutes each, protected from light. b. Incubate the cells with a DAPI or Hoechst solution for 5-10 minutes at room temperature. c. Wash the cells twice with PBS.
-
Mounting and Visualization: a. Carefully mount the coverslips onto microscope slides using an antifade mounting medium. b. Seal the edges of the coverslip with nail polish. c. Visualize the cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore and the nuclear counterstain.
Mandatory Visualizations
Caption: Experimental workflow for the immunodetection of this compound in fixed cells.
Caption: Signaling pathway of UV-induced DNA damage response after this compound incorporation.
References
- 1. Immunofluorescent Detection of Two Thymidine Analogues (CldU and IdU) in Primary Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-IdU antibody [OTI2F8] (ab187742) | Abcam [abcam.com]
- 3. Immunofluorescent detection of two thymidine analogues (CldU and IdU) in primary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Iodouracil as a Tool for DNA-Protein Cross-Linking Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodouracil (5-IU) is a halogenated analog of thymine that serves as a powerful tool for investigating DNA-protein interactions.[1] Due to its structural similarity, 5-IU can be readily incorporated into DNA in place of thymine.[1] Upon exposure to long-wavelength ultraviolet (UV) light, specifically around 325 nm, 5-IU forms a highly reactive uracil-5-yl radical, which can then covalently cross-link to nearby amino acid residues of interacting proteins.[2] This photo-inducible cross-linking is highly specific and efficient, with reported yields ranging from 70% to 94%, making it an invaluable technique for mapping protein binding sites on DNA and identifying components of DNA-protein complexes.[2] The use of long-wavelength UV light minimizes damage to other cellular components, a significant advantage over methods requiring shorter, more energetic UV wavelengths.[2]
These application notes provide a comprehensive overview of the use of this compound for DNA-protein cross-linking studies, including detailed experimental protocols and a summary of quantitative data.
Data Presentation
Table 1: Quantitative Analysis of this compound Mediated DNA-Protein Cross-Linking Efficiency
| Target Protein/Complex | DNA Sequence Context | Cell Type/System | UV Wavelength (nm) | UV Dose | Cross-Linking Yield (%) | Reference |
| Bacteriophage R17 coat protein | Hairpin RNA fragment | In vitro | 325 | Not specified | Up to 94 | [3] |
| Various DNA-binding proteins | This compound-substituted RNA and DNA | In vitro | 325 | Not specified | 70 - 94 | [2] |
Experimental Protocols
Here, we provide detailed protocols for key experiments involving this compound for DNA-protein cross-linking studies.
Protocol 1: In Vivo Cross-Linking of DNA-Protein Complexes Using this compound in Mammalian Cells
This protocol describes the incorporation of a this compound-containing plasmid into mammalian cells, followed by in vivo photocross-linking.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Plasmid DNA containing the target sequence with this compound substitution
-
Transfection reagent (e.g., Lipofectamine)
-
Phosphate-buffered saline (PBS)
-
UV irradiation source (325 nm)
-
Cell scrapers
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Microcentrifuge tubes
Procedure:
-
Cell Culture and Transfection:
-
Culture mammalian cells to 70-80% confluency in a suitable culture dish.
-
Transfect the cells with the this compound-containing plasmid using a standard transfection protocol for your cell line.
-
Incubate the cells for 24-48 hours to allow for plasmid uptake and expression of any relevant proteins.
-
-
UV Cross-Linking:
-
Wash the cells twice with ice-cold PBS.
-
Remove all PBS and place the culture dish on ice.
-
Irradiate the cells with 325 nm UV light. The optimal dose and time should be determined empirically, but a starting point could be a 15-30 minute exposure.
-
-
Cell Lysis and Protein Extraction:
-
After irradiation, immediately add ice-cold lysis buffer to the culture dish.
-
Scrape the cells from the dish and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the cross-linked DNA-protein complexes.
-
Protocol 2: Affinity Purification of this compound Cross-Linked Protein-DNA Complexes
This protocol outlines the enrichment of cross-linked complexes using an affinity tag incorporated into the DNA probe.
Materials:
-
Cell lysate containing cross-linked complexes (from Protocol 1)
-
Affinity beads (e.g., Streptavidin-agarose if the DNA probe is biotinylated)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., high salt buffer or buffer containing a competing ligand)
-
Microcentrifuge tubes
Procedure:
-
Binding of Cross-Linked Complexes to Affinity Beads:
-
Add the affinity beads to the cell lysate.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding of the tagged DNA-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 2 minutes).
-
Remove the supernatant.
-
Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add elution buffer to the beads to release the bound complexes.
-
Incubate for 15-30 minutes at room temperature.
-
Pellet the beads by centrifugation and collect the supernatant containing the purified cross-linked complexes.
-
Protocol 3: Sample Preparation for Mass Spectrometry Analysis
This protocol details the steps to prepare the purified cross-linked complexes for identification of the cross-linked proteins by mass spectrometry.
Materials:
-
Purified cross-linked complexes (from Protocol 2)
-
DNase I
-
Trypsin (mass spectrometry grade)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
-
C18 desalting spin columns
Procedure:
-
Nuclease Digestion:
-
To the purified complexes, add DNase I to digest the DNA component.
-
Incubate at 37°C for 1-2 hours.
-
-
Protein Denaturation, Reduction, and Alkylation:
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 20 minutes to alkylate cysteine residues.
-
-
Trypsin Digestion:
-
Add trypsin to the sample at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Desalting and Sample Cleanup:
-
Acidify the sample with formic acid to a pH of ~2-3.
-
Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried peptides in a suitable buffer for mass spectrometry analysis (e.g., 0.1% formic acid).
-
Analyze the sample by LC-MS/MS to identify the cross-linked peptides and thereby the interacting proteins.
-
Mandatory Visualizations
Caption: Experimental workflow for identifying DNA-protein interactions using this compound.
Caption: Mechanism of this compound mediated photo-cross-linking.
References
Application Notes and Protocols for In Vitro 5-Iodouracil-Mediated Radiosensitization
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodouracil (5-IU) is a halogenated pyrimidine analog that can be incorporated into cellular DNA in place of thymine. This incorporation makes the DNA more susceptible to damage from ionizing radiation, thereby acting as a radiosensitizer. The deoxyribonucleoside form, 5-iododeoxyuridine (IUdR), is typically used in cell culture experiments as it is readily taken up by cells and incorporated into DNA during replication. This document provides detailed in vitro protocols to assess the radiosensitizing effects of 5-IU/IUdR, focusing on key cellular responses including clonogenic survival, cell cycle progression, apoptosis, and DNA damage signaling.
The primary mechanism of radiosensitization by IUdR involves the creation of additional DNA damage upon irradiation. When cells containing IUdR-substituted DNA are exposed to ionizing radiation, the iodine atom can be ejected, leaving a highly reactive uracil-5-yl radical. This radical can then abstract a hydrogen atom from a nearby deoxyribose sugar, leading to a DNA strand break. This process enhances the lethal effects of radiation, particularly by increasing the formation of DNA double-strand breaks (DSBs), which are the most cytotoxic form of DNA damage.
Data Summary
The following tables summarize quantitative data from various studies on the radiosensitizing effects of 5-iododeoxyuridine (IUdR) in different cancer cell lines.
Table 1: Clonogenic Survival Data for 5-Iodo-4-thio-2′-Deoxyuridine (a 5-IU derivative) in MCF-7 Cells
| Treatment Group | Surviving Fraction (%) at 0.5 Gy | Surviving Fraction (%) at 1 Gy |
| Control (No Drug) | 78.4 | 68.2 |
| 10 µM ISdU | 67.7 | 54.9 |
| 100 µM ISdU | 59.8 | 40.8 |
Data extracted from a study on 5-iodo-4-thio-2′-deoxyuridine (ISdU), a derivative of this compound, in MCF-7 breast cancer cells.[1][2]
Table 2: Apoptosis and Necrosis Data in U87MG Glioblastoma Cells
| Treatment Group | Apoptotic Cells (%) | Necrotic Cells (%) |
| Control | ~2% | ~1% |
| 1 µM IUdR | ~3% | ~1.5% |
| 2 Gy Radiation | ~5% | ~2% |
| 1 µM IUdR + 2 Gy Radiation | ~12% | ~4% |
| IUdR-loaded Nanoparticles + 2 Gy Radiation | ~15% | ~6% |
| IUdR-loaded Nanoparticles + 2 Gy Radiation + Hyperthermia | ~30% | ~15% |
Data from a study on U87MG human glioblastoma cells treated with 1 µM 5-iododeoxyuridine (IUdR), 2 Gy of X-ray radiation, and in some cases, hyperthermia.[3]
Table 3: DNA Double-Strand Break (γH2A.X) Induction in MCF-7 Cells
| Treatment Group | % of γH2A.X Positive Cells (1 Gy) | % of γH2A.X Positive Cells (2 Gy) |
| Control (No Drug) | 26.56 | 49.38 |
| 100 µM ISdU | 35.15 | 60.25 |
Data showing the percentage of cells positive for γH2A.X, a marker of DNA double-strand breaks, after treatment with 5-iodo-4-thio-2′-deoxyuridine (ISdU) and radiation in MCF-7 cells.[1]
Table 4: Dose Enhancement Ratios (DER) for IUdR in Various Cell Lines
| Cell Line | IUdR Concentration | Radiation Type | Dose Enhancement Ratio (DER) at 40% Survival |
| Human T1 cells | 3.0 µM | X-rays | 1.8 |
| Human T1 cells | 3.0 µM | Neon ion beam (proximal peak) | 1.5 |
| Human T1 cells | 3.0 µM | Neon ion beam (distal peak) | 1.3 |
DER is the ratio of the radiation dose required to achieve a certain level of cell kill without the sensitizer to the dose required with the sensitizer.[4]
Experimental Protocols
Cell Culture and 5-Iododeoxyuridine (IUdR) Treatment
This protocol describes the general procedure for culturing cells and treating them with IUdR prior to irradiation.
Materials:
-
Cancer cell line of interest (e.g., U87MG, MCF-7, HT29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)
-
5-Iododeoxyuridine (IUdR) stock solution (e.g., 10 mM in sterile DMSO or PBS)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture the selected cancer cell line in complete medium in a 37°C, 5% CO2 incubator.
-
Seed cells in appropriate culture vessels (e.g., T-25 flasks, 6-well plates) and allow them to attach and resume exponential growth (typically 24 hours).
-
Prepare the desired final concentration of IUdR by diluting the stock solution in fresh, pre-warmed complete medium. Typical concentrations range from 0.1 µM to 100 µM.[1][2]
-
Remove the existing medium from the cells and replace it with the IUdR-containing medium.
-
Incubate the cells with IUdR for a period equivalent to at least one to three cell doubling times to ensure incorporation into the DNA. This duration is cell-line specific and should be determined empirically. For many cell lines, this is between 24 and 72 hours.
-
Following the incubation period, the cells are ready for irradiation and subsequent assays.
Clonogenic Survival Assay
The clonogenic assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.[5]
Materials:
-
IUdR-treated and control cells
-
Trypsin-EDTA
-
Complete cell culture medium
-
6-well or 100 mm cell culture dishes
-
Radiation source (e.g., X-ray irradiator)
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
Glutaraldehyde (6% v/v) or 4% paraformaldehyde for fixing
Procedure:
-
After IUdR treatment, wash the cells with PBS and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cells to form a pellet.
-
Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Prepare serial dilutions of the cell suspension.
-
Seed a precise number of cells into 6-well plates or 100 mm dishes. The number of cells to be plated will depend on the expected survival fraction for each radiation dose (higher doses require more cells to be seeded to obtain a countable number of colonies). For example, for 0 Gy, 100-200 cells may be sufficient, while for 6-8 Gy, 3000-8000 cells may be needed.
-
Allow the cells to attach for 4-6 hours in the incubator.
-
Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Return the plates to the incubator and allow colonies to form over a period of 10-14 days. A colony is typically defined as a cluster of at least 50 cells.[5]
-
After the incubation period, aspirate the medium and wash the plates with PBS.
-
Fix the colonies with glutaraldehyde or paraformaldehyde for at least 30 minutes.
-
Stain the colonies with Crystal Violet solution for 30-60 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies in each dish.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = PE of treated cells / PE of control cells
-
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the use of propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.[6]
Materials:
-
IUdR-treated, irradiated, and control cells
-
PBS
-
70% cold ethanol
-
RNase A solution (e.g., 100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Harvest the cells at various time points after irradiation by trypsinization. Collect both adherent and floating cells to include apoptotic populations.
-
Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing gently to fix the cells.
-
Incubate the fixed cells on ice for at least 30 minutes or store them at -20°C.
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in RNase A solution and incubate at 37°C for 30 minutes to degrade RNA, which PI can also stain.
-
Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This protocol uses Annexin V-FITC and propidium iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Materials:
-
IUdR-treated, irradiated, and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Harvest cells at desired time points post-irradiation, collecting both the culture medium (containing floating cells) and the adherent cells (after trypsinization).
-
Centrifuge the combined cell suspension and wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
DNA Double-Strand Break (DSB) Assessment by γ-H2AX Staining
Phosphorylation of the histone variant H2AX (to form γ-H2AX) is an early marker of DNA double-strand breaks.
Materials:
-
IUdR-treated, irradiated, and control cells
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (e.g., clone JBW301)
-
Secondary antibody: fluorescently-conjugated anti-mouse IgG (e.g., Alexa Fluor 488)
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope or imaging flow cytometer
Procedure:
-
Seed cells on coverslips in a multi-well plate and treat with IUdR and/or radiation.
-
At desired time points post-irradiation (e.g., 30 minutes, 2 hours, 24 hours), wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Wash with PBS and block with 1% BSA for 1 hour to reduce non-specific antibody binding.
-
Incubate with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Visualize and quantify the γ-H2AX foci (distinct fluorescent dots within the nucleus) using a fluorescence microscope. An increase in the number of foci per cell indicates an increase in DNA double-strand breaks. Alternatively, cells can be stained in suspension and analyzed by imaging flow cytometry for high-throughput quantification.[8][9]
Visualizations
Caption: Experimental workflow for assessing this compound mediated radiosensitization.
Caption: Signaling pathway of this compound radiosensitization.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhancement of Radio-Thermo-Sensitivity of 5-Iodo-2-Deoxyuridine-Loaded Polymeric-Coated Magnetic Nanoparticles Triggers Apoptosis in U87MG Human Glioblastoma Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. scispace.com [scispace.com]
- 8. Development of a high-throughput γ-H2AX assay based on imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: 5-Iodouracil DNA Labeling
Welcome to the technical support center for 5-Iodouracil (5-IU) and 5-Iododeoxyuridine (IdU) DNA labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to improve the efficiency of your DNA labeling experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound/IdU DNA labeling experiments.
| Problem | Possible Cause | Suggested Solution |
| Low or no IdU signal | 1. Suboptimal IdU Concentration: The concentration of IdU may be too low for efficient incorporation. | Increase the IdU concentration. Typical starting concentrations range from 10 µM to 50 µM. For some applications, like DNA fiber assays, concentrations as high as 250 µM have been used.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.[2] |
| 2. Insufficient Incubation Time: The labeling pulse may be too short for detectable incorporation. | Increase the incubation time. While short pulses of 10-20 minutes can be sufficient for detecting S-phase cells[1][3], longer incubation periods (e.g., 1 to 5 days) can lead to higher incorporation rates.[2] | |
| 3. Low Proliferation Rate: The cells may not be actively dividing, leading to minimal DNA synthesis and IdU incorporation. | Ensure your cells are in the logarithmic growth phase. Synchronize the cell population in S-phase if necessary. IdU is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[4] | |
| 4. Inefficient Detection: The immunodetection protocol may not be optimal. | Optimize the fixation, permeabilization, and antibody incubation steps. Ensure the primary antibody is specific for IdU and used at the correct dilution. Some anti-BrdU antibodies can cross-react with IdU.[5][6] | |
| High background staining | 1. Antibody Non-specific Binding: The primary or secondary antibody may be binding non-specifically. | Increase the blocking time and/or use a different blocking agent. Perform a control experiment without the primary antibody to check for non-specific binding of the secondary antibody. |
| 2. Excessive Antibody Concentration: The concentration of the primary or secondary antibody may be too high. | Titrate the primary and secondary antibodies to determine the optimal concentration that gives a strong signal with low background. | |
| Cell Toxicity or Altered Cell Cycle | 1. High IdU Concentration: High concentrations of IdU can be cytotoxic and may perturb the cell cycle.[7][8] | Reduce the IdU concentration or shorten the incubation time. Perform a toxicity assay (e.g., MTT assay) to determine the cytotoxic threshold of IdU for your cells. |
| 2. Contamination: The IdU solution or cell culture may be contaminated. | Use sterile techniques and ensure the IdU stock solution is properly prepared and stored. | |
| Inconsistent results | 1. Variable Cell Proliferation: The proliferation rate of the cells may vary between experiments. | Standardize cell seeding density and culture conditions to ensure consistent cell growth. |
| 2. Inconsistent Reagent Preparation: The concentration or quality of reagents may vary. | Prepare fresh reagents and use calibrated equipment for accurate measurements. |
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound (5-IU) and 5-Iododeoxyuridine (IdU)?
A1: this compound is a pyrimidine base analog, while 5-Iododeoxyuridine (IdU or IUdR) is the corresponding nucleoside, containing a deoxyribose sugar. For DNA labeling, IdU is the molecule that is incorporated into the newly synthesized DNA strand, as it can be phosphorylated by cellular kinases to form IdU triphosphate, a substrate for DNA polymerases.[9][10]
Q2: How can I optimize the IdU concentration and incubation time for my experiment?
A2: The optimal IdU concentration and incubation time are cell-type and application-dependent. It is recommended to perform a titration experiment. For example, you can test a range of IdU concentrations (e.g., 5, 10, 20, 30, 40 µM) and different incubation times (e.g., 1, 3, 5, 7 days) to find the condition that yields the highest incorporation with minimal toxicity.[2]
Q3: Can IdU labeling affect cell cycle progression?
A3: Yes, incorporation of IdU into DNA can lead to perturbations in cell cycle progression, particularly a slowdown in progression through the G2/M phase.[7] At high concentrations, IdU can also be cytotoxic.[8] It is important to assess the potential effects of IdU on your specific cell line.
Q4: How can I quantify the amount of IdU incorporated into DNA?
A4: Several methods can be used to quantify IdU incorporation:
-
Immunofluorescence with flow cytometry or microscopy: This method uses an anti-IdU or cross-reactive anti-BrdU antibody to detect incorporated IdU, and the fluorescence intensity can be quantified.[2]
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a highly sensitive and accurate method for quantifying modified nucleosides in DNA.[11][12] It allows for the direct measurement of IdU and thymidine in hydrolyzed DNA samples.
-
Dot Blot Assay: This is a semi-quantitative method where genomic DNA is spotted onto a membrane and probed with an anti-IdU antibody.[13]
Q5: Is DNA denaturation required for IdU detection?
A5: Yes, for immunodetection of incorporated IdU, DNA denaturation is typically required to expose the IdU epitope for antibody binding.[6] This is often achieved by treating the fixed cells with hydrochloric acid (HCl).
Quantitative Data Summary
The following tables summarize quantitative data on IdU incorporation from various studies.
Table 1: In Vitro IdU Labeling concentrations and durations
| Cell Type | IdU Concentration | Incubation Time | Purpose | Reference |
| Human Pluripotent Stem Cells | 250 µM | 20 minutes | DNA Fiber Assay | [1] |
| Porcine Vascular Smooth Muscle Cells | 5, 10, 20, 30, 40 µM | 1, 3, 5, 7 days | Assess Maximum Uptake | [2] |
| Human Colorectal Carcinoma Cells (HCT116) | Not specified | Not specified | Cell Cycle Analysis | [7] |
| Various Cell Lines | 20-50 µM | 20-60 minutes | Immunofluorescence | [4] |
Table 2: In Vivo IdU Incorporation
| Subject | IdU Infusion | Duration | Measured Thymidine Substitution | Outcome | Reference |
| Patients | Continuous i.v. | 9-14 days | <1% before day 5, max of 7-17% at end | Hematological toxicity correlated with substitution | [11] |
Experimental Protocols
Protocol 1: In Vitro IdU Labeling for Immunofluorescence
This protocol is a general guideline for labeling cultured cells with IdU for subsequent detection by immunofluorescence microscopy or flow cytometry.
Materials:
-
Cells of interest cultured on coverslips or in culture plates
-
5-Iododeoxyuridine (IdU) stock solution (e.g., 10 mM in DMSO or sterile PBS)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Denaturation solution (e.g., 2N HCl)
-
Neutralization buffer (e.g., 0.1 M sodium borate buffer, pH 8.5)
-
Blocking solution (e.g., 1% BSA, 10% normal goat serum in PBST)
-
Primary antibody (anti-IdU or cross-reactive anti-BrdU)
-
Fluorescently labeled secondary antibody
-
DAPI or other nuclear counterstain
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells to be 60-70% confluent on the day of the experiment.
-
IdU Labeling: Add IdU stock solution to the pre-warmed culture medium to the desired final concentration (e.g., 10-50 µM).
-
Incubate the cells for the desired pulse duration (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Washing: Gently wash the cells three times with PBS to remove unincorporated IdU.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash twice with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash twice with PBS for 5 minutes each.
-
Denaturation: Treat the cells with 2N HCl for 30 minutes at room temperature to denature the DNA.
-
Neutralization: Aspirate the HCl and immediately add 0.1 M sodium borate buffer for 5 minutes to neutralize the acid.
-
Washing: Wash twice with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking solution overnight at 4°C.
-
Washing: Wash three times with PBST (PBS with 0.1% Tween 20) for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBST for 5 minutes each, protected from light.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Washing: Wash twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Protocol 2: Quantification of IdU in Genomic DNA by HPLC-MS
This protocol provides a general workflow for the quantification of IdU in cellular DNA.
Materials:
-
IdU-labeled cells
-
DNA extraction kit
-
Nuclease P1
-
Alkaline phosphatase
-
HPLC-MS system
-
IdU and thymidine standards
Procedure:
-
Genomic DNA Extraction: Harvest the IdU-labeled cells and extract genomic DNA using a commercial kit or standard phenol-chloroform extraction method.
-
DNA Hydrolysis:
-
Denature the DNA by heating at 100°C for 3 minutes, then rapidly chill on ice.
-
Digest the DNA to deoxynucleosides by incubating with nuclease P1 followed by alkaline phosphatase.
-
-
HPLC-MS Analysis:
-
Separate the deoxynucleosides using a suitable HPLC column and gradient.
-
Detect and quantify IdU and thymidine using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Generate a standard curve using known concentrations of IdU and thymidine.
-
Calculate the amount of IdU and thymidine in the DNA sample based on the standard curve.
-
Express the level of IdU incorporation as a percentage of thymidine substitution.
-
Visualizations
Caption: Workflow for IdU immunofluorescent labeling.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Iododeoxyuridine uptake in proliferating smooth muscle cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of the Pyrimidine Analog, 5-Iodo-2'-Deoxyuridine (IdU) with Cell Cycle Markers to establish Cell Cycle Phases in a Mass Cytometry Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Dual Pulse Labeling of Cell Proliferation, Combining Click Chemistry with Highly Specific BrdU Antibodies for a Simplified Method | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Recent advances in nucleotide analogue-based techniques for tracking dividing stem cells: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Damage Signaling, Impairment of Cell Cycle Progression, and Apoptosis Triggered by 5-Ethynyl-2′-deoxyuridine Incorporated into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Assessment of oxidative base damage to isolated and cellular DNA by HPLC-MS/MS measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection of uracil within DNA using a sensitive labeling method for in vitro and cellular applications - PMC [pmc.ncbi.nlm.nih.gov]
optimizing 5-Iodouracil concentration for radiosensitization without toxicity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing 5-Iodouracil (5-IU) and its derivatives for radiosensitization. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to aid in achieving maximal therapeutic effect with minimal toxicity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and challenges encountered during the experimental use of this compound for radiosensitization.
| Question/Issue | Answer/Troubleshooting Steps |
| What is the optimal concentration of this compound to start with? | The optimal concentration is cell-line dependent. Based on in-vitro studies with 5-Iodo-4-thio-2'-deoxyuridine (a 5-IU derivative), a good starting range is between 10 µM and 100 µM.[1][2] It is crucial to perform a dose-response curve for both cytotoxicity and radiosensitization in your specific cell line to determine the ideal concentration. |
| My this compound solution is not stable. What should I do? | Some iodinated nucleosides can be unstable in aqueous solutions.[3] It is recommended to prepare fresh solutions for each experiment. If you must store the solution, aliquot and freeze it at -20°C or below and protect it from light. Before use, ensure the solution is completely thawed and mixed well. |
| I am not observing a significant radiosensitizing effect. What could be the reason? | Several factors could be at play: 1. Insufficient incorporation into DNA: Ensure that the cells are in the S-phase of the cell cycle during treatment, as 5-IU is a thymidine analog and is incorporated during DNA replication. You can synchronize your cells before treatment. 2. Low concentration or short incubation time: The radiosensitizing effect is concentration and time-dependent. Try increasing the concentration or the incubation period. 3. Cell line resistance: Some cell lines may be inherently more resistant. 4. Drug stability: As mentioned above, ensure your 5-IU solution is fresh and properly stored. |
| I am observing high toxicity in my non-cancerous (control) cell line. How can I mitigate this? | This is a critical aspect of optimizing the therapeutic window. 1. Lower the concentration: Reduce the concentration of 5-IU to a level that shows minimal toxicity in your normal cell line while still providing a radiosensitizing effect in the cancer cells. 2. Reduce incubation time: A shorter exposure to 5-IU may be sufficient for radiosensitization in cancer cells while sparing normal cells. 3. Use a combination therapy approach: Combining 5-IU with other agents that modulate its metabolism or enhance its uptake in cancer cells could allow for lower, less toxic doses.[4][5] |
| How do I measure the incorporation of this compound into DNA? | High-Performance Liquid Chromatography (HPLC) is a common method. This involves isolating the genomic DNA, digesting it into individual nucleosides, and then separating and quantifying the amount of 5-Iododeoxyuridine (the form incorporated into DNA) relative to thymidine. |
| What is the primary mechanism of this compound-mediated radiosensitization? | The primary mechanism involves the incorporation of this compound into the DNA of proliferating cells in place of thymidine. The iodine atom is a heavy element that is more prone to interact with ionizing radiation, leading to the production of additional electrons and free radicals that cause difficult-to-repair DNA damage, such as double-strand breaks. This process is enhanced through dissociative electron attachment.[1][2] |
Quantitative Data Summary
The following tables summarize key quantitative data from a study on the radiosensitizing and cytotoxic effects of 5-Iodo-4-thio-2'-deoxyuridine (ISdU), a derivative of this compound.
Table 1: Radiosensitizing Effect of ISdU on MCF-7 Breast Cancer Cells [1][2]
| Radiation Dose (Gy) | Treatment | Surviving Fraction (%) |
| 0.5 | Control (No ISdU) | 78.4 |
| 10 µM ISdU | 67.7 | |
| 100 µM ISdU | 59.8 | |
| 1.0 | Control (No ISdU) | 68.2 |
| 10 µM ISdU | 54.9 | |
| 100 µM ISdU | 40.8 |
Table 2: Cytotoxicity of ISdU in Cancer vs. Normal Cells [1][2]
This study reported low cytotoxic activity of ISdU in both MCF-7 breast cancer cells and human dermal fibroblasts (HDFa), indicating a favorable therapeutic window. Specific IC50 values were not provided in the abstract, but the findings suggest that the radiosensitizing concentrations (10-100 µM) are well below the acutely toxic levels for both cell types.
Experimental Protocols
Here are detailed methodologies for key experiments to assess the efficacy and toxicity of this compound.
Clonogenic Survival Assay for Radiosensitization
This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.
Materials:
-
Cell culture medium appropriate for your cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (or its derivative) stock solution
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in methanol)
-
An X-ray irradiator
Procedure:
-
Cell Seeding:
-
Culture your cells to about 70-80% confluency.
-
Harvest the cells using Trypsin-EDTA and prepare a single-cell suspension.
-
Count the cells and determine the plating efficiency for your cell line.
-
Seed the appropriate number of cells into 6-well plates to yield approximately 50-100 colonies per well after treatment. The number of cells to seed will need to be optimized for each radiation dose.
-
-
Drug Treatment:
-
Allow the cells to attach for at least 4 hours.
-
Replace the medium with fresh medium containing the desired concentration of this compound (e.g., 0, 10, 50, 100 µM).
-
Incubate for a predetermined time (e.g., 24 hours) to allow for incorporation into the DNA.
-
-
Irradiation:
-
Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.
-
-
Incubation:
-
After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
-
Staining and Counting:
-
After the incubation period, wash the plates with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the Surviving Fraction (SF) for each treatment group: SF = (number of colonies formed after treatment) / (number of cells seeded x Plating Efficiency).
-
Plot the survival curves (SF vs. Radiation Dose) on a semi-log plot.
-
MTT Assay for Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in this compound-mediated radiosensitization and a typical experimental workflow.
Caption: this compound radiosensitization signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Iodo-4-thio-2'-Deoxyuridine as a Sensitizer of X-ray Induced Cancer Cell Killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5-Iododeoxyuridine increases the efficacy of the radioimmunotherapy of human tumors growing in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of 5-iodo-2'-deoxyuridine metabolism and cytotoxicity in human bladder cancer cells by fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in the synthesis of specific 5-Iodouracil analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of specific 5-Iodouracil analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing this compound analogs?
A1: The primary synthetic routes involve modifications at the N1, N3, and C5 positions of the uracil ring. Key strategies include N-alkylation for introducing substituents on the nitrogen atoms and palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, for C-C bond formation at the C5 position.[1]
Q2: I am having trouble with the N-alkylation of this compound. What are some common issues?
A2: Common challenges in N-alkylation include the formation of N1,N3-disubstituted byproducts, low yields, and failed reactions with sterically hindered alkylating agents.[2][3] To minimize disubstitution, carefully control the stoichiometry of the alkylating agent. Using a milder base or optimizing the reaction temperature can also improve selectivity for N1-alkylation. Reactions with bulky alkyl halides, like t-butyl bromide, may not proceed via an SN2 mechanism, leading to reaction failure.[2]
Q3: My palladium-catalyzed cross-coupling reaction at the C5 position is not working. What should I check?
A3: Issues with palladium-catalyzed reactions are often related to the catalyst, reagents, or reaction conditions. Catalyst deactivation, often indicated by the formation of palladium black, can be caused by oxygen or impurities.[4] Ensure your reagents and solvents are pure and properly degassed. The choice of ligand is also critical; for challenging substrates, specialized phosphine ligands may be required. Additionally, verify the stability of your organometallic reagent, as some, like boronic acids, can degrade under reaction conditions.[4]
Q4: How can I purify my this compound analogs?
A4: Purification is typically achieved through column chromatography on silica gel.[2] The choice of eluent will depend on the polarity of the analog. For instance, a mixture of hexane and ethyl acetate is often used for N-alkylated derivatives.[2] Recrystallization from solvents like methanol or a dichloromethane-methanol mixture can be employed for further purification.[2]
Troubleshooting Guides
Low or No Product Yield in N-Alkylation
| Symptom | Possible Cause | Troubleshooting Steps |
| No reaction observed by TLC | Sterically hindered alkylating agent. | Consider alternative synthetic routes for bulky substituents that do not rely on a direct SN2 reaction. |
| Inactive alkylating agent. | Verify the purity and reactivity of the alkylating agent. | |
| Insufficient temperature. | Gradually increase the reaction temperature while monitoring for product formation and decomposition. | |
| Low product yield with significant starting material remaining | Insufficient reaction time. | Extend the reaction time and monitor progress by TLC until the starting material is consumed. |
| Suboptimal base. | Experiment with different bases (e.g., K2CO3, Cs2CO3) to improve deprotonation of the uracil nitrogen. | |
| Formation of N1,N3-disubstituted byproduct | Excess alkylating agent. | Use a 1:1 molar ratio of this compound to the alkylating agent. |
| Strong base or high temperature. | Use a milder base and a lower reaction temperature to favor mono-alkylation. |
Issues with Palladium-Catalyzed C5-Cross-Coupling Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction mixture turns black and stalls | Catalyst decomposition (palladium black formation). | Ensure rigorous degassing of solvents and reagents to remove oxygen. Use fresh, high-purity ligands and palladium sources.[4] |
| Low or no product yield | Inefficient catalyst system. | Screen different palladium pre-catalysts and phosphine ligands. For aryl chlorides, bulky, electron-rich ligands are often necessary.[4] |
| Unstable organometallic reagent. | Use fresh boronic acids or consider more stable derivatives like boronic esters.[4] | |
| Suboptimal reaction conditions. | Perform a solvent and base screen to find the optimal combination for your specific substrates.[4] | |
| Formation of homocoupling byproducts | Presence of oxygen. | Improve the degassing procedure for all reagents and solvents. |
| Use of a Pd(II) pre-catalyst. | Consider using a Pd(0) source, such as Pd(PPh3)4, to minimize side reactions during the in-situ reduction of Pd(II). |
Quantitative Data Summary
The following tables summarize representative yields for the synthesis of various this compound analogs.
Table 1: N-Alkylation of this compound
| Alkylating Agent | Product | Yield (%) | Reference |
| 1-Butyl bromide | 1-(1-Butyl)-5-iodouracil | 25.01 | [2] |
| 1-Butyl bromide | 1,3-Di(1-butyl)-5-iodouracil | 6.67 | [2] |
Table 2: C5-Functionalization of this compound Derivatives
| Reaction Type | This compound Derivative | Coupling Partner | Product | Yield (%) | Reference |
| Suzuki Coupling | This compound derivative | Arylboronic acid | 5-Aryl-uracil derivative | Not specified | [1] |
| Sonogashira Coupling | This compound derivative | Terminal alkyne | 5-Alkynyl-uracil derivative | Not specified | [1] |
| Cyanation | This compound | Cuprous cyanide | 5-Cyanouracil | High | [5] |
| Cyanation | 5-Iodo-2'-deoxyuridine | Cuprous cyanide | 5-Cyano-2'-deoxyuridine | High | [5] |
Detailed Experimental Protocols
General Procedure for N-Alkylation of this compound
-
Dissolve this compound in dimethyl sulfoxide (DMSO).
-
Add potassium carbonate (K2CO3) to the solution.
-
Stir the mixture at 80°C for 15 minutes.
-
Add the alkylating agent dropwise to the heated solution.
-
Continue stirring the reaction mixture at 80°C for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, collect the product by filtration or solvent extraction.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate eluent system.
-
Further purify the product by recrystallization from methanol or a dichloromethane-methanol mixture.[2]
General Procedure for Sonogashira Coupling of this compound Derivatives
-
Dissolve the this compound derivative and the terminal alkyne in a solvent mixture of dimethylformamide (DMF) and triethylamine (Et3N).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) and copper(I) iodide (CuI) to the solution.
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at the desired temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, perform an appropriate aqueous workup.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.[1]
Visualizations
Caption: Experimental workflow for the N-alkylation of this compound.
Caption: Troubleshooting logic for palladium-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencescholar.us [sciencescholar.us]
- 4. benchchem.com [benchchem.com]
- 5. The preparation of 5-cyanouracil and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of 5-Iodouracil in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 5-Iodouracil (5-IU) and its deoxyribonucleoside analog, Idoxuridine (5-Iodo-2'-deoxyuridine), in cell culture experiments. The focus is on understanding and minimizing off-target effects to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and Idoxuridine?
This compound is a pyrimidine analog. For it to be biologically active, it is typically used in its deoxyribonucleoside form, Idoxuridine (IUdR). IUdR is a synthetic thymidine analog.[1] Cellular kinases phosphorylate IUdR to its active triphosphate form.[2] This active form competes with thymidine triphosphate for incorporation into viral and cellular DNA during replication.[2][3] The presence of the bulky iodine atom on the uracil base disrupts proper base pairing and the overall DNA structure, leading to the production of faulty DNA, inhibition of DNA replication, and ultimately, cell death or inhibition of viral replication.[1][3]
Q2: What are the primary off-target effects of this compound/Idoxuridine in cell culture?
The principal off-target effect of Idoxuridine is cytotoxicity to host cells. This is because it does not have a high degree of specificity for viral DNA polymerase over host cell DNA polymerase.[3] As a result, it can be incorporated into the DNA of the cultured cells, leading to DNA damage, cell cycle arrest, and apoptosis. This can be a significant confounding factor in experiments, as the observed cellular effects may be due to general toxicity rather than the specific experimental question being investigated. Some nucleoside analogs are also known to have the potential for mitochondrial toxicity by inhibiting the mitochondrial DNA polymerase gamma (Pol γ).[4][5]
Q3: How can I determine the optimal concentration of this compound/Idoxuridine for my experiment?
The optimal concentration will depend on your specific cell line and the intended application (e.g., antiviral assay, radiosensitization). It is crucial to perform a dose-response experiment to determine the 50% inhibitory concentration (IC50) for your desired effect (e.g., viral plaque reduction) and the 50% cytotoxic concentration (CC50) for your cell line. The therapeutic window is the concentration range where you observe the desired effect with minimal cytotoxicity.
Q4: Can I use this compound and Idoxuridine interchangeably?
While this compound is the parent compound, Idoxuridine (5-Iodo-2'-deoxyuridine) is the more commonly used and studied form in cell culture, as it is more readily taken up by cells and incorporated into the DNA synthesis pathway. For most cell-based applications, Idoxuridine is the appropriate choice.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound/Idoxuridine in cell culture.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High levels of cell death in uninfected/control cells. | 1. Concentration is too high: The concentration of Idoxuridine is exceeding the cytotoxic threshold for your cell line. 2. Prolonged exposure: Continuous exposure, even at lower concentrations, can lead to cumulative toxicity. 3. Cell line sensitivity: Your cell line may be particularly sensitive to nucleoside analogs. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the CC50 for your specific cell line. Use a concentration well below the CC50 for your experiments. 2. Consider intermittent exposure: Treat cells for a shorter duration, then replace the medium with drug-free medium. 3. Test different cell lines: If feasible, screen different cell lines to find one with a better therapeutic window for your application. |
| Inconsistent or unexpected experimental results. | 1. Off-target effects: The observed phenotype may be a result of general cytotoxicity or stress responses rather than the intended target effect. 2. Compound degradation: Idoxuridine solutions may degrade over time, especially if not stored properly. | 1. Include appropriate controls: Always run a "no drug" control and a "vehicle" control (e.g., DMSO if used to dissolve the compound). 2. Use the lowest effective concentration: This minimizes stress on the cells. 3. Prepare fresh solutions: Prepare Idoxuridine solutions fresh from a powdered stock for each experiment. |
| Low antiviral efficacy. | 1. Suboptimal concentration: The concentration of Idoxuridine may be too low to effectively inhibit viral replication. 2. Drug resistance: The viral strain may have or may have developed resistance to Idoxuridine. 3. Cellular metabolism: Some cell types, like human keratinocytes, have high levels of thymidine phosphorylase, which can catabolize and inactivate Idoxuridine.[6] | 1. Perform a dose-response antiviral assay (e.g., plaque reduction assay) to determine the IC50 for your virus and cell line combination. 2. Consider combination therapy: Studies have shown that combining Idoxuridine with other antiviral agents, such as Cidofovir, can have a synergistic effect and may also reduce cytotoxicity.[7] 3. Be aware of cell-type specific metabolism: If you suspect rapid degradation, you may need to use a higher concentration or a more frequent dosing schedule. |
Data Presentation
The following tables summarize the cytotoxic and inhibitory concentrations of Idoxuridine in various cell lines. Note that these values can vary depending on the specific experimental conditions.
Table 1: Cytotoxicity of Idoxuridine in Various Cell Lines
| Cell Line | Cell Type | Assay | Endpoint | CC50 (µM) | Reference |
| 143B | Human Osteosarcoma | Cytotoxicity | Not Specified | 100 | [7] |
| EMT6 | Murine Mammary Carcinoma | Cytotoxicity | Not Specified | 380 | [7] |
| HEL | Human Embryonic Lung | Cell Growth | Not Specified | 100 | [7] |
| HFF | Human Foreskin Fibroblast | Cell Growth | Not Specified | 100 | [7] |
| Huh-7 | Human Hepatocellular Carcinoma | Cell Growth | Not Specified | > 100 | [7] |
| Jurkat | Human T-cell Leukemia | Cell Growth | Not Specified | > 100 | [7] |
| Vero | African Green Monkey Kidney | Cell Growth | Not Specified | 100 | [7] |
| Chick Embryo Fibroblasts (CEF) | Primary Fibroblasts | Cell Growth | Not Specified | 20.4 - 33.3 | [7][8] |
Table 2: Antiviral Activity of Idoxuridine
| Virus | Cell Line | Assay | IC50 (µM) | Reference |
| Feline Herpesvirus | Crandell-Reese Feline Kidney (CRFK) | Not Specified | 4.3 | [4][9] |
| Vaccinia Virus | Chick Embryo Fibroblasts (CEF) | CPE Inhibition | 0.58 - 0.85 | [7][8] |
| Herpes Simplex Virus Type 1 (HSV-1) | Guinea Pig Embryo Cells | Not Specified | 5 times more active than in human keratinocytes | [6] |
| Herpes Simplex Virus Type 1 (HSV-1) | Human Keratinocytes | Not Specified | Less active due to high catabolism | [6] |
Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) using an MTT Assay
This protocol outlines the steps to assess the cytotoxicity of Idoxuridine on a chosen cell line.
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of Idoxuridine in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of final concentrations to be tested (e.g., 0.1 µM to 1000 µM).
-
Include a "vehicle control" (medium with the highest concentration of the solvent used) and a "no treatment" control.
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the CC50 value.
-
Protocol 2: Plaque Reduction Assay for Antiviral Activity (IC50)
This protocol is a standard method to determine the antiviral efficacy of Idoxuridine.[3]
-
Cell Seeding:
-
Seed host cells (e.g., Vero cells) in 6-well or 12-well plates to form a confluent monolayer.[3]
-
-
Virus Infection:
-
Compound Treatment:
-
Prepare serial dilutions of Idoxuridine in an overlay medium (e.g., medium containing 1% methylcellulose).
-
Remove the virus inoculum and overlay the cells with the Idoxuridine-containing or control overlay medium.[3]
-
-
Incubation:
-
Incubate the plates for 2-4 days, or until plaques are visible.[3]
-
-
Plaque Visualization and Counting:
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration compared to the virus control (no drug).
-
Plot the percentage of plaque reduction against the logarithm of the drug concentration to determine the IC50 value.[3]
-
Signaling Pathways and Workflows
On-Target and Off-Target Effects of this compound/Idoxuridine
This compound, in the form of Idoxuridine, is designed to be incorporated into replicating DNA. In virally infected cells, this disrupts viral replication (on-target effect). However, its lack of specificity leads to its incorporation into the host cell's DNA, causing DNA damage and cytotoxicity (off-target effect).
DNA Damage Response Pathway Activated by this compound/Idoxuridine
Incorporation of Idoxuridine into host cell DNA triggers the DNA Damage Response (DDR) pathway. This can lead to cell cycle arrest to allow for DNA repair, or if the damage is too severe, the induction of apoptosis (programmed cell death). Key proteins in this pathway include ATM, CHEK2, and p53.[1][10]
Troubleshooting Workflow for Unexpected Cytotoxicity
This workflow provides a logical sequence of steps for a researcher to follow when encountering unexpected cell death in their experiments with this compound/Idoxuridine.
References
- 1. DNA damage signaling in response to 5-fluorouracil in three colorectal cancer cell lines with different mismatch repair and TP53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Idoxuridine | Johns Hopkins ABX Guide [hopkinsguides.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral activity of 5-iodo-2'-deoxyuridine and related drugs in human keratinocytes infected in vitro with herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synergistic combination effect of cidofovir and idoxuridine on vaccinia virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. DNA Damage Response (DDR) Pathway [sigmaaldrich.com]
Technical Support Center: Overcoming 5-Iodouracil Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming resistance to 5-Iodouracil in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to this compound and other fluoropyrimidines?
A1: Resistance to this compound, similar to its analogue 5-Fluorouracil (5-FU), is a multifaceted issue involving several cellular mechanisms. The primary mechanisms include:
-
Target Enzyme Alterations: Overexpression of the target enzyme, thymidylate synthase (TS), is a well-established mechanism of resistance. Increased levels of TS require higher concentrations of the drug to achieve the same level of inhibition. Mutations in the TYMS gene, which encodes TS, can also reduce the drug's binding affinity.
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Drug Metabolism and Transport: Cancer cells can develop resistance by altering the metabolic pathways that activate or inactivate the drug. This includes decreased activity of enzymes like orotate phosphoribosyltransferase (OPRT), which is necessary for the conversion of 5-FU to its active form, and increased activity of dihydropyrimidine dehydrogenase (DPD), which catabolizes 5-FU.
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Epithelial-Mesenchymal Transition (EMT): The acquisition of an EMT phenotype has been strongly linked to chemoresistance. EMT can confer resistance to 5-FU and other chemotherapeutic agents in various cancers, including colorectal and breast cancer.
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Apoptotic Pathway Defects: Evasion of apoptosis is a hallmark of cancer and a common mechanism of drug resistance. This can occur through the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or the downregulation/mutation of pro-apoptotic proteins (e.g., Bax, Bak, p53).
-
Induction of Autophagy: While autophagy can sometimes lead to cell death, it is often a pro-survival mechanism that enables cancer cells to withstand the stress induced by chemotherapy.
Q2: My cancer cell line has developed resistance to this compound. What are the initial steps to investigate this?
A2: When you observe resistance, a systematic approach is crucial. Here is a suggested workflow:
-
Confirm Resistance: Perform a dose-response curve and calculate the IC50 (half-maximal inhibitory concentration) value for your resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance.
-
Assess Key Protein Levels: Use Western blotting to check the expression levels of key proteins associated with resistance, such as thymidylate synthase (TS), dihydropyrimidine dehydrogenase (DPD), and markers of apoptosis (e.g., Bcl-2, cleaved PARP).
-
Evaluate Cell Proliferation and Apoptosis: Utilize assays like MTT or colony formation assays to assess cell viability and proliferation. Use flow cytometry with Annexin V/PI staining to quantify apoptosis.
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Investigate Upstream Pathways: Consider exploring pathways known to be involved in chemoresistance, such as the PI3K/Akt, MAPK/ERK, and Wnt/β-catenin signaling pathways.
Caption: A general workflow for investigating acquired resistance to this compound.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in our cell line.
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered drug sensitivity. Use cells within a consistent, low passage range for all experiments. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment will affect the final readout. Optimize and maintain a consistent seeding density. |
| Drug Stability | This compound, like other halogenated pyrimidines, can be light-sensitive and degrade over time. Prepare fresh drug solutions for each experiment and store stock solutions appropriately (protected from light, at the correct temperature). |
| Assay Incubation Time | The duration of drug exposure can significantly impact the IC50 value. Standardize the incubation time across all experiments. |
Problem 2: We are not observing the expected synergistic effect when combining this compound with another agent.
| Possible Cause | Troubleshooting Step |
| Dosing Schedule | The order and timing of drug administration (sequential vs. simultaneous) can dramatically affect the outcome. Test different schedules (e.g., Agent A followed by this compound, vice versa, or co-administration). |
| Sub-optimal Concentrations | The concentrations of one or both drugs may not be in the optimal range to achieve synergy. Perform a matrix of concentrations for both drugs to identify the synergistic range using methods like the Chou-Talalay method. |
| Antagonistic Mechanism | The second agent may be interfering with the mechanism of this compound. For example, if the second agent causes cell cycle arrest in a phase where this compound is less effective. Analyze the cell cycle distribution in response to each agent alone and in combination. |
Strategies to Overcome Resistance
Strategy 1: Combination Therapy with a Thymidylate Synthase (TS) Inhibitor
A primary mechanism of resistance to this compound is the upregulation of its target, thymidylate synthase (TS). Combining this compound with a direct TS inhibitor can enhance its efficacy.
Experimental Protocol: Synergy Analysis of this compound and a TS Inhibitor
-
Cell Seeding: Seed resistant cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for both this compound and the TS inhibitor (e.g., Raltitrexed).
-
Combination Treatment: Treat the cells with a matrix of concentrations of both drugs, including each drug alone and in combination, for 48-72 hours.
-
Viability Assay: Assess cell viability using an MTT or similar assay.
-
Data Analysis: Calculate the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Strategy 2: Targeting Pro-Survival Signaling Pathways
Upregulation of pro-survival pathways like PI3K/Akt/mTOR is a common escape mechanism for cancer cells treated with chemotherapy.
Caption: Inhibition of the PI3K/Akt pathway can block pro-survival signals.
Experimental Protocol: Western Blot for PI3K/Akt Pathway Activation
-
Cell Lysis: Treat resistant cells with this compound, a PI3K/Akt inhibitor, or the combination for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against total Akt, phospho-Akt (a marker of activation), and downstream targets like total mTOR and phospho-mTOR. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence substrate to visualize the protein bands.
Quantitative Data Summary
The following table provides hypothetical data illustrating the effect of a PI3K/Akt inhibitor on reversing this compound resistance.
| Cell Line | Treatment | IC50 of this compound (µM) | Fold Change in Resistance |
| Parental | This compound | 5 | - |
| Resistant | This compound | 50 | 10 |
| Resistant | This compound + PI3K/Akt Inhibitor (1 µM) | 12 | 2.4 |
Advanced Troubleshooting
Problem 3: My cells are upregulating autophagy in response to this compound, which seems to be promoting survival.
Caption: A decision tree for addressing autophagy-mediated resistance.
Solution: To determine if autophagy is a pro-survival mechanism, you can inhibit it and observe the effect on cell viability.
Experimental Protocol: Autophagy Inhibition Assay
-
Treatment: Treat the resistant cells with this compound in the presence or absence of an autophagy inhibitor like chloroquine or 3-methyladenine.
-
Western Blot for LC3-II: Monitor the levels of LC3-II, a marker of autophagosome formation. Inhibition of autophagy in the presence of ongoing autophagic flux will lead to an accumulation of LC3-II.
-
Cell Viability Assay: Perform an MTT or similar assay to determine if the inhibition of autophagy re-sensitizes the cells to this compound (i.e., leads to a decrease in cell viability compared to this compound alone).
By systematically investigating the underlying mechanisms and employing targeted strategies, it is often possible to overcome resistance to this compound in cancer cell lines.
Technical Support Center: Selective Detection of 5-Iodouracil (5-IU)
Welcome to the technical support center for the immunodetection of 5-Iodouracil (5-IU). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on antibody selection and troubleshooting for the specific detection of 5-IU, particularly in the presence of 5-Bromodeoxyuridine (BrdU).
Frequently Asked Questions (FAQs)
Q1: Can I find an antibody that specifically detects this compound (5-IU) but not BrdU?
A1: Currently, finding a commercially available antibody that exclusively binds to 5-IU and shows zero cross-reactivity with BrdU is challenging. Many monoclonal antibodies raised against BrdU exhibit significant, often 100%, cross-reactivity with 5-IU (also referred to as IdU).[1] This is due to the high structural similarity between the two thymidine analogs. Therefore, most researchers utilize anti-BrdU antibodies for the detection of 5-IU.
Q2: If most anti-BrdU antibodies cross-react with 5-IU, how can I specifically detect 5-IU?
A2: Specific detection of 5-IU when BrdU is also present is experimentally complex. The most effective strategy is to design experiments where only one of the analogs is incorporated at a time. For instance, in pulse-chase experiments, you can label cells with 5-IU first, and then introduce BrdU in a subsequent phase, or vice-versa. If simultaneous labeling is unavoidable, alternative non-antibody-based detection methods for one of the analogs, such as those utilizing "click chemistry" for EdU (a different thymidine analog), might be considered in your experimental design.[2][3]
Q3: What is the first step in selecting an antibody for 5-IU detection?
A3: The first step is to identify a reliable anti-BrdU antibody that is known to cross-react with 5-IU. Look for datasheets that explicitly state this cross-reactivity.[1] It is crucial to then validate the selected antibody in your specific application (e.g., immunofluorescence, flow cytometry, ELISA) to ensure it provides a clear and reproducible signal with 5-IU labeled samples.
Q4: Do I need to perform a DNA denaturation step for 5-IU detection?
A4: Yes. Similar to BrdU detection, the incorporated 5-IU is part of the double-stranded DNA helix and is not accessible to the antibody. Therefore, a DNA denaturation step, typically using acid (e.g., HCl) or heat, is essential to expose the 5-IU for antibody binding.[2][3] This step is critical for successful staining in applications like immunofluorescence and flow cytometry.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Signal | Primary Antibody Issues: Incorrect antibody for the application, expired or improperly stored antibody.[4] | - Confirm the anti-BrdU antibody is validated for your application and cross-reacts with 5-IU. - Run a positive control (cells known to have incorporated 5-IU).[4] |
| Insufficient DNA Denaturation: The 5-IU epitope is not accessible.[2][3] | - Optimize the concentration and incubation time of the acid treatment (e.g., 2N HCl). - Ensure the denaturation buffer is freshly prepared. | |
| Incorrect Antibody Concentration: The antibody dilution is too high.[4] | - Perform a titration experiment to determine the optimal antibody concentration.[4] | |
| High Background Staining | Non-specific Antibody Binding: Secondary antibody is binding non-specifically. | - Include a "secondary antibody only" control. - Ensure the blocking step is adequate (e.g., using normal serum from the same species as the secondary antibody).[5] |
| Over-staining: Primary or secondary antibody concentration is too high, or incubation time is too long.[6] | - Reduce the antibody concentration or incubation time.[6] | |
| Inadequate Washing: Insufficient removal of unbound antibodies. | - Increase the number and duration of wash steps. | |
| Inconsistent Staining | Variable Fixation: Inconsistent fixation can affect antigen preservation. | - Ensure a consistent fixation protocol for all samples.[7] |
| Uneven Reagent Application: Inconsistent application of antibodies or other reagents. | - Ensure complete and even coverage of the sample with all solutions.[4] |
Quantitative Data Summary
| Antibody Clone | Reactivity with BrdU | Stated Cross-Reactivity with this compound (IdU) |
| IIB5 | Yes | 100% cross-reactive. |
| MoBu-1 | Yes | Some studies suggest this clone may have lower reactivity with other thymidine analogs like EdU, but its specificity against 5-IU vs. BrdU requires specific testing.[8] |
| 3D4 | Yes | Derived from mice immunized with iodouridine-conjugated ovabumin, suggesting strong reactivity with 5-IU.[9] |
| Bu20a | Yes | Information on specific cross-reactivity with 5-IU should be confirmed from the datasheet. |
Note: Researchers should always consult the specific antibody datasheet and perform their own validation experiments.
Experimental Protocols
Detailed Methodology for Immunofluorescence (IF) Staining of 5-IU
This protocol is adapted from standard BrdU staining protocols.
-
Cell Seeding and Labeling:
-
Seed cells on sterile coverslips in a petri dish or multi-well plate and allow them to adhere.[5]
-
Add this compound to the culture medium at a final concentration of 10-100 µM.
-
Incubate for the desired pulse duration (e.g., 1-24 hours) at 37°C in a CO2 incubator.
-
-
Fixation:
-
Permeabilization (if using PFA fixation):
-
Incubate the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.[5]
-
Wash three times with PBS.
-
-
DNA Denaturation:
-
Incubate the cells with 2N HCl for 30 minutes at room temperature.
-
Immediately neutralize the acid by washing three times with a neutralizing buffer (e.g., 0.1 M sodium borate buffer, pH 8.5) or several times with PBS.
-
-
Blocking:
-
Incubate the cells with a blocking buffer (e.g., 1% BSA and 10% normal goat serum in PBST) for 1 hour at room temperature to block non-specific antibody binding.[5]
-
-
Primary Antibody Incubation:
-
Dilute the anti-BrdU antibody (known to cross-react with 5-IU) in the blocking buffer at the predetermined optimal concentration.
-
Incubate overnight at 4°C in a humidified chamber.[5]
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBST for 5 minutes each.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) diluted in the blocking buffer for 1 hour at room temperature, protected from light.[5]
-
-
Counterstaining and Mounting:
Detailed Methodology for Flow Cytometry Analysis of 5-IU
This protocol is adapted from standard BrdU flow cytometry protocols.
-
Cell Labeling and Harvesting:
-
Label cells in suspension or adherent cells with 10-100 µM 5-IU for the desired duration.
-
Harvest the cells and wash them with ice-cold PBS.
-
-
Fixation:
-
DNA Denaturation:
-
Centrifuge the fixed cells and resuspend the pellet in 2N HCl with 0.5% Triton X-100.
-
Incubate for 30 minutes at room temperature.
-
Neutralize by adding a larger volume of 0.1 M sodium borate buffer (pH 8.5) or by washing with PBS.
-
-
Antibody Staining:
-
Wash the cells with FACS buffer (e.g., PBS with 1% BSA).
-
Resuspend the cells in the diluted anti-BrdU/5-IU antibody in FACS buffer.
-
Incubate for 30-60 minutes at room temperature or 4°C, protected from light.
-
Wash the cells twice with FACS buffer.
-
If using an unconjugated primary antibody, resuspend the cells in a fluorescently labeled secondary antibody and incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with FACS buffer.
-
-
DNA Staining and Analysis:
-
Resuspend the cells in a solution containing a DNA stain like Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.[12]
-
Analyze the samples on a flow cytometer.
-
Visual Workflow
Caption: Logical workflow for selecting and validating an antibody for 5-IU detection.
References
- 1. scbt.com [scbt.com]
- 2. salic.med.harvard.edu [salic.med.harvard.edu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. ethosbiosciences.com [ethosbiosciences.com]
- 7. cdn.ymaws.com [cdn.ymaws.com]
- 8. journals.plos.org [journals.plos.org]
- 9. anti-BrdU antibody [phnxflow.com]
- 10. arigobio.com [arigobio.com]
- 11. scbt.com [scbt.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Irradiation Dose with 5-Iodouracil Treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Iodouracil (5-IU) and its derivatives as radiosensitizers.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound enhances the effects of radiation?
A1: this compound and its nucleoside derivatives, such as 5-Iodo-2'-deoxyuridine (IdUrd), are analogues of thymidine. They are incorporated into the DNA of proliferating cells during the S-phase of the cell cycle.[1][2] The presence of the iodine atom, which has a high atomic number, increases the probability of photoelectric absorption of X-rays, leading to an enhanced localized release of electrons.[3] This process, known as the Auger effect, results in the formation of highly reactive radicals that induce a high density of DNA lesions, particularly DNA double-strand breaks (DSBs), in close proximity to the incorporated 5-IU.[1][4] These complex and clustered damages are more difficult for the cell to repair, leading to increased cell killing for a given dose of radiation.
Q2: What is the optimal timing for administering this compound relative to irradiation?
A2: For this compound to be effective, it must be incorporated into the cellular DNA. Therefore, it should be administered to cells for a duration that allows for significant uptake and incorporation, typically spanning at least one full cell cycle, before irradiation.[2] The optimal pre-incubation time will vary depending on the cell line's doubling time. Continuous exposure to the drug before and during radiation has been shown to be effective.[2]
Q3: How does this compound affect the cell cycle, and how does this contribute to radiosensitization?
A3: Treatment with halogenated pyrimidines can lead to perturbations in the cell cycle. By inhibiting thymidylate synthase, they can cause a depletion of thymidine triphosphate (dTTP) pools, which can lead to an accumulation of cells in the S-phase.[2] Cells in the S-phase are generally more resistant to radiation; however, the inappropriate progression through S-phase with 5-IU incorporated into the DNA makes them more susceptible to radiation-induced damage.[2] Furthermore, radiation itself induces cell cycle arrest, primarily at the G2/M checkpoint, to allow for DNA repair.[5][6][7] The presence of 5-IU-induced damage can overwhelm these repair processes, pushing the cells towards apoptosis or mitotic catastrophe.
Troubleshooting Guide
Q1: I am observing high levels of cytotoxicity with this compound treatment alone, without any irradiation. What could be the cause?
A1: High cytotoxicity from this compound alone could be due to several factors:
-
High Concentration: The concentration of this compound may be too high for your specific cell line. It is recommended to perform a dose-response curve for 5-IU alone to determine the IC50 and select a sub-lethal concentration for radiosensitization studies.
-
Thymine-less Death: Prolonged exposure to high concentrations of 5-IU can lead to "thymine-less death," a phenomenon where the severe depletion of thymidine pools induces apoptosis.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound.
Q2: My results show inconsistent or no significant radiosensitization with this compound. What should I check?
A2: A lack of significant radiosensitization can be due to several experimental variables:
-
Insufficient DNA Incorporation: Ensure that the pre-incubation time with this compound is sufficient for your cell line's doubling time to allow for substantial incorporation into the DNA. You can quantify the incorporation using methods like HPLC-MS/MS or specific antibodies.
-
Sub-optimal Drug Concentration: The concentration of this compound may be too low to achieve a level of DNA substitution that results in significant radiosensitization. A concentration range should be tested to find the optimal balance between incorporation and toxicity.
-
Radiation Dose: The radiation dose used may not be in the optimal range to observe a synergistic effect. It is advisable to test a range of radiation doses.
-
Cell Culture Conditions: Ensure consistent cell culture conditions, including cell density and growth phase, as these can influence both drug uptake and radiation response.
Q3: How can I confirm that the observed increase in cell death is due to enhanced DNA damage?
A3: To confirm that this compound is potentiating radiation-induced DNA damage, you can perform assays to quantify DNA double-strand breaks (DSBs). The most common method is immunofluorescence staining for phosphorylated histone H2AX (γH2AX), which forms foci at the sites of DSBs.[1] An increase in the number and persistence of γH2AX foci in cells treated with this compound and radiation compared to radiation alone would indicate enhanced DNA damage.
Quantitative Data Summary
The following tables summarize quantitative data from studies on the radiosensitizing effects of this compound derivatives.
Table 1: In Vitro Radiosensitization by 5-iodo-4-thio-2'-deoxyuridine (ISdU) in MCF-7 Cells
| Radiation Dose (Gy) | Treatment | Surviving Fraction (%) |
| 0.5 | Control (No ISdU) | 78.4 |
| 0.5 | 10 µM ISdU | 67.7 |
| 0.5 | 100 µM ISdU | 59.8 |
| 1.0 | Control (No ISdU) | 68.2 |
| 1.0 | 10 µM ISdU | 54.9 |
| 1.0 | 100 µM ISdU | 40.8 |
Data extracted from a study on the radiosensitizing effects of a this compound derivative, 5-iodo-4-thio-2'-deoxyuridine (ISdU), on MCF-7 breast cancer cells. The data demonstrates a dose-dependent increase in radiosensitization with increasing concentrations of ISdU.[1][8]
Table 2: Pharmacokinetic Parameters of IdUrd after a Single Oral Dose of the Prodrug IPdR (2400 mg)
| Parameter | Value (Mean ± SD) |
| Cmax (µmol/L) | 4.0 ± 1.02 |
| Tmax (hours) | 1.67 ± 1.21 |
| AUC (µmol·h/L) | Not Reported |
This table presents pharmacokinetic data from a Phase 0 clinical trial of 5-iodo-2-pyrimidinone-2'-deoxyribose (IPdR), an oral prodrug of iododeoxyuridine (IdUrd). The data shows that clinically relevant plasma concentrations of the active drug, IdUrd, can be achieved through oral administration of the prodrug.[9]
Experimental Protocols
Protocol 1: Clonogenic Survival Assay
The clonogenic assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.[10][11]
-
Cell Seeding: Plate single cells in 6-well plates or T25 flasks. The number of cells seeded per well/flask should be adjusted based on the expected survival fraction for each treatment condition to yield 50-150 colonies.
-
Drug Incubation: Allow cells to attach for 24 hours, then treat with the desired concentration of this compound for a duration appropriate for the cell line (e.g., 24-48 hours).
-
Irradiation: Irradiate the cells with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: After irradiation, replace the drug-containing medium with fresh medium and incubate the cells for 7-14 days, or until colonies are visible.
-
Staining: Fix the colonies with a solution of 6% glutaraldehyde and then stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition. Plot the SF against the radiation dose on a semi-logarithmic scale to generate a cell survival curve.
Protocol 2: Immunofluorescence Staining for γH2AX
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound and/or radiation as required.
-
Fixation and Permeabilization: At desired time points post-irradiation, fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
Visualizations
Caption: Signaling pathway of this compound-mediated radiosensitization.
Caption: Experimental workflow for studying this compound radiosensitization.
References
- 1. 5-Iodo-4-thio-2'-Deoxyuridine as a Sensitizer of X-ray Induced Cancer Cell Killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of action of radiosensitization of conventional chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of Radiosensitizers in Cancer Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Damage by Radiopharmaceuticals and Mechanisms of Cellular Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiation-induced cell cycle perturbations: a computational tool validated with flow-cytometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Radiation-induced cell cycle perturbations: a computational tool validated with flow-cytometry data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 5-Iodouracil in Experimental Buffers
For researchers, scientists, and drug development professionals utilizing 5-Iodouracil, ensuring its stability throughout experimental procedures is critical for obtaining accurate and reproducible results. This technical support center provides a comprehensive guide to understanding and managing the stability of this compound in various common laboratory buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in experimental buffers is primarily influenced by three main factors:
-
pH: this compound is susceptible to hydrolysis, particularly under alkaline conditions. The rate of degradation increases significantly as the pH rises.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation. For optimal stability, solutions of this compound should be kept cool and stored at recommended temperatures.
-
Light: this compound is a light-sensitive compound. Exposure to light, especially UV radiation, can lead to photodegradation.
Q2: How should I store stock solutions of this compound?
A2: To ensure maximum stability, stock solutions of this compound should be stored at 2-8°C and protected from light by using amber vials or by wrapping the container in aluminum foil. For long-term storage, freezing the stock solution at -20°C or below is recommended. Avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: Which buffers are recommended for experiments involving this compound?
A3: The choice of buffer depends on the specific experimental requirements. However, for enhanced stability, it is advisable to use buffers with a slightly acidic to neutral pH (pH 6.0-7.4). Phosphate-buffered saline (PBS) and Tris-HCl buffers within this pH range are commonly used. It is crucial to be aware that the stability of this compound is lower in alkaline conditions.
Q4: What are the known degradation products of this compound?
A4: Under strongly alkaline conditions, the major degradation products of this compound are uracil and barbituric acid. The formation of these byproducts can be monitored using analytical techniques like High-Performance Liquid Chromatography (HPLC) to assess the integrity of your this compound solution.
Q5: Can I use this compound in cell culture media?
A5: Yes, this compound can be used in cell culture media. However, it is important to consider its stability in the complex environment of the media, which is typically buffered around pH 7.4 and incubated at 37°C. It is recommended to prepare fresh solutions of this compound in media for each experiment and to minimize the exposure of the media to light.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible experimental results. | Degradation of this compound stock or working solution. | Prepare fresh solutions of this compound before each experiment. Verify the pH of your buffer. Ensure proper storage conditions (2-8°C, protected from light). |
| Perform a stability check of your this compound solution using HPLC. | ||
| Loss of compound activity over time. | Instability in the experimental buffer at working temperature (e.g., 37°C). | Minimize the incubation time at elevated temperatures. Consider a buffer with a slightly more acidic pH if compatible with your experiment. |
| Prepare fresh working solutions periodically during long experiments. | ||
| Appearance of unexpected peaks in analytical readouts (e.g., HPLC, Mass Spectrometry). | Formation of degradation products. | Compare the retention times of the unexpected peaks with those of known degradation products like uracil. |
| Optimize your experimental conditions (pH, temperature, light exposure) to minimize degradation. | ||
| Low signal or lack of expected effect in cell-based assays. | Degradation of this compound in the cell culture medium. | Add freshly prepared this compound to the media immediately before treating the cells. |
| Protect cell culture plates from direct light exposure during incubation. | ||
| Consider the potential for interaction with components of the culture medium. |
Data on Stability of this compound
While specific quantitative data for the degradation kinetics of this compound in various buffers is limited in publicly available literature, the following tables summarize the expected relative stability based on the known chemical properties of halogenated uracils. The ease of hydrolysis for 5-halouracils increases in the order: 5-Fluoro < 5-Chloro < 5-Bromo < 5-Iodo.
Table 1: Relative Stability of this compound at Different pH Values (Illustrative)
| Buffer System | pH | Temperature (°C) | Light Condition | Expected Relative Stability |
| Phosphate Buffer | 6.0 | 25 | Dark | High |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | Dark | Moderate |
| Tris-HCl | 7.4 | 25 | Dark | Moderate |
| Tris-HCl | 8.5 | 25 | Dark | Low |
| Carbonate-Bicarbonate | 9.5 | 25 | Dark | Very Low |
Table 2: Influence of Temperature and Light on this compound Stability in PBS (pH 7.4) (Illustrative)
| Temperature (°C) | Light Condition | Expected Relative Stability |
| 4 | Dark | Very High |
| 25 | Dark | Moderate |
| 25 | Ambient Light | Low |
| 37 | Dark | Low |
| 37 | Ambient Light | Very Low |
Experimental Protocols
Protocol for Assessing the Stability of this compound using HPLC
This protocol provides a general framework for determining the stability of this compound in a specific buffer.
1. Materials:
-
This compound standard
-
Experimental buffer of interest (e.g., PBS, Tris-HCl)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
2. Preparation of Solutions:
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of HPLC-grade water or a suitable solvent.
-
Working Standard Solution (100 µg/mL): Dilute the stock solution 1:10 with the experimental buffer.
-
Stability Samples: Prepare solutions of this compound in the experimental buffer at the desired concentration (e.g., 100 µg/mL).
3. Stability Study Conditions:
-
pH Dependence: Prepare stability samples in buffers of different pH values (e.g., 6.0, 7.4, 8.5).
-
Temperature Dependence: Incubate stability samples at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Photostability: Expose stability samples to a controlled light source (e.g., UV lamp or ambient light) and keep control samples in the dark.
4. HPLC Analysis:
-
Mobile Phase: A typical mobile phase could be a gradient of water and acetonitrile. An isocratic mobile phase, such as 95:5 (v/v) water:acetonitrile, may also be suitable.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Analysis Schedule: Analyze the stability samples at defined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
5. Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (t=0).
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for inconsistent results.
Caption: Hypothesized signaling pathways for this compound.
Technical Support Center: Refining Protocols for Quantifying 5-Iodouracil in DNA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for the accurate quantification of 5-Iodouracil (5-IU) in DNA.
General Workflow for this compound Quantification in DNA
The overall process for quantifying this compound incorporated into DNA involves several key stages, each with potential challenges. Understanding this workflow is crucial for effective troubleshooting.
Validation & Comparative
Validating 5-Iodouracil Experimental Findings: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate validation of experimental findings for compounds like 5-Iodouracil is paramount. This guide provides an objective comparison of mass spectrometry with other analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation method.
This compound, a halogenated pyrimidine, is a compound of significant interest in antiviral and anticancer research.[1] Its ability to be incorporated into DNA and RNA allows it to interfere with nucleic acid synthesis, making it a valuable tool in molecular biology and a potential therapeutic agent.[1][2] Validating its presence, quantity, and effects in experimental systems is crucial for advancing research and development. This guide focuses on the use of mass spectrometry as a primary validation tool and compares its performance with other analytical alternatives.
Mass Spectrometry: The Gold Standard for this compound Validation
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the quantitative analysis of halogenated pyrimidines like this compound in biological matrices. Its high sensitivity, specificity, and robustness make it ideal for accurately measuring low concentrations of the analyte and its metabolites.
Performance Characteristics of LC-MS/MS for Halogenated Pyrimidine Analysis
The following table summarizes key performance parameters of a typical UPLC-MS/MS method, adapted from validated protocols for the closely related compound 5-Fluorouracil, which provides a strong basis for the analysis of this compound.
| Parameter | Typical Performance |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%RE) | 85% - 115% |
| Recovery | > 80% |
Experimental Protocol: UPLC-MS/MS for this compound Quantification
This protocol is adapted from established methods for similar halogenated pyrimidines and provides a robust starting point for the analysis of this compound.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of biological sample (e.g., plasma, cell lysate), add 300 µL of cold acetonitrile containing the internal standard (e.g., 5-Chlorouracil or a stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient starting from 95% A to 5% A over a short run time.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z) - To be determined by infusion of a standard solution
-
Internal Standard (e.g., 5-Chlorouracil): Precursor ion (m/z) -> Product ion (m/z)
-
Workflow for Method Validation
Caption: A typical workflow for the development and validation of an LC-MS/MS method for this compound quantification.
Comparison with Alternative Analytical Methods
While LC-MS/MS is the gold standard, other analytical techniques can be employed for the validation of this compound findings, each with its own advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation by liquid chromatography and detection by UV absorbance. | Cost-effective, widely available. | Lower sensitivity and specificity compared to MS, potential for interference from co-eluting compounds. |
| GC-MS | Separation of volatile compounds by gas chromatography and detection by mass spectrometry. | High chromatographic resolution. | Requires derivatization of the analyte to make it volatile, which can be complex and introduce variability. |
| NMR Spectroscopy | Nuclear Magnetic Resonance provides detailed structural information. | Provides definitive structural confirmation. | Lower sensitivity than MS, not suitable for routine quantification of low-abundance analytes in complex mixtures. |
Signaling Pathway of this compound
This compound exerts its biological effects primarily through its incorporation into DNA and subsequent disruption of normal cellular processes. Upon exposure to UV radiation, the carbon-iodine bond in the incorporated this compound can undergo homolysis, leading to the formation of a highly reactive uracilyl radical. This radical can then induce DNA strand breaks and cross-linking with proteins, ultimately triggering cell death. This photolytic activation is a key aspect of its potential as a radiosensitizer in cancer therapy.
Caption: Proposed mechanism of action for this compound leading to cell death upon UV activation.
Conclusion
For the validation of experimental findings involving this compound, mass spectrometry, particularly UPLC-MS/MS, offers unparalleled sensitivity and specificity , making it the most reliable method for quantitative analysis in complex biological matrices. While alternative methods like HPLC-UV and GC-MS have their specific applications, they generally lack the performance characteristics required for rigorous validation in drug development and research. The choice of analytical method should be guided by the specific requirements of the study, including the need for sensitivity, specificity, and throughput. This guide provides the necessary information for researchers to make an informed decision and to develop and validate a robust analytical method for this compound.
References
Navigating the S-Phase: A Comparative Guide to 5-Iodo-2'-deoxyuridine (IdU) and Bromodeoxyuridine (BrdU) for Tracking Cell Proliferation Kinetics
For researchers, scientists, and drug development professionals, the precise measurement of cell proliferation is paramount to understanding physiological processes and the mechanisms of disease. Thymidine analogs, which are incorporated into newly synthesized DNA during the S-phase of the cell cycle, have become indispensable tools for this purpose. Among these, 5-Bromo-2'-deoxyuridine (BrdU) has long been the gold standard. However, another halogenated pyrimidine, 5-Iodo-2'-deoxyuridine (IdU), offers a valuable alternative, particularly in dual-labeling experimental designs. This guide provides an objective comparison of IdU and BrdU, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
Mechanism of Action: A Tale of Two Analogs
Both IdU and BrdU are structurally similar to thymidine and are incorporated into replicating DNA by cellular machinery. Once integrated, these analogs can be detected using specific antibodies, allowing for the identification and quantification of cells that were actively synthesizing DNA during the labeling period.[1] The fundamental principle for both is the substitution of the methyl group at the 5-position of the pyrimidine ring—with a bromine atom in BrdU and an iodine atom in IdU. This seemingly subtle difference is the basis for their differential detection in sophisticated multi-labeling experiments.
Performance Comparison: IdU vs. BrdU
The choice between IdU and BrdU often depends on the specific experimental requirements, particularly for dual-labeling studies aiming to track different cell populations or events over time.
| Feature | 5-Iodo-2'-deoxyuridine (IdU) | 5-Bromo-2'-deoxyuridine (BrdU) | References |
| Primary Application | Primarily used in dual-labeling experiments with BrdU or CldU to distinguish different cohorts of proliferating cells. Also used in DNA fiber analysis. | Widely used as a single label to identify all proliferating cells during the labeling period. | [2] |
| Detection Method | Immunodetection with specific anti-IdU antibodies or cross-reactive anti-BrdU antibodies. | Immunodetection with specific anti-BrdU antibodies. | [3] |
| Antibody Cross-Reactivity | Many anti-BrdU antibodies exhibit cross-reactivity with IdU, which is exploited in some dual-labeling protocols. Specific anti-IdU antibodies are also available. | Some anti-BrdU antibodies may cross-react with other halogenated nucleosides like IdU and CldU. Clone selection is critical for specificity. | [2][3][4][5] |
| Toxicity | As a halogenated pyrimidine, it can exhibit cytotoxic and mutagenic properties, similar to BrdU. | Can be cytotoxic and mutagenic at high concentrations or with prolonged exposure, potentially affecting cell cycle progression and neuronal maturation. | [6][7] |
| Incorporation Rate | Assumed to be similar to BrdU, allowing for quantitative analysis of DNA synthesis. | Well-characterized incorporation kinetics. | [8][9] |
Experimental Protocols
Detailed methodologies for immunocytochemistry and flow cytometry are provided below. These protocols are general guidelines and may require optimization for specific cell types and experimental conditions.
Immunocytochemistry Protocol for IdU/BrdU Detection
This protocol outlines the steps for detecting incorporated IdU or BrdU in cultured cells.
Materials:
-
Cells cultured on coverslips
-
IdU or BrdU labeling solution (10 µM in culture medium)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
DNA denaturation solution (e.g., 2N HCl)
-
Neutralization buffer (e.g., 0.1 M sodium borate, pH 8.5)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA or normal serum in PBS)
-
Primary antibody (mouse anti-BrdU or rat anti-BrdU/IdU)
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Labeling: Incubate cells with 10 µM IdU or BrdU in culture medium for the desired pulse duration (e.g., 30 minutes to 24 hours) at 37°C.[10]
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.[11]
-
Permeabilization: Wash with PBS and permeabilize with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.[11]
-
DNA Denaturation: Wash with PBS and incubate with 2N HCl for 10-60 minutes at room temperature to denature the DNA.[12]
-
Neutralization: Carefully aspirate the HCl and neutralize with 0.1 M sodium borate buffer for 5-10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.[11]
-
Counterstaining and Mounting: Wash with PBS, counterstain with DAPI if desired, and mount the coverslips on microscope slides with mounting medium.
-
Visualization: Image the cells using a fluorescence microscope.
Flow Cytometry Protocol for IdU/BrdU Detection
This protocol is for the analysis of cell cycle kinetics using IdU or BrdU incorporation detected by flow cytometry.
Materials:
-
Cell suspension
-
IdU or BrdU labeling solution (10 µM in culture medium)
-
Cold PBS
-
Cold 70% ethanol
-
DNA denaturation solution (e.g., 2N HCl with pepsin)
-
Neutralization buffer (e.g., 0.1 M sodium borate, pH 8.5)
-
Staining buffer (e.g., PBS with 1% BSA and 0.1% Tween 20)
-
FITC-conjugated anti-BrdU antibody
-
RNase A solution
-
Propidium Iodide (PI) or 7-AAD staining solution
Procedure:
-
Labeling: Incubate cells with 10 µM IdU or BrdU for the desired pulse duration at 37°C.[14]
-
Harvest and Fixation: Harvest the cells, wash with cold PBS, and fix by dropwise addition of cold 70% ethanol while vortexing. Incubate on ice or at -20°C for at least 30 minutes.[15]
-
Denaturation: Centrifuge the fixed cells and resuspend in 2N HCl/pepsin solution. Incubate for 20-30 minutes at room temperature.[14]
-
Neutralization: Add neutralization buffer to stop the denaturation.
-
Antibody Staining: Wash the cells with staining buffer and incubate with a FITC-conjugated anti-BrdU antibody for 30-60 minutes at room temperature in the dark.[14]
-
Total DNA Staining: Wash the cells and resuspend in a solution containing RNase A and a total DNA stain like PI or 7-AAD. Incubate for at least 30 minutes at room temperature in the dark.[14][16]
-
Flow Cytometry: Analyze the samples on a flow cytometer.
Concluding Remarks
Both 5-Iodo-2'-deoxyuridine (IdU) and 5-Bromo-2'-deoxyuridine (BrdU) are powerful tools for investigating cell proliferation kinetics. BrdU remains a robust and well-validated method for single-labeling experiments. IdU, in conjunction with BrdU, provides an added layer of complexity and detail, enabling researchers to dissect the dynamics of cell cycle progression with greater temporal resolution through dual-labeling strategies. The choice between these analogs will ultimately be guided by the specific questions being addressed in your research. Careful consideration of experimental design, particularly concerning antibody specificity in dual-labeling studies, is crucial for obtaining accurate and reproducible results.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. journals.plos.org [journals.plos.org]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. scbt.com [scbt.com]
- 6. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Does 5-Bromo-2′-deoxyuridine (BrdU) Disrupt Cell Proliferation and Neuronal Maturation in the Adult Rat Hippocampus In Vivo? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative BrdU immunoprecipitation method demonstrates that Fkh1 and Fkh2 are rate-limiting activators of replication origins that reprogram replication timing in G1 phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 11. Immunocytochemistry (ICC) Protocol: Novus Biologicals [novusbio.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. health.uconn.edu [health.uconn.edu]
- 14. BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 15. BrdU Cell Cycle Analysis Protocol [icms.qmul.ac.uk]
- 16. bdbiosciences.com [bdbiosciences.com]
Comparative Analysis of 5-Iodouracil and 5-Fluorouracil in Colon Cancer Models: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative analysis of two halogenated pyrimidines, 5-Iodouracil and 5-Fluorouracil (5-FU), in the context of colon cancer models. While 5-Fluorouracil is a cornerstone of colorectal cancer chemotherapy with a wealth of experimental data supporting its efficacy and mechanism of action, a significant gap exists in the publicly available scientific literature regarding the specific cytotoxic, apoptotic, and cell cycle effects of this compound in colon cancer cell lines.
This document summarizes the extensive data for 5-Fluorouracil, presenting its performance in key in vitro assays. For this compound, this guide will present the limited available information and highlight the need for further research to enable a direct, data-driven comparison. The experimental protocols for the discussed assays are provided to facilitate future comparative studies.
Introduction: Halogenated Pyrimidines in Oncology
The use of halogenated pyrimidines as anticancer agents is a well-established strategy. By incorporating a halogen atom at the C5 position of the uracil ring, these molecules can interfere with essential cellular processes, leading to cytotoxicity in rapidly proliferating cancer cells. 5-Fluorouracil, with the highly electronegative fluorine atom, has been the most clinically successful of these analogs. This guide examines the available evidence for both 5-Fluorouracil and its lesser-studied counterpart, this compound.
Mechanism of Action
5-Fluorouracil (5-FU)
5-Fluorouracil exerts its anticancer effects through multiple mechanisms. Once inside the cell, it is converted into three main active metabolites:
-
Fluorodeoxyuridine monophosphate (FdUMP): This metabolite forms a stable ternary complex with thymidylate synthase (TS) and the reduced folate cofactor, leading to the inhibition of dTMP synthesis. The depletion of thymidine triphosphate (dTTP) inhibits DNA synthesis and repair, ultimately triggering cell death.
-
Fluorouridine triphosphate (FUTP): This metabolite is incorporated into RNA, disrupting RNA processing and function. Recent studies suggest that in gastrointestinal cancers, this RNA-directed mechanism, particularly the damage to ribosomal RNA, is a primary driver of 5-FU's cytotoxicity.
-
Fluorodeoxyuridine triphosphate (FdUTP): This metabolite can be incorporated into DNA, leading to DNA damage and fragmentation.
This compound
The precise mechanisms of action of this compound as a standalone agent in colon cancer have not been extensively elucidated in the reviewed literature. It is hypothesized that, like other halogenated uracils, it may interfere with nucleic acid synthesis. Some studies have explored N-substituted derivatives of this compound, which have shown anticancer activity in other cancer types, such as liver cancer, suggesting potential for growth inhibition. However, direct evidence of its specific molecular targets and pathways in colon cancer cells is lacking.
Comparative Efficacy in Colon Cancer Cell Lines
A direct comparative analysis of the in vitro efficacy of this compound and 5-Fluorouracil in colon cancer cell lines is hampered by the limited availability of quantitative data for this compound. The following sections present the well-documented performance of 5-Fluorouracil.
Cytotoxicity
The cytotoxic effects of 5-FU have been evaluated in numerous colon cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line, exposure time, and assay method.
| Cell Line | 5-Fluorouracil IC50 (µM) | Exposure Time | Citation(s) |
| HCT116 | 11.3 | 72 hours | [1] |
| HT-29 | 11.25 (after 5 days) | 120 hours | [1] |
| SW480 | Not specified | - | |
| COLO-205 | 3.2 | 48-72 hours | [2] |
Note: IC50 values are highly dependent on experimental conditions and should be interpreted within the context of the specific study.
Induction of Apoptosis
5-Fluorouracil is a known inducer of apoptosis in colon cancer cells. The extent of apoptosis can be quantified using flow cytometry after staining with Annexin V and propidium iodide (PI).
| Cell Line | Treatment | Apoptosis Rate (% of cells) | Citation(s) |
| HCT116 | 5-FU (50 µM) for 72h | Significant increase in apoptotic cells | [3] |
| SW480 | 5-FU (50 µM) for 72h | Less sensitive to 5-FU induced apoptosis compared to HCT116 | [3] |
| HCT116 | 5-FU (20 µg/mL) | Significant increase in apoptosis | [4] |
Cell Cycle Arrest
5-Fluorouracil can induce cell cycle arrest, primarily in the S-phase, due to the inhibition of DNA synthesis. This can be analyzed by flow cytometry of propidium iodide-stained cells.
| Cell Line | Treatment | Effect on Cell Cycle | Citation(s) |
| RPMI 4788 | 5-FU | Accumulation in early S phase | [5] |
| HT-29 | 5-FU (micromolar concentrations) for 48h | Significant S-phase accumulation (from 17% to 36%) | [2] |
| COLO-205 | 5-FU (micromolar concentrations) for 48h | Significant S-phase accumulation (from 35% to 59%) | [2] |
Signaling Pathways
5-Fluorouracil Signaling
The cytotoxic effects of 5-FU are mediated by a complex network of signaling pathways. The inhibition of thymidylate synthase and the incorporation of fluoronucleotides into DNA and RNA trigger a DNA damage response, leading to the activation of p53-dependent and -independent apoptotic pathways.
Caption: Simplified 5-Fluorouracil mechanism of action pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.
Protocol:
-
Seed colon cancer cells (e.g., HCT116, HT-29, SW480) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of 5-Fluorouracil or this compound for the desired exposure time (e.g., 24, 48, 72 hours). Include untreated and vehicle-only controls.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: General experimental workflow for assessing cytotoxicity.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a marker for late apoptotic or necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with the compounds as described for the cytotoxicity assay.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: Propidium iodide stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Seed cells and treat them as for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
Conclusion and Future Directions
5-Fluorouracil remains a critical therapeutic agent for colorectal cancer, acting through well-established mechanisms that disrupt DNA and RNA synthesis. The extensive body of research on 5-FU provides a solid foundation for its clinical use and for the development of combination therapies.
Future research should focus on conducting head-to-head in vitro studies of this compound and 5-Fluorouracil in a panel of colon cancer cell lines. Such studies would provide the necessary quantitative data to populate the comparative tables presented in this guide and would clarify whether this compound holds promise as a potential alternative or adjunct to 5-FU in the treatment of colorectal cancer. Understanding its specific molecular mechanisms of action will also be crucial in identifying its potential therapeutic niche.
References
- 1. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor effects of 5-fluorouracil on human colon cancer cell lines: antagonism by levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of 5-fluorouracil on cell cycle regulatory proteins in human colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of Anti-BrdU Antibodies with 5-Iodouracil: A Comparative Guide
For researchers studying cell proliferation, the specific detection of incorporated thymidine analogs is crucial. 5-bromo-2'-deoxyuridine (BrdU) is a widely used marker for DNA synthesis, detected by specific monoclonal antibodies. However, the structural similarity between BrdU and other thymidine analogs, such as 5-Iodouracil (5-iodo-2'-deoxyuridine or IdU), can lead to antibody cross-reactivity.[1] This guide provides an objective comparison of anti-BrdU antibodies and their documented cross-reactivity with IdU, supported by a detailed experimental protocol for validation.
Understanding the Basis of Cross-Reactivity
BrdU, CldU (5-chloro-2'-deoxyuridine), and IdU are all analogs of thymidine. During the S-phase of the cell cycle, these analogs can be incorporated into newly synthesized DNA in place of thymidine.[2] Anti-BrdU antibodies are designed to recognize the BrdU epitope within single-stranded DNA. Due to the high structural similarity between the halogens bromine and iodine at the 5th position of the pyrimidine ring, many anti-BrdU antibodies also recognize IdU.[1] This cross-reactivity can be advantageous, allowing for the use of IdU in place of BrdU, but it is a critical factor to consider in dual-labeling experiments.[3]
Product Performance Comparison
Several commercially available anti-BrdU antibodies exhibit cross-reactivity with IdU. The following table summarizes the characteristics of commonly cited anti-BrdU antibodies.
| Antibody Clone | Host Species | Clonality | Known Cross-Reactivity with IdU | Validated Applications |
| IIB5 | Mouse | Monoclonal | Yes, explicitly stated to cross-react or be 100% cross-reactive.[3][4] | Flow Cytometry, IHC-P, ICC/IF, IHC-Fr[3] |
| BU1/75 (ICR1) | Rat | Monoclonal | Cross-reactivity with other analogs like CldU and EdU is noted as possible; specific data on IdU should be checked on the datasheet. | IHC, Flow Cytometry |
| Bu20a | Mouse | Monoclonal | Information not consistently available across all suppliers; requires specific verification. | Flow Cytometry, ICC[5] |
| Antibody raised against 5-iodouridine | Mouse | Monoclonal | This antibody is generated using 5-iodouridine as the immunogen, indicating it is designed to detect IdU but is often used for BrdU detection.[2] | Immunohistochemistry, Flow Cytometry[2] |
Experimental Validation of Cross-Reactivity
To empirically determine the cross-reactivity of a specific anti-BrdU antibody with this compound in your experimental system, a direct immunocytochemistry (ICC) or flow cytometry experiment is recommended.
Key Experimental Workflow
The workflow involves treating parallel cell cultures with BrdU, IdU, or no analog (negative control), followed by immunostaining with the anti-BrdU antibody .
Caption: Experimental workflow for assessing anti-BrdU antibody cross-reactivity.
Detailed Experimental Protocol: Immunocytochemistry (ICC)
This protocol provides a framework for assessing cross-reactivity on adherent cells. Optimization may be required based on the cell type and specific antibody used.
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Culture medium, fetal bovine serum (FBS), and antibiotics
-
Coverslips in a 24-well plate
-
BrdU solution (10 mM stock)
-
This compound (IdU) solution (10 mM stock)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Denaturation Solution: 2 M HCl
-
Neutralization Buffer: 0.1 M Sodium Borate buffer, pH 8.5[5]
-
Blocking Buffer: 10% Goat Serum in PBS[6]
-
Primary Antibody: Anti-BrdU antibody, diluted in Blocking Buffer
-
Secondary Antibody: Fluorophore-conjugated goat anti-mouse IgG (or other appropriate species), diluted in Blocking Buffer
-
Nuclear Counterstain: DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting Medium
Procedure:
-
Cell Seeding: Seed cells onto coverslips in a 24-well plate and allow them to adhere and grow for 24 hours to reach approximately 60-70% confluency.
-
Thymidine Analog Labeling:
-
For the positive control well, add BrdU to the culture medium to a final concentration of 10 µM.
-
For the test well, add IdU to the culture medium to a final concentration of 10 µM.
-
For the negative control well, add an equivalent volume of culture medium.
-
Incubate the plate for 30-60 minutes at 37°C.[5] The optimal incubation time depends on the cell cycle length.
-
-
Washing: Gently wash the cells twice with PBS to remove the unincorporated analogs.
-
Fixation: Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.[6]
-
DNA Denaturation: This is a critical step to expose the incorporated BrdU/IdU epitope.
-
Blocking: Block non-specific antibody binding by incubating the cells with 10% goat serum for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate the cells with the anti-BrdU primary antibody at its optimized dilution overnight at 4°C or for 2 hours at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody, protected from light, for 1-2 hours at room temperature.[6]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI for 5-10 minutes to stain the nuclei.
-
Mounting and Visualization: Wash the coverslips one final time with PBS, then mount them onto microscope slides using an appropriate mounting medium. Visualize the results using a fluorescence microscope.
Interpreting Results:
-
High Cross-Reactivity: Strong fluorescent signal in both BrdU- and IdU-labeled cells, with no signal in the negative control.
-
Low/No Cross-Reactivity: Strong signal in BrdU-labeled cells only, with little to no signal in IdU-labeled cells.
-
Non-Specific Binding: Signal observed in the negative control cells, indicating a problem with the antibody or protocol that needs troubleshooting.[7]
Biological Pathway Context
The detection of BrdU or IdU is predicated on their incorporation into DNA during the replication process, which occurs in the S-phase of the cell cycle.
Caption: Incorporation of thymidine analogs during the S-phase of the cell cycle.
By following this guide, researchers can confidently assess the cross-reactivity of their chosen anti-BrdU antibody with this compound, ensuring accurate and reproducible results in their cell proliferation studies.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. raybiotech.com [raybiotech.com]
- 3. Anti-BrdU antibody [IIB5] (ab8152) | Abcam [abcam.com]
- 4. scbt.com [scbt.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. health.uconn.edu [health.uconn.edu]
- 7. Controls for Immunocytochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating DNA Replication Fork Progression: 5-Iodo-2'-deoxyuridine (IdU) vs. 5-Chloro-2'-deoxyuridine (CldU)
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of DNA replication fork progression is critical for understanding genome stability, cell cycle regulation, and the mechanism of action of various therapeutic agents. The DNA fiber assay, a powerful single-molecule technique, allows for the direct visualization and analysis of replication fork dynamics.[1][2][3][4] This guide provides a comprehensive comparison of two key reagents used in this assay: 5-Iodo-2'-deoxyuridine (IdU) and 5-Chloro-2'-deoxyuridine (CldU), both of which are halogenated thymidine analogs incorporated into newly synthesized DNA.[1][2]
Principle of Dual-Labeling with IdU and CldU
The strength of using IdU and CldU lies in their sequential application to pulse-label replicating DNA, enabling the temporal and spatial tracking of individual replication forks.[2][3] Cells are first incubated with one analog (e.g., CldU) and then with the second (e.g., IdU). Following this, the genomic DNA is carefully extracted, stretched on a microscope slide, and the incorporated analogs are detected using specific antibodies that can differentiate between them.[2][5] This differential detection allows for the visualization of distinct segments of the DNA fiber, corresponding to the periods of incorporation of each analog.[3][5] By measuring the lengths of these labeled tracks, researchers can derive crucial information about replication fork speed, origin firing, fork stalling, and fork restart.[1][4]
Performance Comparison: IdU vs. CldU
While IdU and CldU are structurally similar, their utility in the DNA fiber assay is defined by the specificity of the antibodies used for their detection. It is this differential recognition that forms the basis of the dual-labeling strategy.[5][6]
| Parameter | 5-Iodo-2'-deoxyuridine (IdU) | 5-Chloro-2'-deoxyuridine (CldU) | Key Considerations |
| Primary Antibody | Mouse anti-BrdU | Rat anti-BrdU | The combination of these specific antibody clones allows for the differential detection of IdU and CldU.[2][5][6] |
| Typical Concentration | 100-250 µM | 20-50 µM | The concentration of the second analog is often higher to ensure it effectively displaces the first.[1][7] |
| Incubation Time | 10-45 minutes | 10-45 minutes | The duration of the pulse labeling depends on the specific experimental question being addressed.[3][4][8] |
| Detection Method | Indirect Immunofluorescence | Indirect Immunofluorescence | Fluorescently labeled secondary antibodies are used to visualize the primary antibodies bound to the incorporated analogs.[2][3] |
Experimental Workflow and Data Interpretation
The DNA fiber assay using IdU and CldU allows for the quantification of several key replication parameters:
-
Replication Fork Speed: By measuring the length of the IdU and CldU tracks and dividing by the respective incubation times, the speed of individual replication forks can be calculated.[4]
-
Fork Stalling: A shortened or absent second label (e.g., IdU) after treatment with a replication stress-inducing agent indicates fork stalling.[4][9]
-
Fork Restart: The reappearance of the second label after the removal of a replication stress agent demonstrates the ability of a stalled fork to resume replication.[1]
-
Origin Firing: The appearance of new replication forks labeled only with the second analog (e.g., IdU) signifies the firing of new replication origins.[4]
Below is a generalized workflow for a typical DNA fiber assay.
Caption: Workflow of the DNA fiber assay using dual labeling with CldU and IdU.
Experimental Protocols
Materials
-
Cell line of interest
-
Complete cell culture medium
-
5-Chloro-2'-deoxyuridine (CldU) stock solution (e.g., 10 mM in DMSO)
-
5-Iodo-2'-deoxyuridine (IdU) stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS), pre-warmed
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
Lysis/Spreading Buffer (e.g., 200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS)
-
Microscope slides (e.g., silane-coated)
-
Fixative (e.g., 3:1 Methanol:Acetic Acid)
-
2.5 M HCl
-
Blocking Buffer (e.g., 1% BSA in PBS with 0.1% Tween-20)
-
Primary Antibodies:
-
Mouse anti-BrdU (for IdU detection)
-
Rat anti-BrdU (for CldU detection)
-
-
Fluorescently-labeled Secondary Antibodies:
-
Anti-mouse IgG (e.g., conjugated to Alexa Fluor 594)
-
Anti-rat IgG (e.g., conjugated to Alexa Fluor 488)
-
-
Mounting medium with DAPI
Procedure
-
Cell Labeling
-
Seed cells in a 6-well plate to reach approximately 70-80% confluency on the day of the experiment.[10]
-
Pre-warm complete medium containing the desired final concentration of CldU (e.g., 25 µM).[7]
-
Aspirate the old medium and add the CldU-containing medium to the cells. Incubate for a defined period (e.g., 20 minutes) at 37°C.[7]
-
Quickly wash the cells three times with pre-warmed HBSS.[1]
-
Add pre-warmed complete medium containing the desired final concentration of IdU (e.g., 250 µM). Incubate for a defined period (e.g., 20 minutes) at 37°C.[7]
-
Aspirate the medium and wash twice with ice-cold PBS.[7]
-
Harvest the cells by trypsinization and resuspend in ice-cold PBS to a concentration of approximately 200-400 cells/µl.[3][11]
-
-
DNA Spreading
-
Place a 2 µl drop of the cell suspension at one end of a microscope slide.
-
Add 7-10 µl of lysis/spreading buffer to the cell drop and mix gently with a pipette tip.[11]
-
Incubate for 2-5 minutes to allow for cell lysis.
-
Tilt the slide at a 25-45° angle to allow the droplet to slowly run down the length of the slide, stretching the DNA fibers.[3][7]
-
Allow the slides to air dry completely.
-
Fix the DNA fibers by immersing the slides in 3:1 methanol:acetic acid for 10 minutes.[5]
-
Air dry the slides again. At this point, slides can be stored at 4°C.[7]
-
-
Immunostaining
-
Denature the DNA by incubating the slides in 2.5 M HCl for 1 hour at room temperature.[5]
-
Neutralize the acid by washing the slides three times in PBS.[5]
-
Block non-specific antibody binding by incubating the slides in blocking buffer for 1 hour.[5]
-
Incubate the slides with a mixture of the primary antibodies (mouse anti-BrdU and rat anti-BrdU) diluted in blocking buffer for 1 hour at room temperature in a humidified chamber.
-
Wash the slides three times with PBS.
-
Incubate the slides with a mixture of the fluorescently-labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the slides three times with PBS in the dark.
-
Mount a coverslip using mounting medium containing DAPI.
-
-
Imaging and Analysis
-
Visualize the DNA fibers using a fluorescence microscope.
-
Capture images of individual, well-separated fibers showing red (IdU) and green (CldU) tracks.
-
Use image analysis software (e.g., ImageJ) to measure the length of the red and green segments of at least 100 individual fibers per condition.[4][7]
-
Convert the measured lengths (in µm) to kilobases (kb) using the conversion factor of 1 µm = 2.59 kb.[4]
-
Calculate replication fork speed and other relevant parameters.
-
Logical Relationships in Data Interpretation
The patterns of IdU and CldU incorporation provide direct insights into the state of DNA replication.
References
- 1. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Fiber Spreading Assay to Test HDACi Effects on DNA and Its Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of the DNA Fiber Spreading Technique to Detect the Effects of Mutant p53 on DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 10. Single-molecule Analysis of DNA Replication Dynamics in Budding Yeast and Human Cells by DNA Combing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
comparative study of the radiosensitizing efficacy of different halouracils
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the radiosensitizing efficacy of 5-fluorouracil, 5-chlorouracil, 5-bromouracil, and 5-iodouracil, complete with experimental data, detailed protocols, and mechanistic diagrams.
The quest to enhance the efficacy of radiotherapy, a cornerstone of cancer treatment, has led to the extensive investigation of radiosensitizers—compounds that make tumor cells more susceptible to the cell-killing effects of ionizing radiation. Among these, the halouracils, a class of pyrimidine analogues, have been a subject of intense research for decades. By substituting one of the hydrogen atoms in the uracil molecule with a halogen, these compounds can be incorporated into the DNA of rapidly dividing cancer cells, thereby sensitizing them to radiation-induced damage. This guide provides a comparative study of the radiosensitizing efficacy of four prominent halouracils: 5-fluorouracil (5-FU), 5-chlorouracil (5-ClU), 5-bromouracil (5-BrU), and this compound (5-IU).
Quantitative Comparison of Radiosensitizing Efficacy
The efficacy of a radiosensitizer is often quantified by the Sensitizer Enhancement Ratio (SER), which is the ratio of the radiation dose required to produce a given biological effect without the sensitizer to the dose required for the same effect with the sensitizer. A higher SER indicates a more effective radiosensitizer. The following tables summarize key quantitative data from various in vitro studies on the radiosensitizing effects of different halouracils.
Table 1: Comparative Sensitizer Enhancement Ratios (SER) of Halouracils
| Halouracil | Cell Line | Concentration | Radiation Dose (Gy) | SER | Citation |
| 5-Fluorouracil (5-FU) | HT29 (Colon) | 10 µM | Not Specified | 2.1 ± 0.1 | [1] |
| 5-Fluorouracil (5-FU) | SW620 (Colon) | 10 µM | Not Specified | 1.1 ± 0.1 | [1] |
| 5-Fluorouracil (5-FU) | HuTu80 (Colon) | 10 µM | Not Specified | 1.3 ± 0.1 | [1] |
| 5-Fluorouracil (5-FU) + Selumetinib | HT29 (Colorectal) | 15 µM 5-FU + 250 nM Selumetinib | Not Specified (SF 0.1) | 1.78 | [2] |
| 5-Fluorouracil (5-FU) + Selumetinib | HCT116 (Colorectal) | 15 µM 5-FU + 250 nM Selumetinib | Not Specified (SF 0.1) | 1.52 | [2] |
| 5-Fluorouracil (5-FU) + Selumetinib | MiaPaca-2 (Pancreatic) | 15 µM 5-FU + 250 nM Selumetinib | Not Specified (SF 0.1) | 1.3 | [2] |
| 5-Chloro-2'-deoxycytidine (prodrug of 5-ClU) | Chinese Hamster Ovary (CHO) | 3-100 µM | 2-6 | 1.2-1.8 | [3] |
| 5-Chloro-2'-deoxycytidine (prodrug of 5-ClU) | RIF-1 (Murine Fibrosarcoma) | 0.8 mmol/kg/day (in vivo) | Not Specified | 1.6 | [3] |
| 5-Bromodeoxyuridine (BrdU) | 9L (Rat Brain Tumor) | 10 µM | Not Specified | 1.7 | [4] |
| 5-Bromodeoxyuridine (BrdU) | RIF-1 (Murine Fibrosarcoma) | 0.4 mmol/kg/day (in vivo) | Not Specified | 1.6 | [3] |
| 5-Bromodeoxyuridine (BrdU) | Human Cervical Carcinoma | 1-10 µM | 4 (Low Dose Rate) | >2 | [5] |
| 5-Bromodeoxyuridine (BrdU) | PC3 (Prostate) | 10 µM (Hypoxia) | Not Specified | 3.47 | [6] |
Table 2: Effects of Halouracils on Cell Cycle and Apoptosis
| Halouracil | Cell Line | Effect on Cell Cycle | Apoptosis Induction with Radiation | Citation |
| 5-Fluorouracil (5-FU) | Human Colon Cancer | S phase accumulation | - | [7] |
| 5-Fluorouracil (5-FU) | Human Breast Cancer | G2 phase arrest | Increased apoptotic bodies | [8] |
| 5-Fluorouracil (5-FU) | Smooth Muscle Cells | G1 phase arrest | Induces apoptosis | [9] |
| 5-Fluorouracil (5-FU) | Hypopharyngeal Carcinoma | G1 phase arrest (p53 and p21 dependent) | No apoptosis observed | [6] |
| 5-Bromodeoxyuridine (BrdU) | Human Breast Cancer | G2/M checkpoint arrest | Enhanced apoptosis | [10] |
| 5-Iododeoxyuridine (IdU) | Chinese Hamster Ovary (CHO) | - | - | [9] |
Mechanisms of Radiosensitization
The primary mechanism by which halouracils exert their radiosensitizing effects is through their incorporation into DNA in place of thymidine. This substitution has several consequences that amplify the damaging effects of ionizing radiation.
Experimental Workflow for Evaluating Halouracil Radiosensitization
Caption: A generalized workflow for in vitro evaluation of halouracil radiosensitizing efficacy.
Signaling Pathways in Halouracil-Mediated Radiosensitization
Halouracils, once incorporated into DNA, interfere with key cellular processes, particularly DNA repair and cell cycle regulation, when the cell is challenged with radiation.
Caption: Simplified signaling pathway of halouracil-mediated radiosensitization.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of standard protocols for the key assays used in evaluating radiosensitizers.
Clonogenic Survival Assay
This assay is the gold standard for measuring the reproductive viability of cells after treatment with cytotoxic agents.
-
Cell Seeding: Harvest exponentially growing cells and plate them in appropriate dilutions in multi-well plates or petri dishes. The number of cells seeded is dependent on the expected toxicity of the treatment.
-
Treatment: After allowing the cells to attach overnight, treat them with the desired concentration of the halouracil for a specified duration.
-
Irradiation: Following drug incubation, irradiate the cells with a range of doses of ionizing radiation.
-
Colony Formation: Incubate the plates for 7-14 days to allow for the formation of colonies (defined as a cluster of at least 50 cells).
-
Staining and Counting: Fix and stain the colonies with a solution like crystal violet. Count the number of colonies in each dish.
-
Data Analysis: Calculate the surviving fraction for each treatment group by normalizing the plating efficiency of the treated cells to that of the untreated control cells. Plot the surviving fraction against the radiation dose to generate cell survival curves.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Preparation: After treatment and irradiation, embed the cells in a low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells with a detergent solution to remove membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
Electrophoresis: Subject the slides to electrophoresis under alkaline or neutral conditions. Damaged DNA (containing strand breaks) will migrate away from the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., propidium iodide or SYBR Green) and visualize the comets using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry allows for the high-throughput analysis of cell cycle distribution within a cell population.
-
Cell Fixation: Harvest the treated and irradiated cells and fix them in cold ethanol to permeabilize the cell membranes and preserve the cellular structures.
-
Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye, such as propidium iodide (PI), and RNase to prevent staining of double-stranded RNA.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a histogram of DNA content. Cells in the G1 phase of the cell cycle will have a 2N DNA content, cells in the G2/M phase will have a 4N DNA content, and cells in the S phase will have a DNA content between 2N and 4N.
Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Assay)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Staining: Harvest the treated and irradiated cells and resuspend them in a binding buffer. Add Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for a short period to allow Annexin V to bind to phosphatidylserine on the surface of apoptotic cells and for PI to enter cells with compromised membranes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
The halouracils represent a promising class of radiosensitizers with the potential to significantly improve the therapeutic ratio of radiotherapy. Their efficacy is dependent on several factors, including the specific halogen, the cell type, and the drug concentration and exposure time. 5-Bromouracil and this compound have generally shown higher sensitizer enhancement ratios compared to 5-fluorouracil, likely due to their more efficient incorporation into DNA and greater disruption of DNA repair processes. 5-Chlorouracil also demonstrates significant radiosensitizing potential. The primary mechanisms of action involve the creation of more lethal DNA damage upon irradiation, inhibition of DNA repair pathways, and perturbation of the cell cycle, often leading to a G2/M arrest and subsequent apoptosis. Further research, particularly direct comparative studies under standardized conditions, is needed to fully elucidate the relative merits of each halouracil and to optimize their clinical application in combination with radiotherapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Enhancement of 5- Fluorouracil-induced In Vitro and In Vivo Radiosensitization with MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo radiation sensitization by the halogenated pyrimidine 5-chloro-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Correlation of sensitizer enhancement ratio with bromodeoxyuridine concentration and exposure time in human cervical carcinoma cells treated with low dose rate irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of Hypoxia on Radiosensitization of Cancer Cells by 5-Bromo-2′-deoxyuridine | MDPI [mdpi.com]
- 7. The optimal schedule for 5-fluorouracil radiosensitization in colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA repair by nonhomologous end joining and homologous recombination during cell cycle in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of 5'-iododeoxyuridine on the repair of radiation induced potentially lethal damage interphase chromatin breaks and DNA double strand breaks in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison between in vitro radiosensitivity and in vivo radioresponse of murine tumor cell lines. I: Parameters of in vitro radiosensitivity and endogenous cellular glutathione levels - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Iodouracil versus EdU for in situ DNA labeling: a comparative analysis
In the dynamic fields of cell biology, cancer research, and drug development, the accurate detection and quantification of DNA synthesis are paramount for assessing cell proliferation, and by extension, cellular health and response to various stimuli. For decades, researchers have relied on the incorporation of thymidine analogs into newly synthesized DNA to mark cells undergoing S-phase. Among the array of available analogs, 5-ethynyl-2'-deoxyuridine (EdU) has emerged as a modern and efficient tool, largely supplanting traditional methods that use halogenated nucleosides like 5-Iodouracil and its deoxyribonucleoside form, 5-Iodo-2'-deoxyuridine (IdU).
This guide provides a detailed comparative analysis of this compound/IdU and EdU for in situ DNA labeling, focusing on their respective mechanisms, experimental protocols, and performance. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their experimental needs.
At a Glance: Key Differences
| Feature | This compound (as 5-Iodo-2'-deoxyuridine - IdU) | 5-ethynyl-2'-deoxyuridine (EdU) |
| Detection Method | Antibody-based immunofluorescence | Copper(I)-catalyzed click chemistry |
| DNA Denaturation | Required (e.g., HCl, heat, or DNase treatment) | Not required |
| Protocol Duration | Longer (includes antibody incubations, often overnight) | Shorter (click reaction is typically 30 minutes) |
| Sensitivity | Generally lower | Higher, with better signal-to-noise ratio[1] |
| Multiplexing | Challenging due to harsh denaturation steps | Readily compatible with antibody-based and other fluorescent staining |
| Potential for Artifacts | DNA denaturation can damage cellular structures and epitopes | Milder conditions preserve cellular morphology |
| Toxicity | Generally considered to have some level of cytotoxicity[2] | Can be cytotoxic at higher concentrations and with prolonged exposure[3] |
Mechanism of Action and Detection
Both IdU and EdU are thymidine analogs that are incorporated into the DNA of actively dividing cells during the S-phase of the cell cycle. The fundamental difference between them lies in their detection methods, which significantly impacts the experimental workflow and data quality.
5-Iodo-2'-deoxyuridine (IdU): As a halogenated nucleoside, IdU is detected using specific monoclonal antibodies, much like its more common counterpart, 5-bromo-2'-deoxyuridine (BrdU). This antibody-based detection necessitates a harsh DNA denaturation step, typically involving treatment with hydrochloric acid (HCl) or DNase. This step is required to unwind the DNA helix and expose the incorporated IdU to the antibody.
5-ethynyl-2'-deoxyuridine (EdU): EdU possesses a terminal alkyne group. This unique chemical handle allows for its detection via a highly specific and efficient bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[1][4] A fluorescently-labeled azide is "clicked" onto the alkyne group of EdU, resulting in a stable triazole linkage and a strong, localized fluorescent signal.[1] Crucially, this reaction occurs under mild conditions and does not require DNA denaturation.[4]
Performance Comparison: A Quantitative Look
Direct quantitative comparisons in a single head-to-head study are limited. However, data from various sources allow for a comparative assessment of their performance.
Labeling Efficiency:
| Compound | Cell Type | Concentration | Incubation Time | Labeled Cells (%) | Source |
| IdU | Not Specified | Not Specified | Not Specified | 43.8% | [5] |
| EdU | Not Specified | Not Specified | Not Specified | 32.0% | [5] |
| EdU | U2OS | 10 µM | 2 hours | Dose-dependent increase in fluorescence intensity | [6] |
| BrdU (for comparison) | U2OS | 10 µM | 2 hours | Dose-dependent increase in fluorescence intensity | [6] |
Note: The data from the mass cytometry study[5] showed a higher percentage of IdU-positive cells compared to EdU under the tested conditions. However, it's important to consider that factors like antibody affinity and click reaction efficiency can influence these numbers. Other studies consistently report higher signal intensity with EdU.[6]
Cytotoxicity:
Both thymidine analogs can exhibit toxicity, particularly at high concentrations or with long exposure times, as they can interfere with normal DNA replication and repair.
| Compound | Cell Line | IC50 Value | Comments | Source |
| EdU | CHO (wild type) | 88 nM | Cytotoxicity is enhanced in the absence of thymidine. | [3] |
| EdU | HR repair-deficient cells (51D1, irs1SF) | 2.1 - 2.7 nM | Increased sensitivity in DNA repair-deficient cells. | [3] |
| BrdU (for comparison) | CHO (wild type) | 15 µM | [3] |
Signal-to-Noise Ratio:
Qualitative assessments consistently favor EdU for providing a better signal-to-noise ratio. The covalent nature of the click reaction and the low background of the fluorescent azides contribute to a cleaner signal compared to the antibody-based detection of IdU, which can be prone to non-specific antibody binding and higher background.[1][7] The harsh denaturation step required for IdU detection can also lead to increased autofluorescence.
Experimental Workflows
The distinct detection chemistries of IdU and EdU result in significantly different experimental workflows.
5-Iodo-2'-deoxyuridine (IdU) Labeling and Immunodetection Workflow
Caption: Workflow for IdU labeling and immunodetection.
5-ethynyl-2'-deoxyuridine (EdU) Labeling and Click Chemistry Detection Workflow
Caption: Workflow for EdU labeling and click chemistry detection.
Detailed Experimental Protocols
Protocol 1: In Situ DNA Labeling with 5-Iodo-2'-deoxyuridine (IdU) and Immunofluorescence Detection
Materials:
-
Cells cultured on coverslips
-
Complete cell culture medium
-
5-Iodo-2'-deoxyuridine (IdU) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton™ X-100 in PBS
-
Denaturation Solution: 2N HCl
-
Neutralization Buffer: 0.1 M Borate Buffer, pH 8.5
-
Blocking Buffer: 5% Normal Goat Serum, 0.1% Triton™ X-100 in PBS
-
Primary Antibody: Anti-BrdU/IdU antibody (clone B44 is known to recognize IdU[8])
-
Secondary Antibody: Fluorophore-conjugated goat anti-mouse IgG
-
Nuclear Counterstain: DAPI or Hoechst 33342
-
Antifade Mounting Medium
Procedure:
-
Labeling:
-
Add IdU to the cell culture medium to a final concentration of 10-20 µM.
-
Incubate the cells for the desired pulse duration (e.g., 1 to 24 hours) under standard culture conditions.
-
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
-
DNA Denaturation and Neutralization:
-
Incubate with 2N HCl for 30-60 minutes at 37°C.[9]
-
Carefully aspirate the HCl and immediately wash three times with Neutralization Buffer.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block with Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary anti-BrdU/IdU antibody, diluted in Blocking Buffer, overnight at 4°C in a humidified chamber.
-
Wash three times with PBS containing 0.1% Tween-20.
-
Incubate with the fluorophore-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature, protected from light.
-
Wash three times with PBS containing 0.1% Tween-20.
-
-
Counterstaining and Mounting:
-
Incubate with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.
-
Wash twice with PBS.
-
Mount the coverslip onto a microscope slide using antifade mounting medium.
-
-
Imaging:
-
Visualize using a fluorescence microscope with appropriate filters.
-
Protocol 2: In Situ DNA Labeling with 5-ethynyl-2'-deoxyuridine (EdU) and Click Chemistry Detection
Materials:
-
Cells cultured on coverslips
-
Complete cell culture medium
-
EdU stock solution (e.g., 10 mM in DMSO)[1]
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS[3]
-
Permeabilization Buffer: 0.5% Triton™ X-100 in PBS[3]
-
Click Reaction Cocktail (prepare fresh):
-
Click Reaction Buffer
-
Copper(II) Sulfate (CuSO₄)
-
Fluorescent Azide
-
Reaction Buffer Additive (e.g., sodium ascorbate)
-
-
Wash Buffer: 3% BSA in PBS
-
Nuclear Counterstain: DAPI or Hoechst 33342[3]
-
Antifade Mounting Medium
Procedure:
-
Labeling:
-
Fixation:
-
Permeabilization:
-
Click Reaction:
-
Prepare the Click Reaction Cocktail according to the manufacturer's instructions. Add the components in the specified order.
-
Aspirate the wash buffer and add the Click Reaction Cocktail to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.[3]
-
Wash once with 3% BSA in PBS.
-
-
Counterstaining and Mounting:
-
(Optional) If performing co-staining with antibodies, proceed with standard immunofluorescence protocols at this stage.
-
Incubate with a nuclear counterstain (e.g., Hoechst 33342) for 15-30 minutes.[3]
-
Wash twice with PBS.
-
Mount the coverslip onto a microscope slide using antifade mounting medium.
-
-
Imaging:
-
Visualize using a fluorescence microscope with appropriate filters.
-
Conclusion
For researchers seeking a rapid, sensitive, and versatile method for in situ DNA labeling, EdU with click chemistry detection offers significant advantages over the traditional antibody-based detection of this compound/IdU. The elimination of the harsh DNA denaturation step not only shortens and simplifies the protocol but also better preserves cellular morphology and epitopes, making EdU highly compatible with multiplexing applications. While EdU can exhibit cytotoxicity, particularly at high concentrations, its superior signal-to-noise ratio often allows for the use of lower concentrations and shorter incubation times compared to its halogenated counterparts. Ultimately, the choice between these two powerful tools will depend on the specific requirements of the experiment, including the need for multiplexing, the sensitivity of the cells to the labeling reagents, and the desired throughput.
References
- 1. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EdU proliferation: Applications, assay kits & techniques [baseclick.eu]
- 5. researchgate.net [researchgate.net]
- 6. Immunofluorescence protocol for culture cells. EuroMAbNet [euromabnet.com]
- 7. Click-based amplification: designed to facilitate various target labelling modes with ultralow background amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in nucleotide analogue-based techniques for tracking dividing stem cells: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of 5-ethynyl-2′-deoxyuridine staining as a sensitive and reliable method for studying cell proliferation in the adult nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IF Signal-To-Noise-Ratios | Proteintech Group [ptglab.com]
A Comparative Guide to the In Vivo and In Vitro Validation of 5-Iodouracil as a Radiosensitizer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo and in vitro validation of 5-Iodouracil (5-IU) and its deoxyribonucleoside analog, 5-Iododeoxyuridine (IUdR), as radiosensitizing agents. Due to their similar mechanisms of action, data for both compounds are considered to provide a comprehensive overview for researchers in oncology and drug development. The primary mechanism of these halogenated pyrimidines involves their incorporation into the DNA of proliferating cells, replacing thymidine. This substitution makes the DNA more susceptible to damage from ionizing radiation, thereby enhancing the therapeutic effect.[1][2]
This guide summarizes key experimental data, details the methodologies of pivotal studies, and illustrates the underlying molecular pathways to facilitate a deeper understanding of the translational potential of this compound from laboratory findings to clinical applications.
Data Presentation: In Vitro vs. In Vivo Efficacy
The following tables summarize quantitative data from key in vitro and in vivo studies, providing a comparative look at the radiosensitizing effects of this compound and its analogs.
Table 1: Summary of In Vitro Radiosensitization Data
| Cell Line | Compound | Concentration | Radiation Dose (Gy) | Outcome Measure | Sensitizer Enhancement Ratio (SER) / Surviving Fraction | Reference |
| MCF-7 (Breast Cancer) | 5-iodo-4-thio-2'-deoxyuridine (ISdU) | 10 µM | 1 | Clonogenic Assay | Surviving Fraction reduced from 68.2% to 54.9% | [3] |
| MCF-7 (Breast Cancer) | 5-iodo-4-thio-2'-deoxyuridine (ISdU) | 100 µM | 1 | Clonogenic Assay | Surviving Fraction reduced from 68.2% to 40.8% | [3] |
| U87MG (Glioblastoma) | IUdR-loaded Nanoparticles | 1 µM IUdR | 2 | Clonogenic Assay | Synergistic effect observed (p < 0.001) | [4] |
| HT29 (Colon Cancer) | Iododeoxyuridine (IdUrd) | 1-3 µM | Not specified | Radiosensitization | Increased radiosensitization with FUra | [5] |
| Chinese Hamster Cells | Iododeoxyuridine (IdUrd) | Not specified | X-rays & Neutrons | Cell Survival | SER of 1.8 (X-rays) and 1.5 (Neutrons) at 1% survival | [6] |
Table 2: Summary of In Vivo Radiosensitization Data
| Animal Model | Tumor Type | Compound | Dosing Regimen | Radiation | Outcome Measure | Key Findings | Reference |
| Nude Mice | MX-1 Human Breast Tumor Xenograft | 5-Iododeoxyuridine (IUdR) | Administered with pyrimidine metabolism modulators | 131I-conjugated monoclonal antibody | Tumor Volume Regression, Cures | Regression of average tumor volume; 2 of 5 cures achieved. | [7] |
| Fischer 344 Rats | 9L Gliosarcoma (disseminated) | 5-iodo-2-deoxyuridine (IUDR) | Continuous 7-day infusion into CSF | 800 rad on days 4, 6, 7 | Survival Time, Cure Rate | Marked improvement in survival time and a 10% cure rate. | [1] |
| Nude Mice | Advanced Gastrointestinal Cancer | Ropidoxuridine (IPdR) - oral prodrug of IUdR | 1200 mg/day for 28 days | 37.5 Gy in 15 fractions | Response Rate | 2 complete, 3 partial, and 9 stable responses in target lesions. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the validation of this compound and its analogs as radiosensitizers.
In Vitro: Clonogenic Survival Assay
The clonogenic assay is the gold standard for assessing the reproductive integrity of cells following exposure to cytotoxic agents.
Objective: To determine the ability of single cells to form colonies after treatment with a radiosensitizer and radiation, thereby quantifying the radiosensitizing effect.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, U87MG) are cultured in appropriate media and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Incubation: Cells are seeded in multi-well plates and incubated with varying concentrations of the radiosensitizing agent (e.g., 1-100 µM of an IUdR analog) for a duration that allows for incorporation into the DNA, typically 24-48 hours.
-
Irradiation: Following drug incubation, the cells are irradiated with a single dose of ionizing radiation (e.g., 1-8 Gy) using a calibrated radiation source.
-
Colony Formation: After irradiation, the cells are washed, trypsinized, and re-seeded at a low density in fresh medium to allow for the growth of individual colonies. Plates are incubated for 1-3 weeks.
-
Staining and Counting: Colonies are fixed with a solution like methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction is calculated as the number of colonies formed divided by the number of cells seeded, normalized to the plating efficiency of untreated control cells. The Sensitizer Enhancement Ratio (SER) can then be determined by comparing the radiation dose required to achieve a certain level of cell kill with and without the radiosensitizer.
In Vivo: Tumor Growth Delay Assay
This assay is a common method to evaluate the efficacy of a cancer therapy in a living organism.
Objective: To assess the effect of a radiosensitizer in combination with radiation on the growth of tumors in an animal model.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are typically used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: Human tumor cells (e.g., MX-1, 9L gliosarcoma) are injected subcutaneously or at the desired anatomical site in the animals.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The animals are then randomized into different treatment groups: vehicle control, radiosensitizer alone, radiation alone, and the combination of radiosensitizer and radiation.
-
Drug Administration: The radiosensitizer is administered to the animals through an appropriate route (e.g., intravenous, intraperitoneal, or oral) according to a predetermined schedule and dose.
-
Irradiation: A localized dose of radiation is delivered to the tumor site. The radiation dose and fractionation schedule are chosen to be effective but not curative on their own.
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., every 2-3 days) using calipers, and tumor volume is calculated.
-
Data Analysis: The time it takes for the tumors in each group to reach a predetermined size (e.g., four times the initial volume) is determined. The tumor growth delay is the difference in this time between the treated and control groups. Overall survival of the animals is also a key endpoint.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows.
Caption: Mechanism of this compound radiosensitization.
Caption: Workflow for in vitro vs. in vivo validation.
References
- 1. Integration of Principles of Systems Biology and Radiation Biology: Toward Development of in silico Models to Optimize IUdR-Mediated Radiosensitization of DNA Mismatch Repair Deficient (Damage Tolerant) Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Altering DNA Repair to Improve Radiation Therapy: Specific and Multiple Pathway Targeting [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of IUdR Radiosensitization by Low-Energy Photons Results from Increased and Persistent DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiosensitization of Pancreatic Cancer Cells In Vitro and In Vivo through Poly (ADP-ribose) Polymerase Inhibition with ABT-888 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of the in vivo and in vitro radiation response of three human cervix carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Iododeoxyuridine increases the efficacy of the radioimmunotherapy of human tumors growing in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DISTINCT SIGNALING PATHWAYS AFTER HIGHER OR LOWER DOSES OF RADIATION IN THREE CLOSELY RELATED HUMAN LYMPHOBLAST CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antiviral Activity of 5-Iodouracil and 5-Bromouracil Derivatives
For Researchers, Scientists, and Drug Development Professionals
The landscape of antiviral drug discovery is in constant evolution, driven by the emergence of new viral threats and the development of drug resistance. Among the classes of compounds that have shown significant promise are the halogenated pyrimidine nucleosides. This guide provides an objective comparison of the antiviral activity of two prominent families of these compounds: 5-Iodouracil and 5-Bromouracil derivatives. By presenting supporting experimental data, detailed methodologies, and visual representations of key processes, this document aims to equip researchers with the necessary information to inform their drug development endeavors.
Quantitative Comparison of Antiviral Activity
The antiviral efficacy of this compound and 5-Bromouracil derivatives is often evaluated based on their half-maximal inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50). The IC50 value represents the concentration of the drug required to inhibit viral replication by 50%, while the CC50 indicates the concentration that causes a 50% reduction in the viability of host cells. A crucial metric derived from these values is the Selectivity Index (SI), calculated as the ratio of CC50 to IC50. A higher SI value is indicative of a more favorable safety profile, signifying that the compound is more potent against the virus than it is toxic to host cells.
Below is a summary of the in vitro antiviral activity of representative this compound and 5-Bromouracil derivatives against various viruses. It is important to note that direct comparative studies across a wide range of these derivatives are limited, and the presented data is compiled from various sources. Experimental conditions, such as the cell lines and viral strains used, can influence these values.
| Compound Class | Derivative | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | 5-Iodo-2'-deoxyuridine (Idoxuridine) | Herpes Simplex Virus Type 1 (HSV-1) | Vero | ~0.1-1.0 | >20 | >20-200 |
| 5-Iodo-2'-deoxyuridine (Idoxuridine) | Herpes Simplex Virus Type 2 (HSV-2) | Vero | ~0.5-2.0 | >20 | >10-40 | |
| (E)-5-(2-Iodovinyl)-2'-deoxyuridine (IVDU) | Herpes Simplex Virus Type 1 (HSV-1) | HEL | 0.0027 | >10 | >3700 | |
| (E)-5-(2-Iodovinyl)-2'-deoxyuridine (IVDU) | Varicella-Zoster Virus (VZV) | HEL | 0.004 | >10 | >2500 | |
| 5-Bromouracil | 5-Bromo-2'-deoxyuridine (Brivudine) | Herpes Simplex Virus Type 1 (HSV-1) | Vero | ~0.01-0.1 | >100 | >1000-10000 |
| 5-Bromo-2'-deoxyuridine (Brivudine) | Varicella-Zoster Virus (VZV) | HEL | 0.0007 | >100 | >140000 | |
| (E)-5-(2-Bromovinyl)uracil (BVU) | Herpes Simplex Virus Type 1 (HSV-1) | - | Marked Activity | - | - | |
| (E)-5-(2-Bromovinyl)uridine (BVRU) | Herpes Simplex Virus Type 1 (HSV-1) | - | Marked Activity | - | - |
Experimental Protocols
The evaluation of antiviral compounds necessitates standardized and rigorous experimental protocols. The following sections detail the methodologies for key assays used to determine the antiviral activity and cytotoxicity of this compound and 5-Bromouracil derivatives.
Synthesis of 5-Halouracil Derivatives
Synthesis of N-Substituted 5-Iodouracils [1]
-
Dissolve this compound in dimethyl sulfoxide (DMSO).
-
Add potassium carbonate (K2CO3) to the solution and stir at 80°C for 15 minutes.
-
Add the desired alkylating agent dropwise to the solution.
-
Continue stirring the reaction mixture for 48 hours at 80°C.
-
Collect the product by filtration or solvent extraction.
-
Purify the resulting N1-substituted and N1,N3-disubstituted this compound derivatives using silica gel column chromatography with a hexane-ethyl acetate eluent.
Synthesis of 5-Bromouracil [2]
-
Mix uracil with glacial acetic acid and acetic anhydride in a reaction flask to form a white suspension.
-
Heat the mixture to 50°C with stirring.
-
Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to the reaction mixture.
-
Continue stirring for approximately 1.5 hours, at which point the suspension will transform into a bean curd-like consistency.
-
Monitor the reaction completion using thin-layer chromatography (TLC).
-
Dilute the reaction mixture with ethyl acetate and filter to isolate the crude product.
-
Dry the collected solid to obtain 5-bromouracil.
Plaque Reduction Assay
The plaque reduction assay is a standard method for quantifying the infectivity of a lytic virus and assessing the efficacy of antiviral compounds.[3]
-
Cell Seeding: Seed a 24-well plate with a suitable host cell line (e.g., Vero, MRC-5) at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of the test compound (this compound or 5-Bromouracil derivative) in a serum-free medium.
-
Virus Inoculum Preparation: Dilute the virus stock to a concentration that will produce a countable number of plaques (typically 50-100 plaque-forming units, PFU, per well).
-
Infection and Treatment:
-
Aspirate the growth medium from the confluent cell monolayers.
-
In separate tubes, pre-incubate the virus with each dilution of the test compound for 1 hour at 37°C. Include a virus control (virus with medium only) and a cell control (medium only).
-
Add the virus-compound mixture to the respective wells of the cell plate.
-
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: Carefully aspirate the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or carboxymethyl cellulose) mixed with the corresponding concentration of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization:
-
Fix the cells with a solution such as 10% formalin.
-
Remove the overlay and stain the cell monolayer with a dye like crystal violet.
-
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of a compound.[4]
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated cell control. The CC50 value is determined by plotting the percentage of viability against the compound concentration.
Mechanism of Action and Signaling Pathways
The primary antiviral mechanism of 5-halouracil derivatives, such as those of this compound and 5-Bromouracil, is their function as nucleoside analogs.[5] These compounds are designed to mimic natural nucleosides and interfere with the replication of viral genetic material.
-
Cellular Uptake and Activation: The nucleoside analog is transported into the host cell.
-
Phosphorylation: Inside the cell, the analog is phosphorylated by both host and, more efficiently, by viral-specific enzymes like thymidine kinase (in the case of herpesviruses) to its active triphosphate form.[5]
-
Inhibition of Viral DNA Polymerase: The triphosphate analog acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural nucleoside triphosphate for incorporation into the growing viral DNA chain.
-
Chain Termination/Dysfunctional Genome: Once incorporated, the analog can lead to the termination of the DNA chain or result in a dysfunctional viral genome, thereby halting viral replication.[5] The selectivity of these compounds often arises from a higher affinity of the viral polymerase for the analog compared to the host cell's DNA polymerase.[5]
Caption: Mechanism of action for 5-halouracil antiviral nucleoside analogs.
Experimental Workflow
The process of screening and evaluating the antiviral potential of novel compounds like this compound and 5-Bromouracil derivatives follows a structured workflow. This ensures a systematic assessment of both efficacy and safety.
Caption: A generalized workflow for the screening of antiviral compounds.
References
- 1. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of some 5-halogenovinyl derivatives of uracil and their conversion into 2′-deoxyribonucleosides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Selective in vitro and in vivo activities of 5-(2-haloalkyl)pyrimidine nucleoside analogs, particularly 5-(2-chloroethyl)-2'-deoxyuridine, against herpes simplex virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship of the affinity of 5-substituted uracil nucleoside analogues for varicella-zoster virus thymidine kinase and their activity against varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming 5-Iodouracil Incorporation into DNA: HPLC-MS/MS vs. Immunofluorescence
For researchers, scientists, and drug development professionals, the accurate confirmation and quantification of 5-Iodouracil (5-IU) or its deoxyribonucleoside form, 5-Iododeoxyuridine (5-IdU), incorporation into cellular DNA is a critical step in various research applications, including studies on DNA replication, DNA repair, and the efficacy of radiosensitizing cancer therapies. This guide provides a comprehensive comparison of two primary analytical methods for this purpose: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Immunofluorescence (IF).
This document outlines the experimental protocols for each method, presents a comparative analysis of their performance based on available data, and offers guidance on selecting the most suitable technique for specific research needs.
Method Comparison at a Glance
| Feature | HPLC-MS/MS | Immunofluorescence (IF) |
| Principle | Chromatographic separation and mass-based detection of 5-Iododeoxyuridine following enzymatic digestion of DNA. | In situ detection of incorporated 5-Iododeoxyuridine using specific antibodies and fluorescence microscopy. |
| Quantification | Absolute and highly accurate (e.g., fmol of 5-IdU per µg of DNA). | Relative or semi-quantitative (e.g., fluorescence intensity, percentage of positive cells). |
| Sensitivity | Very high, capable of detecting low levels of incorporation. | High, but can be limited by antibody affinity and background fluorescence. |
| Specificity | Very high, based on mass-to-charge ratio and fragmentation pattern. | High, dependent on antibody specificity. |
| Spatial Resolution | No spatial information; analysis is on bulk DNA extracts. | Provides single-cell and subcellular localization of DNA incorporation. |
| Throughput | Moderate, dependent on sample preparation and LC run time. | Can be high-throughput with automated microscopy and image analysis. |
| Sample Type | Purified DNA from cell pellets or tissues. | Fixed cells or tissue sections. |
| Cost | High initial instrument cost and requires specialized expertise. | Lower initial instrument cost, but antibody costs can be significant. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for both HPLC-MS/MS and Immunofluorescence methods.
Detailed Experimental Protocols
HPLC-MS/MS Method for 5-Iododeoxyuridine Quantification
This protocol provides a robust method for the absolute quantification of 5-Iododeoxyuridine (5-IdU) in DNA samples.
1. DNA Extraction:
-
Harvest cells treated with this compound.
-
Extract genomic DNA using a commercial DNA extraction kit or a standard phenol-chloroform extraction method.
-
Quantify the extracted DNA using a spectrophotometer or a fluorometric method.
2. Enzymatic Hydrolysis of DNA:
-
To 20-50 µg of DNA, add a cocktail of enzymes for complete digestion to deoxyribonucleosides. A typical one-step digestion mix includes:
-
Benzonase
-
Phosphodiesterase I
-
Alkaline Phosphatase
-
-
Incubate the mixture at 37°C for 6-12 hours.[1]
-
Alternatively, a sequential digestion can be performed, starting with nuclease P1, followed by phosphodiesterase I and alkaline phosphatase, with pH adjustments at each step.[1]
3. HPLC Separation:
-
Column: A C18 reversed-phase column (e.g., Atlantis dC18, 2.1 x 150 mm, 3 µm particle size) is suitable for separating the deoxyribonucleosides.[2]
-
Mobile Phase A: 2 mM Ammonium formate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from low to high organic phase (acetonitrile) is used to elute the deoxyribonucleosides. A typical gradient might be:
-
0-5 min: 2% B
-
5-20 min: 2-30% B
-
20-25 min: 30-95% B
-
25-30 min: Hold at 95% B
-
30-35 min: Return to 2% B and re-equilibrate.
-
-
Flow Rate: 0.2 mL/min.
4. Tandem Mass Spectrometry (MS/MS) Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The following mass transitions can be used for the detection of 5-Iododeoxyuridine and a stable isotope-labeled internal standard (e.g., ¹⁵N₂, ¹³C₁₀-5-IdU) for accurate quantification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5-Iododeoxyuridine (5-IdU) | 355.0 | 239.0 (loss of deoxyribose) | ~20 |
| Internal Standard (e.g., ¹⁵N₂, ¹³C₁₀-5-IdU) | 367.0 | 251.0 | ~20 |
| Deoxyadenosine (dA) | 252.2 | 136.1 | ~25 |
| Deoxyguanosine (dG) | 268.2 | 152.1 | ~25 |
| Deoxycytidine (dC) | 228.2 | 112.1 | ~20 |
| Thymidine (dT) | 243.2 | 127.1 | ~20 |
-
The collision energy should be optimized for the specific instrument being used.
5. Quantification:
-
A standard curve is generated using known concentrations of 5-IdU and the internal standard.
-
The amount of 5-IdU in the DNA sample is calculated based on the peak area ratio of the analyte to the internal standard and is typically expressed as fmol of 5-IdU per µg of DNA.
Immunofluorescence Method for 5-Iododeoxyuridine Detection
This protocol describes the in situ detection of 5-IdU incorporation in cultured cells.
1. Cell Culture and Treatment:
-
Grow cells on sterile glass coverslips in a petri dish.
-
Treat the cells with this compound for the desired duration.
2. Cell Fixation and Permeabilization:
-
Aspirate the culture medium and wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes to allow antibody access to the nucleus.
3. DNA Denaturation:
-
To expose the incorporated 5-IdU, denature the DNA by treating the cells with 2N HCl for 30 minutes at room temperature.
-
Neutralize the acid by washing with 0.1 M borate buffer (pH 8.5) and then with PBS.
4. Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) and 10% normal goat serum in PBS) for 1 hour at room temperature.
5. Antibody Incubation:
-
Primary Antibody: Incubate the cells with a monoclonal antibody specific for 5-IdU (or BrdU, which cross-reacts) diluted in the blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Secondary Antibody: Incubate the cells with a fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488) diluted in the blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
6. Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent and a nuclear counterstain (e.g., DAPI).
-
Acquire images using a fluorescence microscope with the appropriate filter sets.
7. Image Analysis:
-
The incorporation of 5-IdU can be quantified by measuring the mean fluorescence intensity within the nucleus of the cells using image analysis software (e.g., ImageJ). The results are typically expressed as arbitrary fluorescence units or as a percentage of 5-IdU positive cells.[3][4][5]
Quantitative Data and Performance Comparison
HPLC-MS/MS Quantitative Performance:
| Parameter | Typical Value | Reference |
| Limit of Quantification (LOQ) | Low fmol range | [6] |
| Linearity | Typically > 3 orders of magnitude | [6] |
| Precision (%RSD) | < 15% | [6] |
| Accuracy (%Bias) | Within ±15% | [6] |
Immunofluorescence Performance:
| Parameter | Description | Reference |
| Sensitivity | Can detect incorporation in individual cells, but quantification is relative. | [3][4][5] |
| Linearity | The relationship between fluorescence intensity and the amount of incorporated 5-IdU can be non-linear due to factors like antibody saturation and steric hindrance. | [3][4][5] |
| Variability | Can be influenced by inconsistencies in staining, imaging, and image analysis. |
Choosing the Right Method
The choice between HPLC-MS/MS and immunofluorescence depends on the specific research question.
Choose HPLC-MS/MS when:
-
Absolute and accurate quantification of this compound incorporation is required.
-
The research question involves determining the overall level of incorporation in a cell population or tissue.
-
High sensitivity and specificity are paramount.
Choose Immunofluorescence when:
-
Information about the spatial distribution of this compound incorporation at the single-cell or subcellular level is needed.
-
The goal is to identify which cells in a mixed population are actively synthesizing DNA.
-
A high-throughput screening of cellular responses is required.
In many research scenarios, a combination of both methods can provide a comprehensive understanding. For instance, immunofluorescence can be used to identify and visualize the cells that have incorporated this compound, while HPLC-MS/MS can provide the precise quantification of the extent of incorporation in a parallel sample. This dual approach leverages the strengths of both techniques, offering both spatial and quantitative data.
References
- 1. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Quantification of cell cycle kinetics by EdU (5-ethynyl-2'-deoxyuridine)-coupled-fluorescence-intensity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-Iodouracil: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of 5-Iodouracil are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly.
This compound, a halogenated pyrimidine, requires careful handling due to its potential health hazards. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin, eye, and respiratory irritation.[1][2] Adherence to proper disposal protocols is not only a matter of safety but also a regulatory requirement.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.[3] Always handle this compound in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[4] Avoid the formation of dust and aerosols.[1]
Personal Protective Equipment (PPE) Summary
| PPE Category | Specification | Rationale |
| Eye Protection | Tight-sealing safety goggles or chemical safety goggles conforming to EN166 or NIOSH standards.[1][2] | Protects against splashes and airborne particles that can cause serious eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of after contamination.[1][3] | Prevents skin contact, as this compound is harmful if absorbed through the skin.[1] |
| Body Protection | A complete suit protecting against chemicals or a laboratory coat.[1][3] | Minimizes the risk of skin exposure to the chemical.[3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if handling in poorly ventilated areas or if dust/aerosols are generated.[2][3] | Reduces the risk of inhaling harmful dust particles, which can cause respiratory irritation.[2] |
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials should be treated as hazardous waste.[3] Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited.[3][4]
1. Waste Identification and Segregation:
-
Treat all this compound waste, including unused product, contaminated labware (e.g., gloves, wipes, pipette tips), and rinsate, as hazardous waste.[3]
-
This compound falls under the category of halogenated organic waste.[3] It is crucial to segregate halogenated waste from non-halogenated waste streams to facilitate proper disposal by licensed waste management services.[3][5]
2. Container Selection and Management:
-
Use a designated, compatible, and properly sealed hazardous waste container.[3] Polyethylene containers are often preferred to minimize the risk of breakage.[4]
-
Ensure the container is in good condition and has a tightly fitting cap.[5][6]
-
Do not overfill liquid waste containers; leave adequate headspace for expansion.[5][7]
3. Labeling:
-
All waste containers must be clearly and accurately labeled.[7]
-
The label must include the full chemical name, "this compound," and list any other components in the waste mixture with their approximate concentrations.[7]
-
The date when waste is first added to the container should also be clearly marked.[7]
4. Storage:
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area.[3]
-
This area should be a cool, dry, and well-ventilated space, away from incompatible materials such as strong oxidizing agents.[1][2][4]
-
Utilize secondary containment, such as a larger, chemically resistant tub, to capture any potential leaks.[3][4]
5. Spill and Leak Management:
-
In the event of a spill, evacuate personnel from the immediate area.[1]
-
Wear the appropriate PPE before attempting to clean up.[1]
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[1][2]
-
Prevent the spilled material from entering drains or waterways.[1]
6. Final Disposal:
-
The ultimate disposal of this compound waste should be conducted by a licensed chemical disposal company.[1]
-
One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[3]
7. Empty Container Disposal:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent.[3]
-
The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[3][8]
-
After triple-rinsing and allowing the container to dry, and with all labels defaced, it may be possible to dispose of it as regular trash, but always confirm with your institution's specific policies.[3][8]
Caption: Workflow for the proper disposal of this compound.
References
- 1. sodiumiodide.net [sodiumiodide.net]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. benchchem.com [benchchem.com]
- 8. olseh.iisc.ac.in [olseh.iisc.ac.in]
Personal protective equipment for handling 5-Iodouracil
This guide provides critical safety protocols and logistical information for the handling and disposal of 5-Iodouracil, tailored for researchers, scientists, and professionals in drug development. Following these procedures is essential for ensuring a safe laboratory environment.
Physicochemical and Safety Data
A summary of key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| CAS Number | 696-07-1[1] |
| Molecular Formula | C₄H₃IN₂O₂[1] |
| Molecular Weight | 237.98 g/mol [1][2] |
| Melting Point | 274-276 °C (decomposes)[1][3] |
| Storage Temperature | 2-8°C[1][4][5] |
| Appearance | Powder[1] |
| Solubility | Soluble in 1M NaOH; very faint turbidity in aqueous NH₃.[5] |
| Hazard Classifications | Acute Toxicity 4 (Oral, Dermal, Inhalation); Skin Irritant 2; Eye Irritant 2; Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system)[1][6] |
Operational Plan: Safe Handling of this compound
This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[2][6] Adherence to the following step-by-step handling protocol is mandatory.
1. Engineering Controls and Preparation:
-
Always handle this compound in a well-ventilated area.[6]
-
Use a chemical fume hood or provide appropriate exhaust ventilation where dust is formed.[4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]
2. Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves that have been inspected for integrity before use.[4][7] Use proper glove removal technique to avoid skin contact.[4]
-
Eye and Face Protection: Use chemical safety goggles or eyeglasses that meet OSHA or European standards.[6] A face shield may be required if there is a risk of splashing.[7]
-
Skin and Body Protection: Wear a lab coat or a protective suit that covers the body to prevent skin exposure.[4][6]
-
Respiratory Protection: If engineering controls are insufficient or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a P2 (EN 143) cartridge.[1][6] Do not breathe in the dust.[4]
3. Handling Procedure:
-
Avoid all contact with skin and eyes.[4]
-
Prevent the formation of dust and aerosols during handling.[4]
-
Do not eat, drink, or smoke in the handling area.[6]
-
Wash hands, face, and any exposed skin thoroughly after handling the substance.[6]
4. Storage:
-
Store in a cool place, with a recommended temperature of 2-8°C.[1][4]
-
Keep the container tightly closed in a dry and well-ventilated location.[4][6]
-
Protect from light, as the substance is light-sensitive.[4][6]
Emergency Response Plan
In the event of an emergency, follow these procedures immediately.
1. Spills and Leaks:
-
Evacuate personnel to a safe area.[4]
-
Ensure adequate ventilation.[4]
-
Do not allow the product to enter drains.[4]
-
Wear the appropriate personal protective equipment as detailed above.[4]
-
For cleanup, sweep up the spilled material and shovel it into a suitable, closed container for disposal.[4][6] Avoid creating dust.[4]
2. Exposure Procedures:
-
General Advice: In case of an accident or if you feel unwell, seek immediate medical attention and show the safety data sheet to the doctor.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and consult a physician.[4][6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice.[4][6] Contaminated clothing should be removed and washed before reuse.[6]
-
Eye Contact: Rinse the eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[4][6] If eye irritation persists, seek medical attention.[6]
-
Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4] Call a poison center or doctor if you feel unwell.[6]
3. Fire Emergency:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][6]
-
Special Hazards: Hazardous decomposition products include carbon oxides, hydrogen fluoride, and hydrogen iodide.[4]
-
Firefighter Protection: If necessary, wear a self-contained breathing apparatus for firefighting.[4][6]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
1. Product Disposal:
-
Dispose of unused product in a suitable, closed container.[4]
-
Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Consider disposing of it as hazardous waste.[6][8]
2. Contaminated Packaging:
-
Dispose of contaminated packaging as you would the unused product.[4]
-
Empty containers should be rinsed with a suitable solvent before disposal.[8]
Procedural Workflow
References
- 1. 5-碘尿嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C4H3IN2O2 | CID 69672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:696-07-1 | Chemsrc [chemsrc.com]
- 4. sodiumiodide.net [sodiumiodide.net]
- 5. This compound CAS#: 696-07-1 [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
